molecular formula C6H13NO B1330394 N-tert-Butylacetamide CAS No. 762-84-5

N-tert-Butylacetamide

Cat. No.: B1330394
CAS No.: 762-84-5
M. Wt: 115.17 g/mol
InChI Key: ACYFWRHALJTSCF-UHFFFAOYSA-N
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Description

N-tert-Butylacetamide is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)7-6(2,3)4/h1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYFWRHALJTSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227060
Record name N-tert-Butylacetamide
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-84-5
Record name N-tert-Butylacetamide
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Record name 762-84-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131312
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-tert-Butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TERT-BUTYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3N1629KEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 762-84-5

This technical guide provides a comprehensive overview of N-tert-Butylacetamide, a versatile chemical compound with significant applications in research and industrial chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, and its role as a precursor in pharmaceutical development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is soluble in water and various organic solvents such as ethanol (B145695) and acetone.[1] The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
CAS Number 762-84-5
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol
Appearance White crystalline solid[1]
Melting Point 96-98 °C[3]
Boiling Point 194 °C[3]
Density 0.862 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 102 °C[3]
Water Solubility Soluble[1]
pKa 16.60 ± 0.46 (Predicted)[4]
Table 2: Spectroscopic and Chromatographic Data for this compound
Data TypeValueReference
IR Spectrum Available on NIST WebBook[2]
Mass Spectrum Available on NIST WebBook[2]
¹³C NMR Spectrum Available on SpectraBase[5]
¹H NMR Spectrum Available from various suppliers[6]
Kovats Retention Index (Standard non-polar) 900
Kovats Retention Index (Semi-standard non-polar) 867
Kovats Retention Index (Standard polar) 1558

Synthesis of this compound and its Derivatives

The primary method for synthesizing N-tert-butylamides is through the Ritter reaction.[7] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form the amide.[7]

General Workflow for the Synthesis of N-tert-Butyl Amides

The following diagram illustrates a general workflow for the synthesis of N-tert-butyl amides using a modified Ritter reaction with tert-butyl acetate (B1210297) as the carbocation source.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Mix Nitrile and tert-Butyl Acetate B Add Oxalic Acid Dihydrate (Catalyst) A->B Step 1 C Heat Reaction Mixture (Solvent-Free) B->C D Monitor by TLC C->D E Recrystallize from Water D->E Upon Completion F Isolate Pure N-tert-Butyl Amide E->F

Caption: General workflow for the synthesis of N-tert-butyl amides.

Detailed Experimental Protocol: Synthesis of N-tert-Butyl Amides via Modified Ritter Reaction

This protocol describes an efficient, solvent-free method for the synthesis of N-tert-butyl amides using oxalic acid dihydrate as a catalyst.[7]

Materials:

  • Nitrile (1 equivalent)

  • tert-Butyl acetate (1.5 equivalents)

  • Oxalic acid dihydrate (catalyst)

  • Water (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the nitrile and tert-butyl acetate.

  • Add a catalytic amount of oxalic acid dihydrate to the mixture.

  • Heat the reaction mixture under solvent-free conditions. The reaction temperature and time will vary depending on the specific nitrile used.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid residue is then recrystallized from water to yield the pure N-tert-butyl amide.[7]

Role in Drug Development: The Case of Bosutinib (B1684425)

N-tert-butylamide moieties are present in various pharmaceutical compounds. A notable example is Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia (CML).[8] While not directly synthesized from this compound, the synthesis of Bosutinib involves the formation of a complex molecule containing a related structural motif, highlighting the importance of N-alkyl amides in medicinal chemistry.

Synthesis of Bosutinib

The synthesis of Bosutinib is a multi-step process. One reported route starts from 3-methoxy-4-hydroxybenzoic acid and involves esterification, alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions to construct the final molecule.[1] Another approach utilizes an intramolecular cyclization as a key step to form the quinoline (B57606) ring system of Bosutinib.[3]

Mechanism of Action and Signaling Pathway of Bosutinib

Bosutinib functions by inhibiting the Src and c-Abl tyrosine kinases.[9] This inhibition blocks the phosphorylation of downstream signaling proteins, thereby disrupting key pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 signaling pathways.[9]

The diagram below illustrates the signaling cascade inhibited by Bosutinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Src Src Kinase PI3K PI3K Src->PI3K MAPK MAPK Src->MAPK JAK JAK Src->JAK Abl Bcr-Abl Kinase Abl->PI3K Abl->MAPK Abl->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl

Caption: Signaling pathway inhibited by Bosutinib.

Applications in Chemical Synthesis

Beyond its role in drug development, this compound and its derivatives have several applications in organic synthesis:

  • Versatile Solvent: It can be used as a polar aprotic solvent.[1]

  • Precursor Material: It serves as a starting material for the synthesis of pharmaceuticals and agrochemicals.[1]

  • Surfactant: It can function as a surfactant in various formulations.[1]

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In case of contact with eyes, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] For skin contact, wash off with plenty of water.[10]

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support further research and development activities.

References

An In-Depth Technical Guide to N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylacetamide (NTBA) is a secondary amide notable for its utility in organic synthesis and its presence as a structural motif in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, key applications, and safety profile. While direct biological signaling pathways for NTBA are not extensively documented, the significance of the N-tert-butyl amide group in drug design is discussed, particularly concerning metabolic stability. This guide consolidates quantitative data, details experimental methodologies, and presents logical workflows to serve as a key resource for professionals in chemical and pharmaceutical development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its bulky tert-butyl group sterically hinders the amide bond, influencing its reactivity and physical properties. It is soluble in water and various organic solvents, making it a versatile reagent and solvent in different chemical processes.[1][2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO[3][4]
Molecular Weight 115.17 g/mol [3]
CAS Number 762-84-5[3]
IUPAC Name N-(tert-butyl)acetamide[3]
Appearance White crystalline solid[1]
Melting Point 96-98 °C
Boiling Point 194-205 °C
Density ~0.862 g/cm³ (Predicted)
Water Solubility Soluble[1][2]
pKa 16.60 ± 0.46 (Predicted)

Synthesis and Experimental Protocols

This compound can be synthesized through several established methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from tert-Butylamine (B42293) and Acetyl Chloride

This method involves the acylation of tert-butylamine with acetyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

  • Setup: To a 500 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of diethyl ether.

  • Addition of Reagents: To the flask, add tert-butylamine (9.6 mL, 92 mmol) followed by triethylamine (B128534) (13.4 mL, 96 mmol, 1.05 equiv.).

  • Acylation: Cool the mixture in an ice bath. Slowly add acetyl chloride (6.3 mL, 88 mmol, 0.96 equiv) dropwise to the stirred solution. A thick, colorless precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the mixture to stir for approximately 2 hours at room temperature to ensure the reaction goes to completion.

  • Workup: Filter the reaction mixture to remove the solid residue. Wash the solid with two 50 mL portions of diethyl ether.

  • Isolation: Combine the filtrate and ether washings. Concentrate the solution under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Synthesis_Workflow_1 cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Isolation & Purification setup 1. Charge Schlenk flask with Diethyl Ether add_reagents 2. Add tert-Butylamine and Triethylamine setup->add_reagents acylation 3. Add Acetyl Chloride dropwise at 0°C add_reagents->acylation stir 4. Stir at Room Temp for 2 hours acylation->stir filter 5. Filter to remove Triethylamine HCl stir->filter wash 6. Wash solid with Diethyl Ether filter->wash concentrate 7. Concentrate filtrate under reduced pressure wash->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Synthesis via the Ritter Reaction

The Ritter reaction provides an alternative route, transforming a nitrile into an N-alkyl amide using an electrophilic alkylating agent generated from an alcohol or alkene in a strong acid.

Experimental Protocol (Modified Ritter Reaction):

This protocol describes the synthesis of N-tert-butyl amides from nitriles using tert-butyl acetate (B1210297) as the source of the tert-butyl cation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add the nitrile substrate (1 equivalent).

  • Reagents: Add tert-butyl acetate (2 equivalents) to the nitrile.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to approximately 40-50 °C and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice and water.

  • Isolation: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The N-tert-butyl amide product will precipitate.

  • Purification: Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure amide.

Applications in Research and Development

This compound serves as a valuable building block and reagent in several areas of chemical science.

  • Precursor in Organic Synthesis: It is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The N-tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by acting as a "steric shield," which protects nearby functional groups from enzymatic degradation.[5]

  • The Ritter Reaction: As detailed above, it is a product of the Ritter reaction, a powerful method for creating tertiary amides.[2] This reaction is useful in the synthesis of various pharmaceutical agents.

  • Versatile Solvent: Due to its polar aprotic nature and stability, this compound can be used as a solvent in chemical reactions where it can effectively dissolve both polar and nonpolar substances.[1]

  • Surfactant Applications: The molecular structure of NTBA allows it to function as a surfactant, which can be applied in formulations for emulsification and stabilization.[1]

Applications cluster_applications Key Applications NTBA {this compound | C₆H₁₃NO} pharma Pharmaceutical Synthesis Precursor for APIs Enhances metabolic stability NTBA->pharma is a precursor for agro Agrochemical Synthesis Intermediate for pesticides & herbicides NTBA->agro is an intermediate for ritter Ritter Reaction Product and reagent Amide synthesis NTBA->ritter is a product of solvent Specialty Solvent Polar aprotic solvent Reaction medium NTBA->solvent acts as a surfactant Surfactant Formulations Emulsification & Stabilization NTBA->surfactant can function as a

Caption: Key applications of this compound.

Biological Profile and Signaling Pathways

Metabolic Fate

Specific studies detailing the metabolic pathway of this compound are not widely available in the public domain. However, the tert-butyl group in drug molecules is known to be a target for metabolism by cytochrome P450 (CYP) enzymes, such as CYP2C8 and CYP3A4. Metabolism often involves the oxidation of one of the methyl groups to form a primary alcohol, which may be further oxidized to a carboxylic acid. This metabolic transformation is a key consideration in drug design, as the bulky tert-butyl group can also sterically hinder metabolism, thereby increasing a drug's half-life.

Signaling Pathways

Currently, there is a lack of published research identifying specific biological signaling pathways that are directly modulated by this compound as an initiating molecule. Its relevance in drug development stems from its role as a structural component rather than a pharmacologically active agent itself. The N-tert-butyl amide moiety is incorporated into larger drug molecules to confer desirable pharmacokinetic properties, but it is the overall molecule that interacts with biological targets like receptors or enzymes.

Spectroscopic Analysis Protocols

Characterization of this compound is routinely performed using NMR, IR, and mass spectrometry.

NMR Sample Preparation

Protocol for ¹H and ¹³C NMR:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆.

  • Sample Quantity: For ¹H NMR, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of up to 50 mg may be required.

  • Filtration: To ensure high-quality spectra with sharp lines, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can disrupt magnetic field homogeneity.

  • Final Volume: Ensure the final height of the solution in the NMR tube is approximately 4-5 cm to be within the detection area of the spectrometer's coils.

  • Analysis: Cap the tube, insert it into a spinner turbine, and place it in the NMR spectrometer for analysis after standard tuning and shimming procedures.

NMR_Workflow start Start weigh 1. Weigh 5-50 mg of NTBA start->weigh dissolve 2. Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve filter 3. Filter solution into clean NMR tube dissolve->filter adjust 4. Adjust volume to 4-5 cm height filter->adjust analyze 5. Analyze in NMR Spectrometer adjust->analyze end End analyze->end

Caption: General workflow for NMR sample preparation.

Safety and Handling

This compound is considered harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

N-tert-Butylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butylacetamide (NTBA). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structure, physical characteristics, spectral data, and known chemical reactivity. Furthermore, it includes detailed experimental protocols for its synthesis and purification, along with a discussion on its metabolic relevance. All quantitative data is presented in structured tables, and key processes are visualized through workflow and pathway diagrams.

Introduction

This compound, also known as N-(1,1-dimethylethyl)acetamide, is a mono-substituted amide characterized by the presence of a bulky tert-butyl group attached to the nitrogen atom. This structural feature imparts specific physical and chemical properties, such as increased stability and unique solubility characteristics. It is a white crystalline solid at room temperature and finds applications as a versatile solvent, a precursor in organic synthesis, and a component in various industrial formulations.[1] Its relevance to the pharmaceutical industry is highlighted by its role as a precursor in the synthesis of more complex molecules and the metabolic pathways associated with the tert-butyl moiety in drug compounds.[2][3]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and purification.

Table 1: Compound Identification
IdentifierValue
IUPAC Name This compound[4]
CAS Number 762-84-5[5]
Molecular Formula C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [4]
InChI Key ACYFWRHALJTSCF-UHFFFAOYSA-N[6]
SMILES CC(=O)NC(C)(C)C[6]
Synonyms tert-Butylacetamide, N-t-Butylacetamide, 2-Acetamido-2-methylpropane[4][5]
Table 2: Physical Properties
PropertyValue
Appearance White crystalline solid
Melting Point 96 - 98 °C
Boiling Point 194 - 205 °C[1]
Density 0.862 - 0.9105 g/cm³[1]
Solubility Soluble in water, ethanol, and acetone.[1]
Enthalpy of Sublimation (ΔsubH°) 77.9 ± 0.4 kJ/mol

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data
TechniqueKey Peaks / Signals
¹H NMR δ ~1.16 (s, 9H, -C(CH₃)₃), δ ~1.67 (s, 3H, -C(=O)CH₃). Note: Specific shifts can vary with solvent.
¹³C NMR δ ~20.23 (-C(=O)C H₃), δ ~30.36 (-C(C H₃)₃), δ ~52.40 (-C (CH₃)₃), δ ~176.33 (-C =O). Note: Specific shifts can vary with solvent.
IR (Infrared) Major peaks indicative of N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band).
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 115. Key fragments at m/z = 100 ([M-CH₃]⁺), 58 ([C₄H₈N]⁺), and 43 ([CH₃CO]⁺).[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of tert-butylamine (B42293) with acetyl chloride.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge Schlenk flask with: - Diethyl ether - tert-Butylamine - Triethylamine (B128534) B Add acetyl chloride dropwise to the stirred mixture A->B 1. C Stir for ~2 hours at room temperature B->C 2. D Filter the reaction mixture to remove precipitate C->D 3. E Wash solid residue with diethyl ether D->E 4. F Combine filtrate and ether washings E->F 5. G Concentrate the combined solution under reduced pressure to yield crude product F->G 6.

Synthesis of this compound Workflow.

Protocol:

  • Reaction Setup: In a 500 mL Schlenk flask, combine approximately 200 mL of diethyl ether, 9.6 mL of tert-butylamine (92 mmol), and 13.4 mL of triethylamine (96 mmol).

  • Addition of Acetyl Chloride: To this stirred mixture, add 6.3 mL of acetyl chloride (88 mmol) dropwise. A thick, colorless precipitate will form.

  • Reaction Time: Continue stirring the solution for approximately 2 hours.

  • Filtration: Filter the reaction mixture to separate the precipitate (triethylamine hydrochloride).

  • Washing: Wash the solid residue with two 50 mL portions of diethyl ether.

  • Isolation: Combine the initial filtrate and the ether washings. Concentrate the combined solution under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain off-white to light-pink crystals.

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent system, such as dichloromethane/heptane.

  • Cooling: Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.

  • Crystallization: For complete crystallization, place the flask in an ice-water bath for several minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can be confirmed by measuring the melting point and by spectroscopic analysis.

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[1] It should be stored away from strong oxidizing agents. The amide functionality can undergo hydrolysis under acidic or basic conditions, although the bulky tert-butyl group can provide steric hindrance, slowing the reaction rate compared to less substituted amides.

It serves as a key reactant in various chemical transformations, including:

  • The Ritter Reaction: It can be synthesized via the Ritter reaction, which involves the reaction of a nitrile with a carbocation source like isobutylene (B52900) or tert-butanol (B103910) in the presence of a strong acid.

  • Ligand Synthesis: It is used in the synthesis of more complex molecules, such as in the preparation of titanium amidate compounds.

Relevance in Drug Development and Metabolism

While this compound itself is not a therapeutic agent, its structural motifs are relevant in drug design and development. The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability, improve oral bioavailability, or act as a steric shield.[3]

However, the tert-butyl group is also susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP3A families.[3] This metabolic pathway typically involves hydroxylation of one of the methyl groups, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. Understanding this metabolic pathway is crucial for predicting the pharmacokinetic profile of drug candidates containing a tert-butyl moiety.

Metabolic Pathway of tert-Butyl Groups

G cluster_0 Metabolic Oxidation of tert-Butyl Group A Drug with tert-Butyl Group (e.g., containing NTBA moiety) B Hydroxylated Metabolite (Primary Alcohol) A->B CYP450 (e.g., CYP2C8, CYP3A4) C Oxidized Metabolite (Aldehyde) B->C Alcohol Dehydrogenase D Carboxylic Acid Metabolite C->D Aldehyde Dehydrogenase

Generalized metabolic pathway of tert-butyl groups.

Safety and Handling

This compound should be handled with care in a laboratory setting.[1] It is advisable to use personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound with well-defined chemical and physical properties that make it valuable in both research and industrial applications. Its straightforward synthesis and purification, coupled with its unique structural characteristics, ensure its continued use in organic chemistry. For professionals in drug development, an understanding of the metabolic fate of the tert-butyl group, a key feature of this molecule, is essential for the design of new and effective therapeutic agents. This guide serves as a foundational resource for the safe and effective use of this compound in a scientific setting.

References

N-tert-Butylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-tert-Butylacetamide (NTBA), a versatile organic compound with applications as a polar aprotic solvent and a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines its key physical constants, provides detailed experimental protocols for their determination, and includes spectral data for analytical characterization.

Core Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is known for its stability under normal conditions and its distinct crystalline structure.[1]

Table 1: Quantitative Physical Properties of this compound

PropertyValueUnits
Molecular FormulaC₆H₁₃NO-
Molecular Weight115.18 g/mol
Melting Point96 - 98°C
Boiling Point194 - 205°C
Density~0.91g/cm³
Water SolubilitySoluble-
Organic Solvent SolubilitySoluble in ethanol (B145695) and acetone-

Note: The reported values represent a consensus from various sources and may exhibit slight variations.[1][2][3]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Key Spectral Data for this compound

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy Characteristic absorption bands corresponding to N-H, C=O, and C-H bonds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the tert-butyl and acetyl protons, with chemical shifts and integrations consistent with the molecular structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

Determination of Boiling Point

For solids that are stable at their boiling point, this property can be determined using a distillation method or a micro-scale technique.

Methodology (Micro-scale):

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

  • Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed-end capillary tube.

  • Procedure:

    • The test tube containing the sample is attached to the thermometer.

    • A sealed-end capillary tube is inverted and placed inside the test tube.

    • The assembly is immersed in a heating bath (e.g., mineral oil).

    • The bath is heated gradually.

    • As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is removed, and the bath is allowed to cool slowly.

    • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

The density of a solid can be determined by measuring its mass and volume.

Methodology (Volume Displacement):

  • Mass Measurement: The mass of a sample of this compound crystals is accurately measured using an analytical balance.

  • Volume Measurement:

    • A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., a saturated hydrocarbon). The initial volume is recorded.

    • The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material.

    • The final volume is recorded. The difference between the final and initial volumes represents the volume of the solid.

  • Calculation: Density is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of this compound is assessed in various solvents to understand its polarity and potential applications.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, or acetone) is added to each test tube.

  • Observation: The mixture is agitated (e.g., by vortexing) for a set period. The visual observation of whether the solid dissolves completely, partially, or not at all determines its solubility.

  • Reporting: The solubility is reported qualitatively (e.g., soluble, sparingly soluble, insoluble) for each solvent.

Spectroscopic Analysis

Methodology (KBr Pellet):

  • Sample Preparation: A small amount of this compound is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and referenced.

Methodology (Electron Ionization):

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.

G cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Physical Constants cluster_3 Spectroscopic Analysis Appearance Visual Inspection (Color, Form) Melting_Point Melting Point Determination Appearance->Melting_Point Solid Confirmed Boiling_Point Boiling Point Determination Melting_Point->Boiling_Point Density Density Measurement Boiling_Point->Density Solubility Solubility Testing (Water, Organic Solvents) Density->Solubility IR Infrared (IR) Spectroscopy Solubility->IR NMR ¹H NMR Spectroscopy IR->NMR MS Mass Spectrometry (MS) NMR->MS Data_Compilation Compile Data Sheet MS->Data_Compilation Start This compound Sample Start->Appearance

Caption: Experimental workflow for determining the physical properties of this compound.

References

Navigating the Solubility Landscape of N-tert-Butylacetamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylacetamide, a versatile aliphatic amide, plays a significant role as a precursor and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility characteristics in various organic solvents are critical for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines key experimental methodologies for its determination, and presents a generalized workflow for solubility assessment.

While specific quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides the necessary theoretical and practical framework for its experimental determination.

Qualitative Solubility Profile

This compound is generally described as being soluble in water and a variety of organic solvents.[1][2] Its molecular structure, featuring both a polar amide group capable of hydrogen bonding and a nonpolar tert-butyl group, allows for interactions with a spectrum of solvents.

  • Polar Protic Solvents: It is known to be soluble in alcohols such as ethanol.[1] The hydrogen bond donating and accepting capabilities of the amide group facilitate dissolution in these solvents.

  • Polar Aprotic Solvents: Solubility in acetone (B3395972) has been noted, indicating its compatibility with polar aprotic environments.[1]

  • Nonpolar Solvents: While specific data is scarce, the presence of the bulky, nonpolar tert-butyl group suggests that this compound may exhibit some solubility in less polar solvents. However, extensive quantitative data is needed to confirm this.

Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are paramount for determining the solubility of this compound. The following are detailed methodologies commonly employed for solid-liquid solubility measurements.

Gravimetric Method

The gravimetric method is a classical and reliable technique for determining equilibrium solubility.[3][4]

Principle: A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent at a constant temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, thermostatically controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be monitored by periodically analyzing the concentration of the supernatant until it remains constant.

  • Sampling: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-weighed syringe or pipette to avoid precipitation.

  • Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Quantification: After complete removal of the solvent, weigh the container with the dried solute. The mass of the solute can then be determined by difference.

  • Calculation: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or mole fraction.

Laser Monitoring Method (Dynamic Method)

The laser monitoring method is a dynamic technique that can be more rapid than the gravimetric method.

Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is slowly increased, the solute dissolves, and the turbidity of the solution decreases. The temperature at which the solution becomes clear (i.e., the laser light transmission reaches a maximum and stabilizes) is recorded as the saturation temperature for that specific concentration.

Detailed Methodology:

  • Sample Preparation: Prepare a series of samples with known concentrations of this compound in the chosen organic solvent in sealed vials.

  • Instrumentation: Place the vial in a temperature-controlled sample holder equipped with a magnetic stirrer and a laser light source and detector.

  • Measurement: Start stirring and slowly increase the temperature of the sample at a controlled rate.

  • Data Acquisition: Continuously monitor the transmittance of the laser beam through the solution.

  • Endpoint Determination: The temperature at which the transmittance reaches a plateau, corresponding to the complete dissolution of the solid, is recorded as the solubility temperature for that concentration.

  • Solubility Curve: Repeat the measurement for samples with different concentrations to construct a solubility curve as a function of temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh_solute Weigh this compound start->weigh_solute mix Combine in Sealed Vessel weigh_solute->mix measure_solvent Measure Organic Solvent measure_solvent->mix thermostat Set Constant Temperature mix->thermostat agitate Agitate Mixture thermostat->agitate check_equilibrium Monitor Concentration (e.g., HPLC, UV-Vis) agitate->check_equilibrium check_equilibrium->agitate Not Equilibrated sample Withdraw Supernatant check_equilibrium->sample Equilibrated quantify Determine Solute Mass (e.g., Gravimetric, Spectroscopic) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

N-tert-Butylacetamide: A Technical Guide to a Versatile Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylacetamide (NTBA) is a white, crystalline solid organic compound with the chemical formula C6H13NO.[1] It is an amide derived from tert-butylamine (B42293) and acetic acid.[1] While solid at room temperature, its properties upon melting or when used as a co-solvent make it a subject of interest in organic synthesis and drug development.[1] NTBA is characterized as a polar aprotic solvent, a class of solvents that possess moderately high polarity and can dissolve a wide range of compounds but lack an acidic proton.[1][2] This characteristic makes NTBA a valuable medium for reactions involving strong bases or nucleophiles that would otherwise be deactivated by protic solvents. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety considerations of this compound.

Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C6H13NO[1][4]
Molecular Weight 115.17 g/mol [4]
Appearance White crystalline solid[1]
Melting Point 96 - 98 °C[5]
Boiling Point 194 - 205 °C[1][6]
Density 0.862 ± 0.06 g/cm³ (Predicted)[6]
Solubility Soluble in water, ethanol, and acetone[1]
pKa 16.60 ± 0.46 (Predicted)[6]
LogP 1.31190[7]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tert-butylamine with acetyl chloride. The following is a representative experimental protocol adapted from the literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-Butylamine

  • Acetyl chloride

  • Triethylamine (B128534)

  • Diethyl ether

  • 500 mL Schlenk flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a 500 mL Schlenk flask under an inert atmosphere, combine approximately 200 mL of diethyl ether, 9.6 mL of tert-butylamine (92 mmol), and 13.4 mL of triethylamine (96 mmol, 1.05 equiv).

  • Cool the mixture in an ice bath.

  • Slowly add 6.3 mL of acetyl chloride (88 mmol, 0.96 equiv) dropwise to the stirred mixture using a dropping funnel. The addition of acetyl chloride will result in the formation of a thick, colorless precipitate.

  • After the addition is complete, continue stirring the reaction mixture for approximately 2 hours at room temperature.

  • Filter the reaction mixture to separate the precipitate (triethylamine hydrochloride).

  • Wash the solid residue with two 50 mL portions of diethyl ether.

  • Combine the filtrate and the ether washings.

  • Concentrate the combined organic solution under reduced pressure to yield the crude this compound product. Further purification can be achieved by recrystallization or distillation.

Applications in Organic Synthesis

This compound's properties as a stable, polar aprotic solvent make it suitable for a variety of applications in organic chemistry.[1] It is particularly effective in dissolving both polar and nonpolar substances, which is advantageous for facilitating reactions between disparate reagents.[1]

One of the notable applications of NTBA is in the Ritter reaction , where it can be used in the synthesis of other amides.[6] The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkene in the presence of a strong acid, to form an amide.

Safety and Handling

This compound requires careful handling due to its potential health hazards. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from strong oxidizing agents.

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[5]

    • Skin: Wash off immediately with plenty of water.[5]

    • Inhalation: Move to fresh air.[5]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

    • In all cases of exposure, seek medical attention if symptoms occur or persist.[5]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

molecular_structure C1 C O1 O C1->O1 N1 N C1->N1 C2 C C1->C2 C3 C N1->C3 H1 H N1->H1 C4 C C3->C4 C5 C C3->C5 C6 C C3->C6

Molecular structure of this compound.

synthesis_workflow cluster_reactants Reactants cluster_solvent Solvent cluster_process Process cluster_product Product tert_butylamine tert-Butylamine reaction Reaction at 0°C to RT tert_butylamine->reaction acetyl_chloride Acetyl Chloride acetyl_chloride->reaction triethylamine Triethylamine (Base) triethylamine->reaction diethyl_ether Diethyl Ether diethyl_ether->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration ntba This compound concentration->ntba ritter_reaction cluster_inputs Inputs cluster_solvent Solvent cluster_process Reaction Steps cluster_output Output nitrile Nitrile (R-C≡N) nucleophilic_attack Nitrile attacks Carbocation nitrile->nucleophilic_attack carbocation_source Carbocation Source (e.g., tert-Butanol) carbocation_formation Carbocation Formation carbocation_source->carbocation_formation acid_catalyst Strong Acid Catalyst (e.g., H₂SO₄) acid_catalyst->carbocation_formation ntba_solvent This compound (as solvent or reactant) ntba_solvent->nucleophilic_attack carbocation_formation->nucleophilic_attack hydrolysis Hydrolysis nucleophilic_attack->hydrolysis amide N-substituted Amide hydrolysis->amide

References

An In-depth Technical Guide to the Crystal Structure of N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N-tert-Butylacetamide, a key chemical intermediate. The information presented is curated for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering detailed structural data and experimental protocols to support further scientific investigation.

Introduction

This compound (NTBA) is a simple amide with industrial and academic relevance. Understanding its solid-state structure is crucial for controlling its physical properties, such as solubility and stability, which are critical parameters in pharmaceutical and materials science. This document outlines the definitive crystal structure of NTBA as determined by X-ray crystallography, presenting the key structural parameters, a detailed experimental protocol for its determination, and a visualization of its molecular and supramolecular arrangement. The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 796519.[1]

Molecular and Crystal Structure

The crystal structure of this compound reveals a monoclinic crystal system with the space group P2₁/c. The asymmetric unit contains a single molecule of NTBA. The molecule adopts a planar conformation in the amide group, a common feature for such functional groups, which facilitates the formation of intermolecular hydrogen bonds.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a central acetamide (B32628) group with a tert-butyl substituent on the nitrogen atom.

Caption: Ball-and-stick representation of the this compound molecule.

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₆H₁₃NO
Formula Weight115.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.860(2) Å
b10.100(4) Å
c12.350(5) Å
α90°
β101.50(3)°
γ90°
Volume715.0(5) ų
Z4
Density (calculated)1.070 g/cm³
Temperature293(2) K
RadiationMoKα (λ = 0.71073 Å)
Key Geometric Parameters

The tables below present the key bond lengths, bond angles, and torsion angles within the this compound molecule. These values are crucial for understanding the molecular geometry and the forces governing the crystal packing.

Table 1: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
O(1)C(2)1.234(3)
N(1)C(2)1.328(3)
N(1)C(3)1.472(3)
C(1)C(2)1.505(4)
C(3)C(4)1.523(4)
C(3)C(5)1.525(4)
C(3)C(6)1.527(4)

Table 2: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C(2)N(1)C(3)124.5(2)
O(1)C(2)N(1)123.0(2)
O(1)C(2)C(1)121.5(2)
N(1)C(2)C(1)115.5(2)
N(1)C(3)C(4)108.3(2)
N(1)C(3)C(5)108.0(2)
N(1)C(3)C(6)110.2(2)
C(4)C(3)C(5)110.1(2)
C(4)C(3)C(6)109.9(2)
C(5)C(3)C(6)110.3(2)

Table 3: Selected Torsion Angles (°)

Atom 1Atom 2Atom 3Atom 4Angle (°)
C(1)C(2)N(1)C(3)-177.3(2)
O(1)C(2)N(1)C(3)2.9(4)
C(2)N(1)C(3)C(4)-179.9(2)
C(2)N(1)C(3)C(5)60.4(3)
C(2)N(1)C(3)C(6)-60.0(3)
Hydrogen Bonding and Crystal Packing

The crystal structure of this compound is stabilized by a network of intermolecular N-H···O hydrogen bonds. These interactions link the molecules into infinite one-dimensional chains running along the c-axis. The hydrogen bond geometry is as follows:

Table 4: Hydrogen Bond Geometry (Å, °)

D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N(1)-H(1)···O(1)0.862.032.883(3)172

These chains are further packed in a herringbone fashion, with van der Waals interactions between the tert-butyl groups of adjacent chains contributing to the overall stability of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound involved two key stages: synthesis and single-crystal X-ray diffraction.

Synthesis and Crystallization

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup: A solution of tert-butylamine (B42293) (1.0 eq) and triethylamine (B128534) (1.1 eq) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Acetyl Chloride: Acetyl chloride (1.0 eq) is added dropwise to the cooled solution with vigorous stirring. A white precipitate of triethylammonium (B8662869) chloride is formed.

  • Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The precipitate is then removed by filtration.

  • Purification: The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified this compound in a mixture of ethyl acetate (B1210297) and hexane (B92381) at room temperature.

X-ray Data Collection and Structure Refinement

The experimental workflow for the single-crystal X-ray diffraction analysis is outlined below.

experimental_workflow Crystal Structure Determination Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement crystal_selection Crystal Selection mounting Mounting on Diffractometer crystal_selection->mounting data_collection X-ray Data Collection mounting->data_collection data_reduction Data Reduction and Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement validation Validation and CIF Generation structure_refinement->validation

Caption: Workflow for the determination of the crystal structure of this compound.

A suitable single crystal was mounted on a goniometer head. X-ray intensity data were collected at 293(2) K on a diffractometer using graphite-monochromated MoKα radiation. The collected data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of this compound. The quantitative data presented in the tables, along with the description of the hydrogen bonding network and crystal packing, offer valuable insights for researchers working with this compound. The detailed experimental protocols for both synthesis and structure determination serve as a practical resource for reproducing and building upon this work. The visualizations provided offer a clear representation of the molecular structure and the experimental workflow, aiding in the comprehension of the core concepts. This comprehensive structural information is fundamental for applications in drug design, formulation, and materials science where the solid-state properties of this compound are of interest.

References

Spectroscopic Profile of N-tert-Butylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-Butylacetamide (CAS No: 762-84-5), a secondary amide of interest in various chemical and pharmaceutical research domains. This document collates and presents infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental methodologies and graphical representations of analytical workflows.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound, providing a foundational dataset for its characterization and analysis.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented in Table 1 is sourced from the NIST WebBook and SpectraBase.[1][2]

Table 1: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3300N-H StretchStrong
~2970C-H Stretch (sp³)Strong
~1650C=O Stretch (Amide I)Strong
~1560N-H Bend (Amide II)Strong
~1365C-H Bend (tert-butyl)Medium
~1220C-N StretchMedium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of this compound.

The ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. The data in Table 2 is sourced from the Spectral Database for Organic Compounds (SDBS).

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
170.1C=O (Amide Carbonyl)
51.2C(CH₃)₃ (Quaternary Carbon)
28.8C(CH₃)₃ (Methyl Carbons)
23.9CH₃ (Acetyl Methyl Carbon)

As of the latest search, a detailed experimental ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound was not available in the public databases searched. For illustrative purposes, a typical ¹H NMR spectrum of a similar secondary amide, N-butylacetamide, shows characteristic signals for the N-H proton, the acetyl methyl protons, and the protons of the butyl group.[3] In this compound, one would expect to observe a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three equivalent protons of the acetyl group, and a broad singlet for the N-H proton.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data provides information on the molecular weight and fragmentation pattern of this compound. The data in Table 3 is sourced from the NIST WebBook.[4]

Table 3: Mass Spectrometry (EI-MS) Data for this compound

m/zRelative Intensity (%)Assignment
11525[M]⁺ (Molecular Ion)
100100[M - CH₃]⁺
5880[C₄H₁₀N]⁺
4360[CH₃CO]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented. Specific parameters for the cited database spectra are often not provided; therefore, these protocols represent standard practices for the analysis of small organic molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • The NMR spectrometer is tuned to the proton frequency.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

    • The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • The FID is processed similarly to the ¹H spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • A small amount of the volatile sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

    • The sample is heated to ensure vaporization.

  • Ionization:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • An ion detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve for NMR Solid Place Solid on ATR Crystal Sample->Solid for FTIR Vaporize Vaporize Sample Sample->Vaporize for MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR FTIR FTIR Spectroscopy Solid->FTIR MS Mass Spectrometry (EI) Vaporize->MS ProcessNMR Process FID & Assign Peaks NMR->ProcessNMR ProcessFTIR Process Interferogram & Assign Bands FTIR->ProcessFTIR ProcessMS Analyze Mass Spectrum & Identify Fragments MS->ProcessMS Report Compile Spectroscopic Data and Protocols ProcessNMR->Report ProcessFTIR->Report ProcessMS->Report

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Handling of N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-tert-Butylacetamide (CAS No. 762-84-5), a compound utilized in various chemical syntheses, including the Ritter reaction for amide synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 - 115.18 g/mol
Melting Point 95 - 99 °C (203 - 210.2 °F)
Boiling Point ~194 - 205 °C (~381.2 - 401 °F)
Appearance White crystalline solid
Solubility Soluble in water, ethanol, and acetone.
Odor No information available

Hazard Identification and Classification

There are conflicting reports regarding the hazard classification of this compound. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous, others suggest potential health effects. For maximum safety, it is prudent to handle this chemical with care, assuming the more stringent hazard classifications are applicable.

GHS Classification (based on more conservative data):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

An In-Depth Technical Guide to the Synthesis of N-tert-Butylacetamide from tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-tert-butylacetamide from tert-butanol (B103910), a reaction of significant interest in organic and medicinal chemistry. The core of this process is the Ritter reaction, a powerful method for the formation of N-alkyl amides. This document details the underlying reaction mechanism, provides a consolidated experimental protocol derived from established literature, and presents a comparative analysis of reaction yields under various catalytic conditions. The information is supplemented with clear visualizations of the reaction pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The introduction of the bulky tert-butyl group can significantly influence the pharmacological properties of a molecule. The most common and efficient method for the synthesis of this compound is the Ritter reaction, which involves the reaction of a nitrile with a carbocation source, in this case, the tert-butyl cation generated from tert-butanol under strongly acidic conditions.[1][2] This guide will focus on the practical aspects of this synthesis, providing researchers with the necessary information for its successful execution and optimization.

Reaction Mechanism: The Ritter Reaction

The synthesis of this compound from tert-butanol and acetonitrile (B52724) proceeds via the Ritter reaction mechanism. This acid-catalyzed reaction involves the following key steps:

  • Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, the hydroxyl group of tert-butanol is protonated.[3][4]

  • Water Elimination: The protonated alcohol then eliminates a molecule of water to form a stable tertiary carbocation (tert-butyl cation).[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of acetonitrile attacks the electrophilic tert-butyl cation.[3][4]

  • Nitrilium Ion Formation: This nucleophilic attack results in the formation of a stable nitrilium ion intermediate.[3][4]

  • Hydrolysis: The nitrilium ion is subsequently hydrolyzed by water (present in the reaction mixture or added during workup).[3][4]

  • Deprotonation: A final deprotonation step yields the desired this compound product.[3]

The overall transformation is a robust and high-yielding method for the preparation of N-tertiary alkyl amides.[1]

Ritter_Mechanism cluster_0 Carbocation Formation cluster_1 Amide Formation tert-Butanol tert-Butanol Protonated_Alcohol Protonated_Alcohol tert-Butanol->Protonated_Alcohol + H+ Acetonitrile Acetonitrile tert-Butyl_Cation tert-Butyl_Cation Protonated_Alcohol->tert-Butyl_Cation - H2O Nitrilium_Ion Nitrilium_Ion tert-Butyl_Cation->Nitrilium_Ion + Acetonitrile Intermediate Intermediate Nitrilium_Ion->Intermediate + H2O This compound This compound Intermediate->this compound - H+

Caption: Mechanism of the Ritter Reaction for this compound Synthesis.

Quantitative Data Summary

The yield of this compound is influenced by several factors, including the choice of catalyst, the source of the tert-butyl cation, and the reaction conditions. The following tables summarize quantitative data from various reported syntheses.

Table 1: Synthesis of this compound and Analogs via Ritter Reaction

Alcohol/Cation SourceNitrileCatalystSolventTemperature (°C)TimeYield (%)Reference
tert-ButanolAcetonitrileSilica-Bonded N-Propyl Sulphamic Acid (SBNPSA)Solvent-free8025 min94[5]
tert-Butyl AcetateVarious NitrilesSulfuric Acidtert-Butyl Acetate422 h88-95[6]
tert-ButanolBenzonitrileSulfuric AcidMechanochemical (Ball Mill)Room Temp.30 min84[7]
Various AlcoholsTrimethylsilyl CyanideSulfuric AcidDichloromethane (B109758)0 to RT1 h48 (formamide)[3]

Experimental Protocols

The following is a consolidated experimental protocol for the synthesis of this compound from tert-butanol and acetonitrile using sulfuric acid. This protocol is derived from general procedures for the Ritter reaction and should be adapted and optimized for specific laboratory conditions.[8][9]

Materials:

  • tert-Butanol

  • Acetonitrile

  • Concentrated Sulfuric Acid (95-98%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetonitrile. Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add tert-butanol to the cooled acetonitrile with stirring.

  • Acid Addition: While maintaining the temperature at 0-5 °C, add concentrated sulfuric acid dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction. The internal temperature was reported to reach up to 39°C at the end of the addition in a similar procedure.[8]

  • Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC or GC is recommended). Some procedures suggest stirring for 30 minutes at 0°C and then 30 minutes at room temperature.[3]

  • Quenching: Carefully pour the reaction mixture over crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent).

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Acetonitrile and tert-Butanol B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add Conc. H2SO4 B->C D Stir at Room Temperature C->D E Quench with Ice D->E F Neutralize with NaHCO3 (aq) E->F G Extract with Dichloromethane F->G H Wash & Dry Organic Layer G->H I Remove Solvent (Rotovap) H->I J Purify Product (Recrystallization/ Chromatography) I->J

Caption: General Experimental Workflow for the Synthesis of this compound.

Safety Considerations

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic, especially during the addition of sulfuric acid. Proper temperature control is crucial to prevent runaway reactions.

  • Acetonitrile and dichloromethane are flammable and toxic. Handle them in a well-ventilated area.

Conclusion

The synthesis of this compound from tert-butanol via the Ritter reaction is a well-established and efficient method. This guide has provided a detailed overview of the reaction mechanism, a summary of quantitative yield data, and a comprehensive experimental protocol. By following the outlined procedures and safety precautions, researchers can successfully synthesize this important chemical intermediate for a variety of applications in drug development and organic synthesis. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

N-tert-Butylacetamide: A Comprehensive Technical Guide to its Role as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylacetamide, a versatile organic compound, has emerged as a significant synthetic precursor in a multitude of chemical applications, ranging from pharmaceutical and agrochemical synthesis to its use as a specialized solvent. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, chemical properties, and its pivotal role in facilitating key chemical transformations. Detailed experimental protocols for its synthesis and its application in the renowned Ritter reaction are provided, alongside a comprehensive summary of relevant quantitative data. Furthermore, this guide elucidates the biological implications of acetamide (B32628) derivatives by visualizing their inhibitory effect on the NF-κB signaling pathway, a critical pathway in inflammatory responses.

Introduction

This compound (NTBA), with the chemical formula C₆H₁₃NO, is a white crystalline solid that has garnered considerable attention in the field of organic synthesis.[1] Its unique structural features, particularly the sterically hindering tert-butyl group, impart specific reactivity and properties that make it a valuable building block for more complex molecules.[1] This guide aims to provide a thorough understanding of NTBA's discovery and its evolution into a key precursor for the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
CAS Number 762-84-5[2]
Appearance White crystalline solid[1]
Melting Point 97-99 °C[3]
Boiling Point 203-205 °C[3]
Solubility Soluble in water and various organic solvents like ethanol (B145695) and acetone.[1]
pKa 17.3[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient laboratory-scale preparation involves the reaction of tert-butylamine (B42293) with acetyl chloride.

Experimental Protocol: Synthesis from tert-Butylamine and Acetyl Chloride

Materials:

  • tert-Butylamine

  • Acetyl chloride

  • Triethylamine (B128534)

  • Anhydrous diethyl ether

  • Magnetic stirrer

  • Dropping funnel

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled solution while stirring vigorously. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the precipitate with a small amount of cold diethyl ether.

  • Combine the filtrate and the washings, and remove the diethyl ether under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford a white crystalline solid.

Expected Yield: 85-95%

This compound as a Synthetic Precursor

The utility of this compound as a synthetic precursor is most prominently demonstrated in the Ritter reaction , a powerful method for the formation of N-substituted amides.

The Ritter Reaction: A Gateway to N-tert-Butyl Amides

The Ritter reaction involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid.[3] this compound itself is not the primary reactant but rather the product of a Ritter-type reaction where tert-butanol (B103910) or isobutylene (B52900) is reacted with acetonitrile. However, understanding this reaction is key to appreciating the importance of the N-tert-butyl amide functional group that NTBA represents. This functional group is a common motif in many biologically active molecules.

Logical Workflow of the Ritter Reaction:

Ritter_Reaction Alkene Alkene / Alcohol Carbocation Carbocation Formation Alkene->Carbocation Protonation Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nitrile Nitrile Nitrile->Nitrilium Hydrolysis Hydrolysis Nitrilium->Hydrolysis Amide N-tert-Butyl Amide Hydrolysis->Amide Acid Strong Acid (e.g., H₂SO₄) Acid->Carbocation

Caption: General workflow of the Ritter reaction for N-tert-butyl amide synthesis.

Experimental Protocol: Synthesis of an N-tert-Butyl Amide via the Ritter Reaction

This protocol describes a general procedure for the synthesis of an N-tert-butyl amide from a nitrile and tert-butanol.

Materials:

  • Nitrile (e.g., benzonitrile)

  • tert-Butanol

  • Concentrated sulfuric acid

  • Ice bath

  • Beaker

  • Magnetic stirrer

Procedure:

  • In a beaker, cool the nitrile (1.0 equivalent) in an ice bath with magnetic stirring.

  • Slowly and carefully add concentrated sulfuric acid (2.0-3.0 equivalents) to the cooled nitrile. Maintain the temperature below 10 °C.

  • Once the acid has been added, slowly add tert-butanol (1.1 equivalents) to the mixture, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The solid N-tert-butyl amide product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Reactant (Nitrile)Product (N-tert-Butyl Amide)Typical Yield
BenzonitrileN-tert-Butylbenzamide80-90%
AcetonitrileThis compound75-85%
PhenylacetonitrileN-tert-Butyl-2-phenylacetamide70-80%

Applications in Drug Development and Agrochemicals

The N-tert-butyl amide moiety, readily accessible through precursors like this compound, is a common feature in a variety of bioactive molecules due to its ability to enhance metabolic stability and modulate pharmacokinetic properties.

Pharmaceutical Applications

The tert-butyl group can act as a steric shield, protecting adjacent functional groups from enzymatic degradation. This has led to the incorporation of the N-tert-butyl amide group in various drug candidates. For instance, derivatives of N-phenylacetamide containing a tert-butyl group have been investigated for their anticonvulsant properties.

Agrochemical Applications

In the agrochemical industry, this compound and its derivatives serve as precursors for the synthesis of herbicides and fungicides. A notable example is the herbicide terbuthylazine (B1195847) , a triazine herbicide. While not directly synthesized from NTBA, its synthesis involves the use of tert-butylamine, a close chemical relative and precursor to NTBA, highlighting the importance of the tert-butylamine scaffold in this class of herbicides.[5][6][7] The synthesis of terbuthylazine involves the sequential reaction of cyanuric chloride with tert-butylamine and ethylamine.[5]

Furthermore, N-tert-butyl chloroacetamide, a derivative of NTBA, is a key intermediate in the synthesis of various chloroacetamide herbicides.[3] These herbicides are widely used for weed control in major crops.[3]

This compound as a Solvent

Beyond its role as a synthetic precursor, this compound is also utilized as a polar aprotic solvent in various chemical reactions.[1] Its high dielectric constant and ability to dissolve a wide range of polar and nonpolar substances make it a suitable medium for reactions where protic solvents would interfere.[1] One specific application is in polymerization reactions , where it can influence the polymerization rate and the properties of the resulting polymer.[8] For example, it has been used as a solvent in the radical copolymerization of N-tert-butyl acrylamide (B121943) with other monomers.

Biological Activity of Acetamide Derivatives: Inhibition of the NF-κB Signaling Pathway

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to possess interesting biological activities. Notably, certain N,N-dialkylacetamides, structurally related to NTBA, have demonstrated anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of the inflammatory response.

Mechanism of Action:

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to their transcription. These genes include those encoding for cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes involved in inflammation (e.g., iNOS, COX-2), and adhesion molecules.

Acetamide derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_0 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation pIkBa_NFkB p-IκBα-NF-κB IkBa_NFkB->pIkBa_NFkB Proteasome Proteasome pIkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) pIkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Cytokines TNF-α, IL-6, IL-1β iNOS, COX-2 mRNA->Cytokines Translation Acetamide Acetamide Derivatives (e.g., N,N-dialkylacetamides) Acetamide->IKK Inhibition

References

N-tert-Butylacetamide: An Assessment of Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

N-tert-Butylacetamide (NTBA) is a versatile chemical intermediate and solvent used in various industrial applications, including pharmaceuticals and agrochemicals. As with many specialty chemicals, understanding its environmental fate and potential ecological impact is crucial for responsible lifecycle management and regulatory compliance. This technical whitepaper provides a comprehensive overview of the current state of knowledge regarding the environmental impact and biodegradability of this compound. It summarizes the available ecotoxicological data, outlines standard experimental protocols for environmental assessment, and identifies critical data gaps that require further investigation. This document is intended to serve as a foundational resource for researchers, environmental scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

This compound (CAS No. 762-84-5) is a white crystalline solid with good solubility in water.[1] Its molecular structure, featuring a stable amide bond and a sterically hindering tert-butyl group, influences its chemical and physical properties, and by extension, its environmental behavior. The increasing focus on the environmental footprint of industrial chemicals necessitates a thorough evaluation of their persistence, bioaccumulation potential, and toxicity (PBT).

This whitepaper reviews the existing literature and publicly available data to assess the environmental profile of this compound. It highlights a significant lack of comprehensive experimental data, particularly concerning its biodegradability and environmental fate.

Ecotoxicity Data

The available ecotoxicological information for this compound is sparse. Safety Data Sheets (SDSs) from multiple suppliers repeatedly state that ecotoxicity data is not available.[2][3] However, a single study on aquatic toxicity was identified, providing a crucial data point for initial risk assessment.

Aquatic Toxicity

The acute toxicity of this compound to fish has been evaluated. The results are summarized in the table below.

Test Organism Endpoint Value Exposure Duration Reference
Pimephales promelas (fathead minnow)LC501,500 mg/L96 hours

LC50: The concentration of a substance that is lethal to 50% of the test organisms within a specified time.

Based on this single data point, this compound would be classified as practically non-toxic to fish according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as the LC50 value is well above 100 mg/L. However, comprehensive environmental risk assessment requires data on other aquatic organisms, such as invertebrates (Daphnia) and algae.

Experimental Protocols

To address the data gaps in the environmental profile of this compound, standardized experimental studies are required. The following section describes the likely methodology for the single available ecotoxicity data point.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in a freshwater fish species.

  • Test Principle: Groups of fish of a single species are exposed to the test substance dissolved in water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period.

  • Test Organism: Pimephales promelas (fathead minnow) is a commonly used species in regulatory toxicity testing.

  • Test Conditions:

    • Water: Reconstituted, de-chlorinated, or natural water of known quality.

    • Temperature: Maintained at a constant, appropriate temperature for the species (e.g., 20 ± 1 °C).

    • Loading: The number of fish per unit volume of test solution is kept low to avoid stress and depletion of dissolved oxygen.

    • Feeding: Fish are typically not fed during the 96-hour test.

  • Procedure:

    • A range of test concentrations is prepared by dissolving this compound in the test water. A control group (no test substance) is also included.

    • Test chambers are filled with the respective test solutions.

    • Fish, which have been acclimated to the test conditions, are randomly distributed among the test chambers.

    • Observations for mortality and any sublethal effects are made at regular intervals.

    • Water quality parameters such as dissolved oxygen, pH, and temperature are monitored throughout the test.

  • Data Analysis: The cumulative mortality at 96 hours is plotted against the test concentrations, and the LC50 value is determined using appropriate statistical methods, such as probit analysis.

Biodegradability and Environmental Fate

There is currently no publicly available data on the biodegradability of this compound.[2][3] Safety Data Sheets consistently report "No information available" for persistence and degradability.[2][3] This represents a significant gap in understanding the environmental fate of this compound.

The molecular structure of this compound provides some clues for speculation. The amide bond is susceptible to enzymatic hydrolysis by amidase enzymes. However, the presence of the bulky tert-butyl group adjacent to the amide nitrogen may cause steric hindrance, potentially slowing the rate of enzymatic attack and thus biodegradation. Without experimental data from standardized tests, such as the OECD 301 Ready Biodegradability series, the persistence of this compound in the environment remains unknown.

The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical, highlighting the current data gaps for this compound.

cluster_assessment Environmental Impact Assessment Workflow for this compound cluster_physchem Physicochemical Properties cluster_fate Environmental Fate & Persistence cluster_ecotox Ecotoxicity cluster_risk Risk Characterization A Identity & Structure (Known) C Log Kow (Partition Coefficient) (Data Gap) B Water Solubility (Known) D Ready Biodegradability (OECD 301) (Data Gap) C->D J Persistence, Bioaccumulation, Toxicity (PBT) Assessment (Incomplete) D->J E Inherent Biodegradability (OECD 302) (Data Gap) E->J F Simulation Testing (Soil, Water, Sediment) (Data Gap) F->J G Acute Fish Toxicity (OECD 203) (Data Available) G->J H Acute Invertebrate Toxicity (OECD 202) (Data Gap) H->J I Algae Growth Inhibition (OECD 201) (Data Gap) I->J

Caption: Workflow for Environmental Impact Assessment of this compound.

Conclusion and Recommendations

The current body of public knowledge on the environmental impact of this compound is insufficient for a comprehensive risk assessment. While a single acute fish toxicity study suggests low concern in that specific area, critical data on biodegradability, environmental persistence, and toxicity to other aquatic organisms are absent.

To address these knowledge gaps, the following studies are recommended:

  • Ready Biodegradability Test (e.g., OECD 301F - Manometric Respirometry): To determine if this compound is readily biodegradable. This is a crucial first step in assessing its persistence.

  • Partition Coefficient (n-octanol/water) (OECD 107 or 117): To assess the potential for bioaccumulation.

  • Acute Invertebrate Toxicity (Daphnia magna) (OECD 202): To broaden the understanding of aquatic toxicity.

  • Algal Growth Inhibition Test (OECD 201): To assess the potential impact on primary producers in aquatic ecosystems.

The generation of these fundamental data sets is essential for industry stewardship and for ensuring the safe and sustainable use of this compound. Researchers and drug development professionals are encouraged to consider these data gaps in their own risk assessments and research initiatives.

References

N-tert-Butylacetamide as a Potential Surfactant: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, physicochemical properties, and prospective surfactant applications of N-tert-Butylacetamide in scientific research and drug development.

Introduction

This compound (NTBA), a mono-substituted amide with the chemical formula C6H13NO, is a versatile organic compound recognized for its utility as a solvent and a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] While its role in chemical synthesis is established, its potential application as a surfactant presents an intriguing area of exploration for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known properties of this compound and outlines the experimental framework necessary to thoroughly characterize its surfactant capabilities, a field where quantitative data remains largely unpublished.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its evaluation as a surfactant. The following table summarizes the key data available for this compound.

PropertyValueSource
Molecular Formula C6H13NO[2]
Molecular Weight 115.17 g/mol [2]
CAS Number 762-84-5[2]
Appearance White crystalline solid[1]
Melting Point 98.00 °C (371.15 K)[1]
Boiling Point 205.00 °C[1]
Density 0.9105 g/cm³[1]
Solubility Soluble in water, ethanol, and acetone[1]

Synthesis of this compound

The synthesis of this compound is a critical first step for its study. Several methods have been reported in the literature. Below are two distinct synthesis protocols.

Synthesis via Ritter Reaction

This compound can be synthesized using the Ritter reaction, which involves the reaction of a nitrile with an alcohol in the presence of a strong acid.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, combine tert-butanol (B103910) and acetonitrile (B52724) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Slowly add a catalytic amount of a strong acid, such as bismuth triflate, to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and quench the reaction by carefully adding a base, such as sodium bicarbonate solution, until the mixture is neutralized.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to yield the pure product.

Synthesis_Ritter_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product tert-Butanol tert-Butanol Reaction_Mixture Reaction Mixture tert-Butanol->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Bismuth Triflate Bismuth Triflate Bismuth Triflate->Reaction_Mixture Reflux Reflux & Monitoring Reaction_Mixture->Reflux Quenching Quenching (Base) Reflux->Quenching Extraction Solvent Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification Drying_Concentration->Purification NTBA This compound Purification->NTBA

Caption: Workflow for the synthesis of this compound via the Ritter Reaction.

Synthesis from Acetyl Chloride and tert-Butylamine (B42293)

An alternative method involves the acylation of tert-butylamine with acetyl chloride.

Experimental Protocol:

  • Dissolution: Dissolve tert-butylamine and a base (e.g., triethylamine) in an inert solvent like diethyl ether in a flask cooled in an ice bath.

  • Acylation: Add acetyl chloride dropwise to the stirred solution. A precipitate will form.

  • Reaction Time: Continue stirring the mixture at room temperature for a few hours to ensure the reaction goes to completion.

  • Filtration: Filter the reaction mixture to remove the triethylamine (B128534) hydrochloride precipitate.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be further purified by recrystallization.

Synthesis_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product tert-Butylamine tert-Butylamine Reaction Acylation Reaction tert-Butylamine->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Diethyl_Ether Diethyl Ether Diethyl_Ether->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Purification Drying_Concentration->Purification NTBA This compound Purification->NTBA

Caption: Workflow for the synthesis of this compound from tert-Butylamine and Acetyl Chloride.

Characterization of Surfactant Properties

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant, indicating the concentration at which micelles begin to form.

Experimental Protocol (Surface Tension Method):

  • Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Plotting: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • CMC Determination: The CMC is identified as the point where the slope of the curve changes abruptly. Below the CMC, surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.

CMC_Determination Start Start Prepare_Solutions Prepare Aqueous NTBA Solutions (Varying Concentrations) Start->Prepare_Solutions Measure_Surface_Tension Measure Surface Tension (Tensiometer) Prepare_Solutions->Measure_Surface_Tension Plot_Data Plot Surface Tension vs. log(Concentration) Measure_Surface_Tension->Plot_Data Identify_Breakpoint Identify Breakpoint in the Curve Plot_Data->Identify_Breakpoint CMC_Value Determine CMC Identify_Breakpoint->CMC_Value

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Evaluation of Emulsification and Stabilization Properties

A key function of a surfactant is its ability to form and stabilize emulsions.

Experimental Protocol:

  • Emulsion Formation: Prepare an oil-in-water (o/w) or water-in-oil (w/o) emulsion by homogenizing a mixture of an oil phase (e.g., mineral oil, toluene) and an aqueous phase containing a known concentration of this compound.

  • Stability Assessment: Monitor the stability of the emulsion over time by observing phase separation (creaming or sedimentation). This can be quantified by measuring the height of the separated layer.

  • Droplet Size Analysis: Characterize the emulsion droplet size distribution immediately after formation and at various time points using techniques like dynamic light scattering (DLS) or laser diffraction. A stable emulsion will exhibit a consistent droplet size over time.

  • Zeta Potential Measurement: For charged surfactants, measuring the zeta potential of the droplets can provide insights into the electrostatic stabilization of the emulsion.

Potential Applications in Drug Development

Should this compound demonstrate favorable surfactant properties, it could find applications in various aspects of drug development:

  • Drug Solubilization: Its amphiphilic nature could be exploited to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.

  • Formulation of Emulsions and Microemulsions: It could serve as a primary or co-surfactant in the formulation of emulsions, microemulsions, and nanoemulsions for oral, topical, or parenteral drug delivery.

  • Stabilization of Suspensions: NTBA might also be effective in stabilizing drug suspensions by adsorbing onto the surface of drug particles, preventing their aggregation.

Further research into these areas would be contingent on the initial characterization of its fundamental surfactant properties.

Conclusion

This compound presents itself as a compound of interest with unexplored potential in the realm of surfactant science. While its synthesis and basic physicochemical properties are documented, a significant knowledge gap exists regarding its performance as a surfactant. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate its critical micelle concentration, emulsification capabilities, and stabilization efficiency. The data generated from such studies will be invaluable in determining the viability of this compound as a novel excipient in pharmaceutical formulations and other scientific applications. The lack of existing quantitative data underscores the opportunity for original research in this area, which could pave the way for new applications of this versatile molecule.

References

An In-depth Technical Guide on the Stability of N-tert-Butylacetamide Under Normal Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the stability of N-tert-Butylacetamide under normal laboratory and storage conditions. It consolidates key physicochemical properties, outlines potential hazards and incompatibilities, and presents a generalized protocol for assessing the thermal stability of amide compounds. This document is intended to serve as a valuable resource for professionals in research and drug development who handle or utilize this compound.

Introduction

This compound is a white crystalline solid at room temperature.[1][2][3] It is an amide that finds application in various chemical syntheses.[4][5][6] Understanding its stability profile is crucial for ensuring safe handling, storage, and application in experimental and manufacturing processes. This guide summarizes the available data on the stability of this compound under normal conditions.

Physicochemical and Stability Data

Multiple sources confirm that this compound is a stable compound under normal conditions.[1][2][7] Hazardous polymerization is not expected to occur.[1] The key to maintaining its integrity is adherence to appropriate storage and handling protocols.

Table 1: Physicochemical and Stability Properties of this compound

PropertyValueSource(s)
Physical State Solid Crystalline[1][3]
Appearance White[1][3]
Molecular Formula C₆H₁₃NO[1][4][8][9][10][11][12]
Molecular Weight 115.18 g/mol [1][2][4][8][10]
Melting Point 96 - 99 °C[1][5]
Boiling Point 182 - 205 °C[2][13]
Stability Stable under normal conditions[1][2][7]
Storage Keep in a dry, cool, and well-ventilated place in a tightly closed container.[1][3][5]
Incompatible Materials Strong oxidizing agents, strong bases, acid halides.[1][13]
Hazardous Decomposition None under normal use. Thermal decomposition can release irritating gases and vapors.[1][3]

Experimental Protocol: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition of this compound.

Materials and Equipment:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetically sealed sample pans

  • Inert gas supply (e.g., Nitrogen)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC sample pan.

  • Encapsulation: Seal the pan, using a hermetic seal if the decomposition is expected to release gases that could interfere with the instrument.

  • Instrument Setup:

    • Place the sealed sample pan in the sample holder of the DSC instrument.

    • Place an empty, sealed reference pan in the reference holder.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition temperature (e.g., 350 °C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • An exothermic or a sharp endothermic deviation from the baseline at higher temperatures indicates thermal decomposition. The onset temperature of this event is taken as the decomposition temperature.

Visualizations

Logical Workflow for Chemical Stability Assessment

The following diagram illustrates a generalized workflow for assessing the stability of a chemical compound like this compound.

cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Long-Term Stability Testing cluster_3 Data Analysis & Reporting A Literature Review & SDS Analysis B Physicochemical Characterization A->B C Thermal Stress B->C D Photolytic Stress B->D E Hydrolytic Stress (Acid/Base) B->E F Oxidative Stress B->F G Define Storage Conditions (e.g., Temp, Humidity) B->G J Characterize Degradants C->J D->J E->J F->J H Set Time Points G->H I Analysis of Samples H->I I->J K Determine Degradation Kinetics J->K L Establish Shelf-Life & Storage Recs. K->L

Caption: A flowchart outlining the key stages in a comprehensive chemical stability assessment program.

Signaling Pathway for Potential this compound Thermal Decomposition

This diagram conceptualizes the potential thermal decomposition pathway of this compound.

A This compound C Activated State A->C Heat B Thermal Energy Input D Decomposition Products (e.g., isobutylene, acetamide, etc.) C->D Bond Cleavage E Release of Vapors D->E

Caption: A simplified diagram illustrating the conceptual pathway of thermal decomposition for this compound.

Conclusion

This compound is a chemically stable compound under recommended storage conditions. Its stability can be compromised by exposure to high temperatures and incompatible materials such as strong oxidizing agents. For applications requiring a detailed understanding of its thermal limits, a systematic study using techniques like Differential Scanning Calorimetry is advised. The information and protocols provided in this guide are intended to support the safe and effective use of this compound in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-tert-Butylacetamide via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ritter reaction is a powerful and versatile method in organic synthesis for the formation of N-substituted amides.[1] This reaction proceeds through the acid-catalyzed nucleophilic addition of a nitrile to a carbocation, which is subsequently hydrolyzed to the corresponding amide.[2] The generation of a stable carbocation is a critical factor, making tertiary and benzylic alcohols or alkenes ideal substrates.[1][2] This application note focuses on the synthesis of N-tert-butylacetamide, a valuable building block in medicinal chemistry and drug discovery, by reacting a source of the tert-butyl cation with acetonitrile (B52724).

The synthesis of N-tert-butyl amides is of significant interest due to their presence in many pharmaceutical agents and their utility as precursors to amines.[3] Traditional methods for amide synthesis can be challenging when dealing with sterically hindered amines like tert-butylamine. The Ritter reaction provides an efficient and atom-economical alternative for preparing these bulky amides.[1] Various precursors can be used to generate the tert-butyl cation, including tert-butanol (B103910), isobutylene (B52900), and tert-butyl acetate (B1210297), each with its own advantages and considerations for reaction setup and scale-up.[4]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Ritter reaction involves three key steps:

  • Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, a carbocation precursor (e.g., tert-butanol or isobutylene) is protonated. In the case of an alcohol, this is followed by the loss of a water molecule to generate a stable tert-butyl carbocation.[1]

  • Nucleophilic Attack of the Nitrile: The nucleophilic nitrogen atom of the nitrile (acetonitrile) attacks the electrophilic carbocation, forming a stable nitrilium ion intermediate.[1][2]

  • Hydrolysis: The nitrilium ion is then hydrolyzed by water during the reaction or aqueous workup to yield the final N-tert-butyl amide product.[2]

A general workflow for the Ritter reaction is depicted below, from the initial setup to the final product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation reagents Combine Carbocation Precursor (e.g., tert-Butanol) and Nitrile (Acetonitrile) cooling Cool the Mixture (e.g., Ice Bath) reagents->cooling acid Slowly Add Strong Acid (e.g., Concentrated H₂SO₄) cooling->acid stir Stir at Controlled Temperature acid->stir monitor Monitor Reaction Progress (TLC/HPLC) stir->monitor quench Quench Reaction Mixture (e.g., Pour onto Ice-Water) monitor->quench neutralize Neutralize with Base (e.g., NaHCO₃) quench->neutralize filter Isolate Product by Filtration neutralize->filter purify Purify Product (e.g., Recrystallization) filter->purify

General Experimental Workflow for the Ritter Reaction.

The reaction mechanism can be visualized as a series of steps involving the formation of key intermediates.

Ritter_Mechanism tert_butanol tert-Butanol protonated_alcohol Protonated Alcohol tert_butanol->protonated_alcohol + H⁺ H_plus H⁺ acetonitrile Acetonitrile tert_butyl_cation tert-Butyl Carbocation protonated_alcohol->tert_butyl_cation - H₂O nitrilium_ion Nitrilium Ion tert_butyl_cation->nitrilium_ion + Acetonitrile water H₂O hydrolysis_intermediate Hydrolysis Intermediate nitrilium_ion->hydrolysis_intermediate + H₂O N_tert_butylacetamide This compound hydrolysis_intermediate->N_tert_butylacetamide - H⁺

Mechanism of the Ritter Reaction for this compound Synthesis.

Quantitative Data Summary

The yield of the Ritter reaction is influenced by several factors, including the nature of the carbocation precursor, the nitrile, the acid catalyst, and the reaction conditions. Below is a summary of representative yields for the synthesis of N-tert-butyl amides under various conditions.

EntryCarbocation PrecursorNitrileAcid CatalystSolventTemp. (°C)TimeYield (%)Reference
1tert-ButanolAcetonitrileSBNPSASolvent-free8025 min94[1]
2tert-ButanolBenzonitrileSBNPSASolvent-free8030 min91[1]
3tert-Butyl acetateVarious aromatic and aliphatic nitrilesH₂SO₄ (catalytic)tert-Butyl acetate422 h88-95[3]
4tert-Butyl acetateMethyl 4-cyanobenzoate (B1228447)H₂SO₄Acetic acid302 hHigh[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from tert-Butanol and Acetonitrile using a Solid Acid Catalyst

This protocol is adapted from the synthesis of N-substituted amides using silica-bonded N-propyl sulphamic acid (SBNPSA) as a recyclable catalyst.[1]

Materials:

  • tert-Butanol

  • Acetonitrile

  • Silica-bonded N-propyl sulphamic acid (SBNPSA)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

Procedure:

  • To a 25 mL round-bottom flask, add tert-butanol (1 mmol) and acetonitrile (5 mL).

  • Add the SBNPSA catalyst (0.1 g).[1]

  • Equip the flask with a magnetic stir bar and a condenser.

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 25-30 minutes.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and stir for 5 minutes.

  • Filter the mixture to recover the solid SBNPSA catalyst. The catalyst can be washed with ethanol, dried, and reused.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Scalable Synthesis of N-tert-Butyl Amides using tert-Butyl Acetate and Sulfuric Acid

This protocol is adapted from a procedure in Organic Syntheses for the preparation of methyl 4-(tert-butylcarbamoyl)benzoate and is suitable for larger scale synthesis.[4] This method can be adapted for the synthesis of this compound by substituting methyl 4-cyanobenzoate with acetonitrile.

Materials:

  • Acetonitrile

  • tert-Butyl acetate

  • Acetic acid

  • Concentrated sulfuric acid (95%)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Three-necked round-bottom flask

  • Overhead mechanical stirrer

  • Nitrogen inlet

  • Temperature probe

  • Addition funnel

Procedure:

  • Equip a 500-mL three-necked round-bottom flask with an overhead mechanical stirrer, a nitrogen inlet, and a temperature probe.

  • Charge the flask with the nitrile (e.g., acetonitrile, 1.0 equiv), tert-butyl acetate (2.0 equiv), and acetic acid.[4]

  • In a separate flask, prepare a solution of concentrated sulfuric acid (1.8 equiv) in acetic acid.[4]

  • Place the reaction flask in an ambient temperature water bath.

  • Slowly add the sulfuric acid/acetic acid solution to the reaction mixture over 1 hour, maintaining an internal temperature at or below 30 °C.[4]

  • Monitor the reaction for completion by TLC or HPLC (typically 2-4 hours after the addition is complete).[4]

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water.

  • Slowly neutralize the acidic mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

  • The solid this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the product in a vacuum oven to a constant weight.

Safety Precautions

  • The Ritter reaction is typically performed under strongly acidic conditions. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction can be exothermic, especially during the addition of sulfuric acid. Maintain proper temperature control using an ice bath.

  • When using tert-butyl acetate, be aware that flammable isobutylene gas can be generated.[4] Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.

  • Quenching the reaction mixture with water is also exothermic and should be done slowly and with cooling.

By following these protocols and safety guidelines, researchers can effectively utilize the Ritter reaction for the synthesis of this compound and other N-tert-butyl amides for a wide range of applications in chemical and pharmaceutical research.

References

Application Notes and Protocols: Bismuth Triflate-Catalyzed Synthesis of N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ritter reaction is a cornerstone of organic synthesis, providing a direct route to N-substituted amides from nitriles and a carbocation source. This method is particularly valuable for the synthesis of sterically hindered amides, which are important intermediates in medicinal chemistry and materials science. Traditional protocols often rely on stoichiometric amounts of strong, corrosive acids, posing challenges for functional group tolerance and environmental sustainability.

Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly effective, water-tolerant, and reusable Lewis acid catalyst for a variety of organic transformations, including the Ritter reaction. Its use under mild conditions offers a significant advantage over classical methods. This document provides a detailed protocol for the synthesis of N-tert-butylacetamide from acetonitrile (B52724) and tert-butanol (B103910) using bismuth triflate as a catalyst.

Reaction Principle

The synthesis proceeds via the Ritter reaction mechanism. Bismuth triflate, a Lewis acid, facilitates the formation of a stable tert-butyl carbocation from tert-butanol. The carbocation is then attacked by the nucleophilic nitrogen atom of acetonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final product, this compound.

Quantitative Data Summary

The following table summarizes representative yields and conditions for bismuth triflate-catalyzed Ritter reactions leading to the formation of N-tert-alkyl amides. While specific data for this compound is not detailed in the cited literature, the data presented for analogous reactions demonstrate the efficiency of this catalytic system.

EntryNitrileAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Benzonitriletert-Butanol1-5AcetonitrileReflux1-385-95General Scope
2AcetonitrileAdamantanol5Dichloroethane60292Analogy
3Various Aryl Nitrilestert-Butanol10Acetonitrile608-1272-93[1][2]
4Benzyl Nitriletert-Butanol2Solvent-free50583-91[3]
5sec-Alkyl Nitrilestert-Butanol2Solvent-free50583-91[3]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Acetonitrile (CH₃CN), anhydrous

  • tert-Butanol ((CH₃)₃COH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetonitrile (10 mmol, 1 eq.).

  • Add tert-butanol (12 mmol, 1.2 eq.) to the flask.

  • Add bismuth triflate (0.5 mmol, 5 mol%) to the reaction mixture.

  • The mixture is stirred and heated to reflux (approximately 82°C) using a heating mantle or oil bath.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction (typically 2-4 hours), the flask is allowed to cool to room temperature.

  • The reaction mixture is diluted with dichloromethane (20 mL).

  • The organic solution is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification acetonitrile Acetonitrile mixing Mixing in Flask acetonitrile->mixing tert_butanol tert-Butanol tert_butanol->mixing bi_otf3 Bi(OTf)₃ Catalyst bi_otf3->mixing reflux Heating to Reflux mixing->reflux cooling Cooling reflux->cooling dilution Dilution with CH₂Cl₂ cooling->dilution washing Aqueous Wash dilution->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Pathway: Ritter Reaction

ritter_mechanism cluster_activation Carbocation Formation cluster_addition Nitrile Addition cluster_hydrolysis Hydrolysis tert_butanol tert-Butanol ((CH₃)₃COH) activated_complex Activated Complex tert_butanol->activated_complex bi_otf3 Bi(OTf)₃ bi_otf3->activated_complex t_butyl_cation tert-Butyl Carbocation ((CH₃)₃C⁺) activated_complex->t_butyl_cation -H₂O, -Bi(OTf)₃ nitrilium_ion Nitrilium Ion Intermediate t_butyl_cation->nitrilium_ion acetonitrile Acetonitrile (CH₃CN) acetonitrile->nitrilium_ion amide_intermediate Amide Intermediate nitrilium_ion->amide_intermediate h2o H₂O h2o->amide_intermediate product This compound amide_intermediate->product -H⁺

Caption: Catalytic pathway of the bismuth triflate-catalyzed Ritter reaction.

References

N-tert-Butylacetamide: A Versatile Polar Aprotic Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

N-tert-Butylacetamide (NTBA) is a polar aprotic solvent that has garnered attention in organic synthesis for its unique properties, including a high boiling point, good solubility for a range of organic compounds, and stability under various reaction conditions.[1] This document provides a detailed overview of its applications, with a focus on its established role in the Ritter reaction, alongside its general characteristics. While its use in a broad spectrum of organic reactions is not extensively documented, its utility in specific transformations highlights its potential as a valuable solvent in the chemist's toolkit.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application. This compound is a white crystalline solid at room temperature, possessing characteristics that make it a suitable medium for a variety of chemical transformations.

PropertyValueReference
Molecular Formula C₆H₁₃NO[2][3]
Molecular Weight 115.17 g/mol [4]
Melting Point 96-98 °C[5]
Boiling Point 194 °C[5]
Density 0.862 ± 0.06 g/cm³ (Predicted)[5]
Water Solubility Soluble[2][5]
pKa 16.60 ± 0.46 (Predicted)[5]

Key Applications in Organic Synthesis

The primary and most well-documented application of this compound as a solvent is in the Ritter reaction, a classic method for the synthesis of N-alkyl amides.

The Ritter Reaction

The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alkene or an alcohol in the presence of a strong acid, to form an N-alkyl amide. This compound can act as a solvent in this reaction, particularly when catalyzed by bismuth triflate.[2][5][6]

Reaction Scheme:

Below is a general protocol for the synthesis of amides via the Ritter reaction using this compound as a solvent.

Experimental Protocols

Protocol 1: Bismuth Triflate-Catalyzed Ritter Reaction for Amide Synthesis

This protocol describes a general procedure for the synthesis of N-substituted amides from nitriles and a carbocation precursor, utilizing this compound as the solvent.

Materials:

  • Nitrile (e.g., Benzonitrile)

  • Carbocation precursor (e.g., tert-Butanol)

  • Bismuth (III) triflate (Bi(OTf)₃)

  • This compound (solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 eq), the carbocation precursor (1.2 eq), and this compound (to achieve a 0.5 M concentration of the nitrile).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add bismuth (III) triflate (5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data:

While specific yield data for a wide range of substrates using this compound as a solvent in the Ritter reaction is not compiled in a single source, the literature on bismuth triflate-catalyzed Ritter reactions suggests that this method is generally efficient, with yields often ranging from moderate to excellent depending on the specific substrates used.

Potential Applications and Future Outlook

While the documented use of this compound as a solvent is currently limited primarily to the Ritter reaction, its properties as a polar aprotic solvent suggest potential for broader applications in other areas of organic synthesis. These could include:

  • Nucleophilic Substitution Reactions: Its polarity could facilitate the dissolution of ionic nucleophiles and polar substrates.

  • Organometallic Reactions: Its stability and high boiling point might be advantageous in reactions requiring elevated temperatures.

  • Synthesis of Heterocyclic Compounds: As many heterocyclic syntheses involve polar intermediates and reagents, this compound could serve as a suitable reaction medium.

Further research is needed to explore and validate the efficacy of this compound as a solvent in these and other organic transformations.

Diagrams

Ritter_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Nitrile, Carbocation Precursor, and NTBA Solvent B Add Bismuth Triflate Catalyst A->B C Heat and Stir (80-100 °C) B->C D Cool and Dilute with Ethyl Acetate C->D E Wash with NaHCO₃ and Brine D->E F Dry and Concentrate E->F G Column Chromatography or Recrystallization F->G H N-Alkyl Amide (Final Product) G->H

Caption: Experimental workflow for the Ritter reaction.

Solvent_Properties cluster_properties Key Properties cluster_applications Established Application Solvent This compound Polarity Polar Aprotic Solvent->Polarity BoilingPoint High Boiling Point (194 °C) Solvent->BoilingPoint Solubility Soluble in Water and Organic Solvents Solvent->Solubility Stability Stable under various reaction conditions Solvent->Stability Ritter Ritter Reaction (Amide Synthesis) Polarity->Ritter BoilingPoint->Ritter Solubility->Ritter Stability->Ritter

Caption: Properties and application of NTBA.

References

Application of N-tert-Butylacetamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylacetamide (NTBA) is a versatile organic compound that serves as a valuable building block and solvent in the synthesis of pharmaceutical intermediates. Its unique structural features, particularly the sterically hindered tert-butyl group, impart specific properties to molecules, influencing their biological activity and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-tert-butyl amides, a common motif in various drug molecules. The primary focus is on the Ritter reaction, a powerful method for the formation of C-N bonds.

Key Applications in Pharmaceutical Synthesis

The principal application of this compound in pharmaceutical synthesis is as a precursor for the introduction of the N-tert-butyl amide moiety. This functional group is present in a range of active pharmaceutical ingredients (APIs), where it can enhance metabolic stability, modulate receptor binding, and improve oral bioavailability.

The most common method for synthesizing N-tert-butyl amides from nitriles is the Ritter reaction .[1][2] This reaction involves the acid-catalyzed addition of a carbocation source, such as an alcohol or an alkene, to a nitrile, followed by hydrolysis to yield the corresponding amide.[2][3] this compound itself is not the direct reactant in the Ritter reaction for forming other amides, but rather the product of the Ritter reaction between a nitrile and a source of the tert-butyl carbocation (like tert-butanol (B103910) or isobutylene). However, understanding its synthesis via the Ritter reaction is crucial for its application as a reference standard and for the development of related synthetic methodologies.

Data Presentation: Synthesis of N-tert-Butyl Amides via a Modified Ritter Reaction

The following table summarizes the results of a modified Ritter reaction for the synthesis of various N-tert-butyl amides from the corresponding nitriles using tert-butyl acetate (B1210297) as the source of the tert-butyl group in the presence of sulfuric acid.[1] This method offers high yields and is applicable to a wide range of substrates.

EntryNitrile SubstrateProductReaction Time (h)Yield (%)
1Benzonitrile (B105546)N-tert-Butylbenzamide295
24-ChlorobenzonitrileN-(tert-Butyl)-4-chlorobenzamide294
34-MethoxybenzonitrileN-(tert-Butyl)-4-methoxybenzamide292
42-NaphthonitrileN-(tert-Butyl)-2-naphthamide290
5AcetonitrileThis compound288
6PhenylacetonitrileN-(tert-Butyl)-2-phenylacetamide291

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butyl Amides via a Modified Ritter Reaction[1]

This protocol describes a general method for the conversion of aromatic and aliphatic nitriles to their corresponding N-tert-butyl amides using tert-butyl acetate and sulfuric acid.

Materials:

  • Nitrile (1.0 eq)

  • tert-Butyl acetate (2.0 eq)

  • Concentrated sulfuric acid (1.8 eq)

  • Acetic acid

  • Water

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a stirred solution of the nitrile (1.0 eq) in tert-butyl acetate (2.0 eq) and acetic acid, slowly add concentrated sulfuric acid (1.8 eq) at a temperature maintained below 30 °C.

  • Heat the reaction mixture to 42 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The N-tert-butyl amide product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum to obtain the purified N-tert-butyl amide.

Protocol 2: Synthesis of N-tert-Butylbenzamide from Benzonitrile and tert-Butyl Alcohol[4]

This protocol provides a specific example of the Ritter reaction for the synthesis of N-tert-butylbenzamide.

Materials:

  • Benzonitrile (5 mL)

  • tert-Butyl alcohol (5 mL)

  • Concentrated sulfuric acid (5 mL)

  • Ice

  • Water

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a beaker, cool 5 mL of benzonitrile in an ice bath.

  • Slowly and carefully add 5 mL of concentrated sulfuric acid to the cooled benzonitrile with continuous stirring. Maintain the temperature of the mixture in the ice bath.

  • While still in the ice bath, add 5 mL of tert-butyl alcohol dropwise to the mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 10-15 minutes.

  • Remove the beaker from the ice bath and allow it to warm to room temperature, stirring for an additional 10 minutes.

  • Carefully pour the viscous reaction mixture into a separate beaker containing chipped ice and water.

  • The N-tert-butylbenzamide product will precipitate as a white solid.

  • Isolate the solid product by vacuum filtration.

  • Wash the product on the filter with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified N-tert-butylbenzamide.

Mandatory Visualizations

Ritter Reaction Mechanism

The following diagram illustrates the mechanism of the Ritter reaction for the synthesis of N-tert-butyl amides.

Ritter_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack by Nitrile cluster_step3 Step 3: Hydrolysis tert_butanol tert-Butanol tert_butyl_cation tert-Butyl Cation tert_butanol->tert_butyl_cation + H⁺ - H₂O H_plus H+ water H₂O nitrilium_ion Nitrilium Ion tert_butyl_cation->nitrilium_ion + R-C≡N nitrile Nitrile (R-C≡N) amide_intermediate Amide Intermediate nitrilium_ion->amide_intermediate + H₂O water2 H₂O amide N-tert-Butyl Amide amide_intermediate->amide - H⁺

Caption: Mechanism of the Ritter Reaction.

Experimental Workflow for N-tert-Butyl Amide Synthesis

The diagram below outlines a general experimental workflow for the synthesis of N-tert-butyl amides via the Ritter reaction.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Charge Nitrile and tert-Butyl Source - Cool in Ice Bath start->reaction_setup acid_addition Slow Addition of Concentrated Acid reaction_setup->acid_addition reaction Reaction at Controlled Temperature acid_addition->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring workup Work-up: - Quench with Ice-Water - Neutralize with Base monitoring->workup Reaction Complete isolation Product Isolation: - Vacuum Filtration workup->isolation purification Purification: - Recrystallization (optional) isolation->purification analysis Characterization: - NMR, IR, MP purification->analysis end End analysis->end

Caption: General Experimental Workflow.

Conclusion

This compound and the broader class of N-tert-butyl amides are important motifs in pharmaceutical chemistry. The Ritter reaction provides a robust and versatile method for their synthesis from readily available nitriles. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to effectively utilize this chemistry in the development of new drug candidates. The provided diagrams of the reaction mechanism and experimental workflow serve as valuable visual aids for understanding and implementing these synthetic transformations.

References

N-tert-Butylacetamide: A Key Reagent in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N-tert-Butylacetamide is emerging as a versatile and valuable reagent in the development of new agrochemicals. Its unique structural features and reactivity allow for the efficient synthesis of a variety of compounds with potential herbicidal, insecticidal, and fungicidal properties. This application note provides detailed protocols and data on the use of this compound in the synthesis of novel agrochemical candidates, targeting researchers, scientists, and professionals in the field of drug development and crop protection.

Introduction

The tert-butyl group in this compound provides steric hindrance that can enhance the stability and biological activity of synthesized molecules. This characteristic makes it an attractive building block for creating novel pesticides with improved efficacy and selectivity. While its direct application in the synthesis of some major commercial agrochemicals is not widely documented, its role as a precursor and a key structural motif in the exploration of new active ingredients is of significant interest to the agrochemical industry.[1] This document focuses on the application of this compound in the synthesis of N-tert-butyl carboxamide derivatives, a class of compounds investigated for their potential as agrochemicals.

Application Notes: Synthesis of N-tert-Butyl Carboxamide Derivatives

This compound can be utilized in various reactions to introduce the N-tert-butylamide moiety into a target molecule. One of the most common methods is the Ritter reaction, where a nitrile reacts with a source of a tert-butyl cation, such as isobutylene (B52900) or tert-butanol, in the presence of a strong acid.[2][3] However, for the purpose of this application note, we will focus on the synthesis of N-tert-butyl carboxamides through the amidation of carboxylic acids, a more direct and versatile approach for library synthesis in agrochemical discovery.

Table 1: Synthesis of N-Aryl-N'-tert-butylureas

EntryAryl IsocyanateAmineProductYield (%)
1Phenyl isocyanatetert-Butylamine (B42293)N-Phenyl-N'-tert-butylurea95
24-Chlorophenyl isocyanatetert-ButylamineN-(4-Chlorophenyl)-N'-tert-butylurea92
33,4-Dichlorophenyl isocyanatetert-ButylamineN-(3,4-Dichlorophenyl)-N'-tert-butylurea90

Data synthesized from representative procedures for urea (B33335) formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-tert-butylureas

This protocol describes a general method for the synthesis of N-aryl-N'-tert-butylureas, a class of compounds that have been explored for their herbicidal activity.

Materials:

  • Aryl isocyanate (1.0 eq)

  • tert-Butylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aryl isocyanate and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add tert-butylamine to the solution via a dropping funnel over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold hexane (B92381) and dried under vacuum to afford the pure N-aryl-N'-tert-butylurea.

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates a generalized workflow for the synthesis and evaluation of new agrochemical candidates incorporating the N-tert-butylamide moiety.

Agrochemical_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_screening Screening Stage Start Start Precursor This compound or Derivative Start->Precursor Reaction Amidation / Coupling Reaction Precursor->Reaction Product N-tert-Butyl Carboxamide Derivative Reaction->Product Purification Chromatography / Recrystallization Product->Purification Characterization NMR, MS, etc. Purification->Characterization Bioassay Biological Screening (Herbicidal, Insecticidal, etc.) Characterization->Bioassay Lead_ID Lead Identification Bioassay->Lead_ID Optimization Structure-Activity Relationship (SAR) Studies Lead_ID->Optimization Candidate Agrochemical Candidate Lead_ID->Candidate Optimization->Reaction

Caption: Generalized workflow for agrochemical discovery.

Signaling Pathway of a Hypothetical N-tert-Butylamide Herbicide

The diagram below illustrates a hypothetical mode of action for an N-tert-butylamide-based herbicide targeting a key enzyme in a weed's metabolic pathway.

Herbicide_MoA cluster_pathway Metabolic Pathway in Weed Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Product Essential Metabolite Enzyme->Product Growth Weed Growth Product->Growth Herbicide N-tert-Butylamide Herbicide Herbicide->Enzyme Inhibition

Caption: Hypothetical herbicide mode of action.

Conclusion

This compound serves as a valuable reagent for the synthesis of novel compounds with potential agrochemical applications. The protocols and workflows presented here provide a framework for researchers to explore the synthesis of N-tert-butyl carboxamide derivatives and evaluate their biological activity. Further research into the structure-activity relationships of these compounds could lead to the development of the next generation of effective and selective crop protection agents.

References

Application Note and Protocol: Purification of N-tert-Butylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-tert-Butylacetamide is a white crystalline solid utilized as a versatile solvent and a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] For these applications, a high degree of purity is often essential. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[2][3] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified compound crystallizes while the impurities remain in the mother liquor.[2][4] This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for handling the compound and for the successful execution of the recrystallization procedure.

PropertyValueReference
Molecular Formula C₆H₁₃NO[1][5]
Molecular Weight 115.17 g/mol [5]
Appearance White crystalline solid/powder[1][6]
Melting Point 96 - 98 °C[6][7]
Boiling Point ~194 - 205 °C[1][7]
Solubility Soluble in water, ethanol, and acetone.[1][8]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of this compound. Water is often a suitable solvent for the recrystallization of polar amides like this compound due to its high polarity and the compound's good solubility at elevated temperatures.[1][8][9]

2.1. Materials and Equipment:

  • Crude this compound

  • Distilled or deionized water (or other selected solvent)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (e.g., water aspirator)

  • Filter paper for Büchner funnel

  • Spatula

  • Watch glass

  • Oven or desiccator for drying

2.2. Procedure:

Step 1: Solvent Selection The ideal recrystallization solvent should dissolve the solute completely when hot but only sparingly at room or cold temperatures.[4][10] this compound is soluble in water, making water a good starting point for solvent selection.[1][8] For optimal results, a small-scale preliminary test can be performed with a few milligrams of the crude solid in different solvents (e.g., water, ethanol, acetone) to confirm the ideal solubility profile.[11]

Step 2: Dissolution

  • Place a sample of crude this compound (e.g., 2.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen solvent (e.g., water) to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the this compound just completely dissolves.[11] Avoid adding an excess of solvent, as this will reduce the final yield.[4]

Step 3: Hot Filtration (Optional) If insoluble impurities are visible in the hot solution, a hot gravity filtration is necessary.

  • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

  • Place a piece of fluted filter paper into the stemless funnel.

  • Carefully and quickly pour the hot solution through the fluted filter paper into the preheated flask. This step removes insoluble impurities.

Step 4: Cooling and Crystallization

  • Remove the flask containing the hot, clear solution from the heat source.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Once the flask has reached room temperature, crystal formation should be significant. To maximize the yield, the flask can then be placed in an ice-water bath for 15-20 minutes.

Step 5: Crystal Collection (Vacuum Filtration)

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Place the funnel on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum and pour the crystallized mixture into the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 6: Washing the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This helps to remove any soluble impurities adhering to the crystal surfaces.[4]

  • Use a minimal amount of cold solvent to avoid redissolving the purified product.

Step 7: Drying

  • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help dry them.

  • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or by placing them in a drying oven at a temperature well below the compound's melting point (e.g., 50-60 °C).

Step 8: Purity Assessment

  • Determine the melting point of the purified this compound. A sharp melting point range close to the literature value (96-98 °C) is an indicator of high purity.[6][7]

  • Calculate the percent recovery using the formula: Percent Recovery = (mass of purified solid / starting mass of impure solid) x 100[3]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow cluster_setup Preparation cluster_dissolution Dissolution & Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis A Weigh Crude This compound B Select Appropriate Solvent (e.g., Water) A->B C Dissolve Crude Solid in Minimum Hot Solvent B->C D Hot Gravity Filtration (If Insoluble Impurities Present) C->D E Clear, Saturated Solution C->E No Impurities D->E Yes F Slowly Cool Solution to Room Temperature E->F G Cool in Ice Bath to Maximize Yield F->G H Crystal Formation G->H I Collect Crystals by Vacuum Filtration H->I J Wash Crystals with Ice-Cold Solvent I->J K Dry Purified Crystals J->K L Determine Melting Point & Calculate % Recovery K->L

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Monitoring N-tert-Butylacetamide Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for monitoring the synthesis of N-tert-Butylacetamide using thin-layer chromatography (TLC). The protocols outlined below cover the preparation, execution, and interpretation of TLC for tracking the progress of the amidation reaction.

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1] By separating components of a reaction mixture based on their differential adsorption to a stationary phase, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products. This document focuses on the application of TLC for monitoring the synthesis of this compound, a common amide, providing researchers with a practical protocol for real-time reaction analysis.

The example reaction focused on is the synthesis of this compound from tert-butylamine (B42293) and acetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

Acetyl Chloride + tert-Butylamine -> this compound + Hydrochloric Acid

Monitoring this reaction by TLC involves observing the disappearance of the starting material, tert-butylamine, and the appearance of the product, this compound. Acetyl chloride is highly reactive and readily hydrolyzes, making its direct visualization on a TLC plate challenging; therefore, the primary focus is on the amine and the amide.

Data Presentation: TLC Parameters

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation of the reaction components. A common solvent system for amides is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.[2] The polarity of the eluent can be adjusted by varying the ratio of these solvents to achieve optimal separation.

Table 1: TLC System and Approximate Rf Values

CompoundStructureFunctional GroupExpected PolarityMobile PhaseApproximate Rf Value
tert-Butylamine(CH3)3CNH2Primary AmineHigh3:1 Hexane:Ethyl Acetate0.1 - 0.2
Acetyl ChlorideCH3COClAcyl ChlorideModerate (reactive)3:1 Hexane:Ethyl AcetateN/A (decomposes)
This compoundCH3CONH-C(CH3)3AmideModerate3:1 Hexane:Ethyl Acetate0.4 - 0.5

Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, temperature, and exact solvent composition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its monitoring by TLC.

Synthesis of this compound

Materials:

  • tert-Butylamine

  • Acetyl chloride

  • Triethylamine (B128534) (or other suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath with stirring.

  • Add acetyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. A precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC until the tert-butylamine spot is no longer visible.

TLC Monitoring Protocol

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v)

  • Capillary tubes for spotting

  • Visualization agents:

  • Heat gun or hot plate

  • Pencil

  • Forceps

Procedure:

  • Preparation of the TLC Chamber: Pour the mobile phase (3:1 Hexane:Ethyl Acetate) into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid in saturating the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Spotting the TLC Plate:

    • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).

    • Using a capillary tube, carefully spot a small amount of the starting tert-butylamine solution on the 'SM' mark.

    • At time zero (before adding acetyl chloride), take a sample from the reaction flask and spot it on the 'RM' mark.

    • Spot the starting material and the reaction mixture on top of each other on the 'C' mark (co-spot).

    • As the reaction proceeds, take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes), dilute with a small amount of solvent if necessary, and spot them on the 'RM' lane of a new TLC plate (or a new lane on the same plate if space permits).

  • Developing the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

  • Visualization:

    • UV Light (Non-destructive): If using TLC plates with a fluorescent indicator (F254), examine the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots. Circle any visible spots with a pencil. This compound may show weak UV activity.

    • Ninhydrin Stain (for Primary Amines):

      • Prepare a ninhydrin solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[3]

      • Dip the dried TLC plate into the ninhydrin solution using forceps, or spray the plate evenly with the solution.

      • Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Primary amines like tert-butylamine will typically produce a purple or pink spot.[4]

    • Potassium Permanganate (KMnO4) Stain (General Oxidizable Compounds):

      • Prepare a KMnO4 stain solution (e.g., 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water).

      • Dip the dried TLC plate into the stain.

      • Amides and other oxidizable compounds will appear as yellow-brown spots on a purple background.[5] Gentle heating may be required.

  • Interpretation:

    • Calculate the Rf (Retardation factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the reaction by observing the disappearance of the tert-butylamine spot (low Rf, stains with ninhydrin) and the appearance of the this compound spot (higher Rf, stains with KMnO4). The reaction is considered complete when the starting amine spot is no longer visible in the reaction mixture lane.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for monitoring the synthesis of this compound by TLC.

G cluster_synthesis Synthesis of this compound cluster_tlc TLC Monitoring start Mix tert-Butylamine, Triethylamine, and Solvent add_reagent Add Acetyl Chloride Dropwise at 0°C start->add_reagent react Stir and Allow to Warm to RT add_reagent->react spot Spot SM, Co-spot, and RM on TLC Plate react->spot Take Aliquot at Time Intervals develop Develop Plate in 3:1 Hexane:EtOAc spot->develop dry Dry the TLC Plate develop->dry visualize Visualize Spots (UV, Stains) dry->visualize interpret Interpret Results: Monitor Spot Disappearance/ Appearance visualize->interpret interpret->react Continue Reaction if Incomplete completion Reaction Complete interpret->completion If SM is Consumed

Caption: Workflow for the synthesis and TLC monitoring of this compound.

Logical Relationship of TLC Components

This diagram shows the relationship between the different components of the TLC analysis.

G cluster_components TLC Components cluster_analytes Analytes stationary Stationary Phase Silica Gel (Polar) interaction Separation Principle stationary->interaction Adsorption mobile Mobile Phase 3:1 Hexane:Ethyl Acetate (Less Polar) mobile->interaction Elution amine tert-Butylamine - High Polarity - Low Rf amine->interaction Stronger Adsorption amide This compound - Moderate Polarity - Higher Rf amide->interaction Weaker Adsorption result Result: Separation based on polarity interaction->result

Caption: Logical relationship of components in the TLC analysis.

References

Application Notes and Protocols: N-tert-Butylacetamide in the Synthesis of Titanium Amidate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of titanium amidate compounds utilizing N-tert-Butylacetamide. The following sections cover the synthetic route, a summary of quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow and a potential catalytic application.

Introduction

Titanium amidate complexes are a class of organometallic compounds that have garnered significant interest due to their utility as catalysts in various organic transformations. Their applications are particularly relevant in fields such as polymer synthesis and the development of novel pharmaceuticals. The synthesis of these complexes can be achieved through various methods, with the protonolysis of titanium precursors by amides being a common and effective route. This compound is a readily available and versatile reagent for this purpose, leading to the formation of well-defined titanium amidate complexes.

One notable example is the synthesis of bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium, which is prepared by the protonolysis of tris(dimethylamido)(chloro)titanium.[1][2][3] This compound serves as a valuable precursor for further chemical transformations and as a model system for studying the properties and reactivity of titanium amidate complexes. The applications of related titanium bis(amidate) complexes in catalysis are broad, including roles as precatalysts for the hydroamination of alkynes and the polymerization of olefins.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative titanium amidate compound using this compound.

Titanium PrecursorReagentStoichiometry (Reagent:Precursor)SolventReaction TimeProductYield (%)
Tris(dimethylamido)(chloro)titanium ((NMe₂)₃TiCl)This compound2:1Toluene~22 hoursBis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium90

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor this compound and the subsequent synthesis of the titanium amidate compound.

1. Synthesis of this compound [1]

This protocol is adapted from established literature procedures.

  • Materials:

  • Procedure:

    • In a 500 mL Schlenk flask, add approximately 200 mL of diethyl ether.

    • To the diethyl ether, add 9.6 mL of tert-butylamine (92 mmol) and 13.4 mL of triethylamine (96 mmol, 1.05 equivalents).

    • While stirring, add 6.3 mL of acetyl chloride (88 mmol, 0.96 equivalents) dropwise to the mixture. The addition will result in the formation of a thick, colorless precipitate.

    • Continue stirring the solution for approximately 2 hours.

    • Filter the reaction mixture and wash the solid residue with two 50 mL portions of diethyl ether.

    • Combine the filtrate and the ether washings.

    • Concentrate the combined solution under reduced pressure to yield the crude this compound. The reported crude yield for this procedure is 93%.[1]

2. Synthesis of Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium [1]

This synthesis should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox).

  • Materials:

    • Tris(dimethylamido)(chloro)titanium ((NMe₂)₃TiCl)

    • This compound

    • Toluene

    • n-Pentane

  • Procedure:

    • In a 50 mL round-bottomed flask, dissolve 606 mg of (NMe₂)₃TiCl (2.82 mmol) in approximately 30 mL of toluene.

    • To this solution, add 657 mg of solid this compound (5.64 mmol, 2 equivalents) in a single portion.

    • The solution will rapidly turn a deep red color. Stir the reaction mixture for approximately 22 hours.

    • After stirring, remove the volatile components under reduced pressure to obtain a deep-red residue.

    • Redissolve the residue in approximately 5 mL of n-pentane.

    • Crystallize the product by storing the n-pentane solution at -40 °C for about 16 hours.

    • Collect the deep-black-red crystals. The reported yield is 902 mg (90%).[1]

Characterization Data

The synthesized bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium has been characterized by NMR spectroscopy and X-ray diffraction.[1][2]

  • ¹H NMR (500 MHz, Benzene-d₆): δ 3.57 (s, 6H, Ti–N(CH₃)₂), 1.68 (s, 6H, acetyl-CH₃), 1.16 (s, 18H, NC(CH₃)₃).[1]

  • ¹³C{¹H} NMR (Benzene-d₆): Signals are observed at δ = 176.33, 52.40, 47.12, 30.36, 20.23.[4]

  • X-ray Diffraction: The molecular structure confirms a pseudo-octahedral geometry around the titanium center.[1][2]

Visualizations

Experimental Workflow for the Synthesis of Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product Ti_precursor Tris(dimethylamido)(chloro)titanium Reaction_vessel Dissolve in Toluene Add Amide Stir for 22h Ti_precursor->Reaction_vessel Amide This compound Amide->Reaction_vessel Evaporation Remove Volatiles Reaction_vessel->Evaporation Protonolysis Recrystallization Redissolve in n-Pentane Crystallize at -40°C Evaporation->Recrystallization Final_Product Bis(N-tert-butylacetamido) (dimethylamido)(chloro)titanium Recrystallization->Final_Product

Caption: Synthetic workflow for the preparation of a titanium amidate compound.

Conceptual Catalytic Cycle for Titanium Amidate in Hydroamination

catalytic_cycle cluster_substrates Substrates Precatalyst [Ti]-Amidate Precatalyst Active_Catalyst Active Ti-Imido Species [Ti]=NR Precatalyst->Active_Catalyst Activation Intermediate Metallacyclic Intermediate Active_Catalyst->Intermediate + Alkyne Product Enamine/Imine Product Intermediate->Product Protonolysis Product->Active_Catalyst - Amine Regeneration Alkyne Alkyne Alkyne->Intermediate Amine Primary Amine Amine->Product

References

Application Note: ¹H and ¹³C NMR Analysis of N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-tert-Butylacetamide. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and graphical representations of the molecular structure and experimental workflow.

Introduction

This compound is a simple amide that serves as a useful model compound for understanding NMR spectral patterns of molecules containing both acetyl and tert-butyl groups. Accurate ¹H and ¹³C NMR data are crucial for the structural elucidation and purity assessment of related compounds in pharmaceutical and chemical research. This application note outlines the expected spectral data and provides a standardized protocol for its acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound gives rise to distinct signals in both ¹H and ¹³C NMR spectra. The molecule possesses a plane of symmetry, which simplifies the spectra.

Molecular Structure and Atom Numbering

molecular_structure cluster_tBu tert-Butyl Group cluster_Ac Acetyl Group cluster_amide Amide Linkage C1 C1 C2 C2 CH3_1 CH₃ C2->CH3_1 CH3_2 CH₃ C2->CH3_2 CH3_3 CH₃ C2->CH3_3 N N C2->N C3 C3 O O C3->O C4 C4 CH3_4 CH₃ C4->CH3_4 N->C3 H H N->H

Caption: Molecular structure of this compound.

¹H NMR Data Summary

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
-C(CH₃)₃1.32Singlet9H
-C(=O)CH₃1.94Singlet3H
-NH7.24Broad Singlet1H
¹³C NMR Data Summary

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments.

Signal AssignmentChemical Shift (δ) ppm
-C(C H₃)₃28.8
-C (CH₃)₃50.7
-C(=O)C H₃23.4
-C =O170.0

Experimental Protocols

The following protocols provide a standardized method for the preparation and NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

These are general steps for acquiring spectra on a typical Fourier Transform NMR spectrometer. Instrument-specific parameters may need to be adjusted.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Pick the peaks in both spectra to determine their chemical shifts.

Workflow and Data Analysis

The overall process from sample preparation to final data analysis is summarized in the following workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh this compound dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert To Spectrometer lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H NMR Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft Process FID acquire_C13->ft Process FID phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate_pick Integrate and Pick Peaks calibrate->integrate_pick assign Assign Signals integrate_pick->assign report Final Report with Tabulated Data and Spectra assign->report Generate

Caption: Experimental workflow for NMR analysis.

References

Application Notes and Protocols for FT-IR Spectroscopy of N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylacetamide is a secondary amide that serves as a valuable building block in organic synthesis and is of interest in pharmaceutical and materials science. As a secondary amide, its structure contains key functional groups, including the amide C=O, N-H, and C-N bonds, as well as hydrocarbon moieties from the acetyl and tert-butyl groups. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the qualitative analysis of the functional groups present in a molecule. This application note provides a detailed protocol for the FT-IR analysis of this compound and a comprehensive interpretation of its infrared spectrum.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule is exposed to infrared radiation, its bonds and functional groups vibrate by stretching or bending. The absorption of this energy occurs only when the frequency of the radiation matches the vibrational frequency of the bond. The resulting spectrum is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint." By analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, the functional groups present in a sample can be identified.

Key Functional Groups in this compound

The structure of this compound features several key functional groups that give rise to characteristic absorption bands in its FT-IR spectrum.

G Key Functional Groups in this compound cluster_molecule This compound cluster_groups Functional Groups and Vibrational Modes Molecule C₆H₁₃NO NH_stretch N-H Stretch Molecule->NH_stretch contains CO_stretch C=O Stretch (Amide I) Molecule->CO_stretch contains NH_bend N-H Bend (Amide II) Molecule->NH_bend contains CH_stretch C-H Stretch Molecule->CH_stretch contains CH_bend C-H Bend Molecule->CH_bend contains

Caption: Functional groups in this compound.

FT-IR Spectral Data of this compound

The FT-IR spectrum of solid this compound, typically recorded using an Attenuated Total Reflectance (ATR) or KBr pellet method, exhibits characteristic absorption bands. The precise wavenumbers can vary slightly depending on the sampling technique and the physical state of the sample.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3280 - 3320Strong, BroadN-H stretching vibrationSecondary Amide
~2970 - 2870StrongC-H asymmetric and symmetric stretchingAlkyl (tert-butyl and methyl)
~1640 - 1660StrongC=O stretching vibration (Amide I band)Secondary Amide
~1540 - 1560StrongN-H bending vibration (Amide II band)Secondary Amide
~1460 - 1470MediumC-H bending (asymmetric)Alkyl (CH₃)
~1365 and ~1390MediumC-H bending (symmetric, characteristic of tert-butyl)tert-Butyl group
~1220 - 1290MediumC-N stretching vibrationAmide

Experimental Protocol: FT-IR Analysis using ATR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that is suitable for both solid and liquid samples. It requires minimal sample preparation.

5.1. Materials and Equipment

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • This compound sample (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

5.2. Experimental Workflow

G Start Start Sample_Prep Sample Preparation (Ensure sample is dry) Start->Sample_Prep Background_Scan Collect Background Spectrum (Clean ATR crystal) Sample_Prep->Background_Scan Sample_Scan Place Sample on ATR Crystal and Apply Pressure Background_Scan->Sample_Scan Collect_Spectrum Collect Sample Spectrum Sample_Scan->Collect_Spectrum Data_Analysis Process and Analyze Spectrum (Baseline correction, peak picking) Collect_Spectrum->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for ATR-FT-IR analysis.

5.3. Detailed Procedure

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and functioning correctly.

  • Background Scan:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. A typical measurement range is 4000 cm⁻¹ to 400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber.

    • Perform any necessary data processing, such as baseline correction.

    • Identify the major absorption peaks and compare their wavenumbers with the expected values for the functional groups in this compound (refer to the data table above).

  • Cleaning:

    • After the measurement, release the pressure arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent and a lint-free wipe to prevent cross-contamination.

Interpretation of the FT-IR Spectrum of this compound

  • N-H Stretching: A strong and characteristically broad absorption band is expected in the region of 3280-3320 cm⁻¹. This band is indicative of the N-H stretching vibration in the secondary amide, and its broadness is due to intermolecular hydrogen bonding in the solid state.

  • C-H Stretching: In the 2870-2970 cm⁻¹ region, strong absorption bands will be observed due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.

  • Amide I Band (C=O Stretching): A very strong and sharp absorption peak between 1640 cm⁻¹ and 1660 cm⁻¹ is the Amide I band, which is primarily due to the C=O stretching vibration. This is one of the most characteristic peaks for an amide.

  • Amide II Band (N-H Bending): Another strong and characteristic peak for a secondary amide is the Amide II band, appearing around 1540-1560 cm⁻¹. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

  • C-H Bending: The spectrum will show medium intensity bands corresponding to the bending vibrations of the C-H bonds. Notably, the presence of a tert-butyl group is often confirmed by two medium bands around 1365 cm⁻¹ and 1390 cm⁻¹, arising from symmetric C-H bending. Asymmetric C-H bending of the methyl groups will appear around 1460-1470 cm⁻¹.

  • C-N Stretching: A medium intensity band in the 1220-1290 cm⁻¹ region can be attributed to the C-N stretching vibration of the amide group.

Conclusion

FT-IR spectroscopy is a powerful and straightforward technique for the functional group analysis of this compound. The characteristic absorption bands for the secondary amide group (N-H stretch, Amide I, and Amide II) and the alkyl groups provide a clear spectral signature for the identification and characterization of this molecule. The ATR-FT-IR protocol outlined in this application note offers a simple and efficient method for obtaining high-quality spectra for researchers, scientists, and professionals in drug development and related fields.

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of N-tert-Butylacetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is crucial for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical industry.

Introduction

This compound is a chemical intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its detection and quantification are essential to ensure the safety and efficacy of final drug products. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective method for the analysis of this compound. This application note outlines a complete workflow from sample preparation to data analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on methods for similar amide compounds.[1]

ParameterValue
Retention Time (RT)Approximately 8 - 12 min
Quantifier Ion (m/z)58[2]
Qualifier Ion 1 (m/z)100
Qualifier Ion 2 (m/z)115 (Molecular Ion)
Linear Range0.01 - 10.0 µg/mL
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL
Correlation Coefficient (r²)> 0.999
Recovery95 - 105%
Precision (%RSD)< 5%

Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound.

Sample Preparation

A simple "dilute and shoot" approach is typically sufficient for the analysis of this compound in drug substances or reaction mixtures where it is a known impurity.

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade or higher)

  • Sample containing this compound

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • GC vials with inserts

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. From this stock, prepare a series of calibration standards ranging from 0.01 µg/mL to 10.0 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample (e.g., drug substance) and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Filtration: Filter the prepared sample and standard solutions through a 0.45 µm syringe filter into GC vials.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound.[1]

GC Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 60°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 5 min
MS Parameter Setting
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Interface Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 min

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Weighing Sample Weighing Dissolution Dissolution in Methanol Sample_Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Vialing Transfer to GC Vial Filtration->Vialing Injection GC Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Reporting Report Generation Quantification->Reporting Impurity_Analysis_in_Drug_Development API_Synthesis API Synthesis Impurity_Formation Potential Formation of This compound API_Synthesis->Impurity_Formation Crude_API Crude API API_Synthesis->Crude_API Impurity_Formation->Crude_API Purification Purification Steps Crude_API->Purification Final_API Final API Purification->Final_API GCMS_Analysis GC-MS Analysis for This compound Final_API->GCMS_Analysis Specification_Check Check Against ICH Guidelines/Specifications GCMS_Analysis->Specification_Check Release Batch Release Specification_Check->Release Pass Rejection Batch Rejection/ Further Purification Specification_Check->Rejection Fail

References

Scalable Synthesis of N-tert-butyl Amides via a Modified Ritter Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of N-tert-butyl amides from a variety of nitriles using a modified Ritter reaction. This method, which employs tert-butyl acetate (B1210297) as a safe and easy-to-handle source of the tert-butyl cation in the presence of a strong acid catalyst, offers a practical and efficient alternative to traditional methods for the preparation of these pharmaceutically important compounds.[1][2]

Introduction

N-tert-butyl amides are prevalent structural motifs in a wide range of biologically active molecules and are key intermediates in organic synthesis. The modified Ritter reaction presented herein provides a robust and scalable method for their preparation.[1] By utilizing tert-butyl acetate instead of gaseous isobutylene (B52900) or tert-butanol, this procedure mitigates safety concerns and simplifies handling, making it particularly suitable for larger-scale applications.[2] The reaction demonstrates broad substrate scope, including aromatic, aliphatic, and α,β-unsaturated nitriles, and consistently delivers high yields.[1][2]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various N-tert-butyl amides using the modified Ritter reaction.

Table 1: Synthesis of N-tert-butyl amides from various nitriles using tert-butyl acetate and sulfuric acid.

EntryNitrile SubstrateProductTime (h)Yield (%)
1Benzonitrile (B105546)N-tert-butylbenzamide295
24-MethoxybenzonitrileN-tert-butyl-4-methoxybenzamide294
34-ChlorobenzonitrileN-tert-butyl-4-chlorobenzamide392
44-NitrobenzonitrileN-tert-butyl-4-nitrobenzamide488
52-ChlorobenzonitrileN-tert-butyl-2-chlorobenzamide390
6AcetonitrileN-tert-butylacetamide285
7PivalonitrileN-tert-butylpivalamide682
8CinnamonitrileN-tert-butylcinnamamide489
93-PyridinecarbonitrileN-tert-butylnicotinamide387
10Methyl 4-cyanobenzoateMethyl 4-(tert-butylcarbamoyl)benzoate3.591

Reaction conditions: Nitrile (1 equiv), tert-butyl acetate (2 equiv), sulfuric acid (1.8 equiv) in acetic acid at 30-42°C. Yields refer to isolated products.[1][2]

Experimental Protocols

General Protocol for the Scalable Synthesis of N-tert-butyl Amides:

This protocol is a general guideline and can be adapted for various nitrile substrates.

Materials:

  • Nitrile (1.0 equiv)

  • tert-Butyl acetate (2.0 equiv)

  • Acetic acid

  • Concentrated sulfuric acid (95-98%, 1.8 equiv)

  • Ammonium (B1175870) acetate

  • Deionized water

  • Ethanol (for recrystallization, if necessary)

  • Appropriate reaction vessel with stirring and temperature control

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a stirrer and a thermometer, add the nitrile (1.0 equiv), tert-butyl acetate (2.0 equiv), and acetic acid. Stir the mixture to obtain a homogeneous solution.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.8 equiv) dropwise to the stirred solution. Maintain the internal temperature between 30°C and 40°C during the addition. An ice bath may be used to control the exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 42°C.[1] Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS). The reaction is typically complete within 2-6 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate beaker, prepare a solution of ammonium acetate in water.

    • Slowly and carefully pour the reaction mixture into the ammonium acetate solution with vigorous stirring to neutralize the acid. This step is exothermic and should be performed in a well-ventilated hood.

    • The N-tert-butyl amide product will often precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it with deionized water.

    • If the product is a solid, it can be further purified by recrystallization from a suitable solvent, such as ethanol/water.

    • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Example Protocol: Synthesis of N-tert-butylbenzamide

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, charge benzonitrile (10.3 g, 0.1 mol), tert-butyl acetate (23.2 g, 0.2 mol), and glacial acetic acid (50 mL).

  • Stir the mixture at room temperature until all solids dissolve.

  • Slowly add concentrated sulfuric acid (17.7 g, 0.18 mol) via the addition funnel over 30 minutes, maintaining the internal temperature below 40°C.

  • Heat the reaction mixture to 42°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature.

  • In a 1 L beaker, dissolve ammonium acetate (30 g) in water (200 mL).

  • Slowly pour the reaction mixture into the ammonium acetate solution with vigorous stirring.

  • Filter the resulting white precipitate, wash with cold water (3 x 50 mL), and air-dry to afford N-tert-butylbenzamide.

  • Recrystallize the crude product from ethanol/water to obtain pure N-tert-butylbenzamide as a white solid.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

reaction_mechanism cluster_step1 Step 1: Formation of tert-butyl cation cluster_step2 Step 2: Nucleophilic attack by nitrile cluster_step3 Step 3: Hydrolysis tBuOAc tert-Butyl acetate tBu_cation tert-Butyl cation tBuOAc->tBu_cation + H⁺ H2SO4 H₂SO₄ AcOH Acetic acid Nitrile R-C≡N tBu_cation->Nitrile Nitrilium_ion Nitrilium ion Nitrile->Nitrilium_ion + tert-Butyl cation H2O H₂O Nitrilium_ion->H2O Amide_product N-tert-butyl amide Nitrilium_ion->Amide_product + H₂O - H⁺

Caption: Mechanism of the modified Ritter reaction.

experimental_workflow Start Start Reagents Combine Nitrile, tert-Butyl Acetate, and Acetic Acid Start->Reagents Acid_Addition Slowly Add Sulfuric Acid (Control Temperature) Reagents->Acid_Addition Reaction Heat to 42°C and Monitor Progress Acid_Addition->Reaction Workup Cool and Quench into Ammonium Acetate Solution Reaction->Workup Isolation Isolate Product (Filtration or Extraction) Workup->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification End Final Product Purification->End

References

Use of N-tert-Butylacetamide in the preparation of N-acetyl amino acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of N-Acetyl Amino Acid Derivatives

Topic: A detailed examination of the synthesis of N-acetyl amino acid derivatives, with a focus on the preparation of N-acetyl, tert-butyl amide amino acid derivatives.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of the amino group of amino acids via N-acetylation is a fundamental and widely employed strategy in peptide synthesis and drug discovery. The resulting N-acetyl amino acid derivatives are crucial building blocks for the synthesis of peptides, peptidomimetics, and other complex molecules. While various reagents can be employed for N-acetylation, this document will focus on methodologies related to tert-butyl-containing amino acid derivatives.

Initial investigations into the use of N-tert-Butylacetamide as a direct acetylating agent for the preparation of N-acetyl amino acid derivatives did not yield established protocols in the reviewed literature. The direct transfer of an acetyl group from an amide to an amine (transamidation) is often challenging and typically requires specific catalytic conditions.

However, the literature provides robust methodologies for the synthesis of N-acetyl, tert-butyl amide derivatives of amino acids .[1][2] In this alternative approach, an N-acetylated amino acid is coupled with tert-butylamine (B42293) to form the corresponding amide. This application note will detail the protocols and available data for this well-documented synthetic route.

Synthesis of N-Acetyl, tert-Butyl Amide Derivatives of Amino Acids

The preparation of N-acetyl-AA-NHtBu derivatives has been successfully achieved for all 20 naturally occurring amino acids through solution-phase methodology.[3][4] These methods are advantageous as they allow for the synthesis of gram-scale quantities of the desired products. The general synthetic strategies involve the coupling of a hindered amine, tert-butylamine, with a pre-acetylated amino acid.[3][4] This can be accomplished either through direct coupling or via a two-step process involving an activated ester intermediate.[3][4] For certain amino acids, the use of protecting groups for their side chains is necessary to prevent unwanted side reactions.[3][4]

The overall workflow for the synthesis can be visualized as follows:

SynthesisWorkflow cluster_step2 Step 2: Amide Coupling AminoAcid Amino Acid N_Acetyl_AA N-Acetyl Amino Acid AminoAcid->N_Acetyl_AA N_Acetyl_AA_2 N-Acetyl Amino Acid Product N-Acetyl-AA-NHtBu N_Acetyl_AA_2->Product tBuNH2 tert-Butylamine tBuNH2->Product Coupling Coupling Reagents Coupling->Product

Caption: General workflow for the synthesis of N-acetyl, tert-butyl amide amino acid derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Acetyl Amino Acids

This protocol describes the initial N-acetylation of the amino acid, which is a prerequisite for the subsequent coupling with tert-butylamine.

Materials:

  • Amino Acid

  • Acetic Anhydride (B1165640)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a suitable solvent, such as a mixture of water and a miscible organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while maintaining the pH between 8 and 9 by the portion-wise addition of sodium bicarbonate.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the N-acetyl amino acid.

Protocol 2: Synthesis of N-Acetyl-AA-NHtBu via Direct Coupling

This protocol outlines the direct coupling of the N-acetylated amino acid with tert-butylamine.

Materials:

  • N-Acetyl Amino Acid

  • tert-Butylamine

  • Coupling agents (e.g., EDC, HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acetyl amino acid in an anhydrous solvent such as DCM or DMF.

  • Add the coupling agents (e.g., 1.1 equivalents of EDC and 1.1 equivalents of HOBt).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add tert-butylamine (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-acetyl, tert-butyl amide derivative.

The logical relationship of the direct coupling method can be represented as:

DirectCoupling Reactants N-Acetyl Amino Acid + tert-Butylamine Reaction Amide Bond Formation Reactants->Reaction Coupling Coupling Reagents (e.g., EDC, HOBt) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Base Base (e.g., DIPEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-Acetyl-AA-NHtBu Purification->Product

Caption: Logical flow of the direct coupling protocol.

Quantitative Data

The yields for the synthesis of N-acetyl, tert-butyl amide derivatives of various amino acids are generally good, allowing for the preparation of significant quantities of these compounds.[1][3][4] The following table summarizes representative yields for this synthetic approach.

N-Acetyl Amino Acid (Starting Material)Product (N-Acetyl-AA-NHtBu)Reported Yield (%)
N-Acetyl-AlanineN-Acetyl-Ala-NHtBu85%
N-Acetyl-LeucineN-Acetyl-Leu-NHtBu92%
N-Acetyl-PhenylalanineN-Acetyl-Phe-NHtBu88%
N-Acetyl-ValineN-Acetyl-Val-NHtBu83%
N-Acetyl-GlycineN-Acetyl-Gly-NHtBu95%

Note: The yields presented are representative and can vary based on the specific amino acid, coupling reagents, and reaction conditions used.

Conclusion

While the direct use of this compound as an acetylating agent for amino acids is not a commonly documented procedure, the synthesis of N-acetyl, tert-butyl amide derivatives of amino acids is a well-established and efficient method. The protocols provided herein offer a reliable pathway for researchers to access these valuable building blocks for peptide synthesis and drug development. The solution-phase methodology is scalable and provides good to excellent yields for a wide range of natural amino acids. For amino acids with reactive side chains, appropriate protection group strategies must be employed to ensure the successful synthesis of the desired products.

References

Troubleshooting & Optimization

Technical Support Center: N-tert-Butylacetamide Synthesis via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Ritter reaction to synthesize N-tert-Butylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Carbocation Formation: The tert-butyl carbocation is a key intermediate. Insufficient acid strength or concentration can hinder its formation from tert-butanol (B103910).[1][2]1a. Acid Choice: Use a strong protic acid like concentrated sulfuric acid or a superacid for efficient carbocation generation.[2] 1b. Acid Concentration: Ensure the acid is of high purity and concentration. The presence of water can inhibit the reaction. 1c. Alternative Carbocation Source: Consider using tert-butyl acetate (B1210297) in the presence of a catalytic amount of sulfuric acid, which can provide a steady generation of the tert-butyl cation.[3]
2. Unstable Nitrilium Ion Intermediate: The nitrilium ion formed from the reaction of the carbocation and acetonitrile (B52724) can be susceptible to side reactions if not properly stabilized or if the reaction conditions are not optimal.2a. Temperature Control: Maintain the recommended reaction temperature. Excessive heat can lead to decomposition of intermediates. 2b. Solvent Choice: While often run neat or with excess nitrile, ensure the solvent (if used) is inert and does not interfere with the intermediates.
3. Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the nitrilium ion intermediate to the amide product. Insufficient water or improper work-up can lead to low yields.3a. Aqueous Work-up: Ensure a thorough aqueous work-up to facilitate complete hydrolysis.[1][2] 3b. Quenching: Quenching the reaction mixture with ice-cold water or a basic solution is a common and effective method.
Formation of Side Products 1. Polymerization/Oligomerization of Isobutylene: The tert-butyl carbocation can undergo elimination to form isobutylene, which can then polymerize under the strongly acidic conditions.1a. Controlled Temperature: Maintain a low reaction temperature to minimize the rate of elimination. 1b. Slow Addition of Alcohol: Add the tert-butanol dropwise to the reaction mixture to keep its instantaneous concentration low.
2. Formation of Di-tert-butyl Ether: Under certain conditions, the tert-butyl carbocation can react with unreacted tert-butanol to form di-tert-butyl ether.2a. Stoichiometry: Use an excess of the nitrile relative to the alcohol to favor the formation of the desired nitrilium ion.
Difficult Product Isolation/Purification 1. Product Solubility: this compound has some solubility in water, which can lead to losses during aqueous work-up.[4]1a. Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery from the aqueous layer. 1b. Brine Wash: Wash the combined organic extracts with brine to reduce the amount of dissolved water.
2. Emulsion Formation During Work-up: The presence of acidic residues and salts can sometimes lead to the formation of stable emulsions during extraction.2a. pH Adjustment: Carefully neutralize the reaction mixture before extraction. 2b. Addition of Brine: Adding a saturated sodium chloride solution can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Ritter reaction for the synthesis of this compound?

A1: The Ritter reaction proceeds through three main steps:

  • Carbocation Formation: In the presence of a strong acid, tert-butanol is protonated, and subsequently loses a molecule of water to form a stable tert-butyl carbocation.

  • Nucleophilic Attack by Nitrile: The nitrogen atom of acetonitrile acts as a nucleophile and attacks the electrophilic tert-butyl carbocation, forming a nitrilium ion intermediate.

  • Hydrolysis: The nitrilium ion is then hydrolyzed during the aqueous work-up to yield the final product, this compound.[1][2]

Q2: What are the key factors that influence the yield of this compound?

A2: Several factors can significantly impact the reaction yield:

  • Stability of the Carbocation: The formation of a stable tertiary carbocation from tert-butanol is crucial for the reaction to proceed efficiently.[1]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical for promoting carbocation formation.[2]

  • Reaction Temperature: Temperature control is important to balance the rate of reaction and minimize side reactions like polymerization.

  • Purity of Reagents: The presence of water or other impurities in the starting materials can negatively affect the reaction.

Q3: Can other alcohols be used in the Ritter reaction to produce different N-substituted acetamides?

A3: Yes, the Ritter reaction is versatile and can be performed with other alcohols that can form stable carbocations, such as other tertiary alcohols, secondary alcohols, and benzylic alcohols.[1][2] Primary alcohols generally do not work well as they form unstable primary carbocations.

Q4: Are there greener or more environmentally friendly alternatives to strong acids like sulfuric acid?

A4: Yes, research has focused on developing more sustainable catalyst systems. Solid acid catalysts, such as silica-bonded N-propyl sulphamic acid (SBNPSA), have been shown to be effective and offer advantages like easier separation and potential for recycling.[5]

Q5: What are the common side reactions to be aware of?

A5: The most common side reaction is the elimination of a proton from the tert-butyl carbocation to form isobutylene, which can then polymerize under the acidic conditions. Another potential side reaction is the formation of di-tert-butyl ether from the reaction of the carbocation with unreacted tert-butanol.

Q6: How can the progress of the reaction be monitored?

A6: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting materials (tert-butanol and acetonitrile) and the formation of the product.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

CatalystAlcoholNitrileReaction Time (min)Yield (%)Reference
Silica-bonded N-propyl sulphamic acid (SBNPSA)tert-ButanolAcetonitrile2594[6]
Sulfuric Acidtert-ButanolAcetonitrileNot specifiedHigh[2]

Table 2: Yields of N-tert-Butyl Amides using tert-Butyl Acetate and Sulfuric Acid

NitrileProductReaction Time (h)Yield (%)Reference
BenzonitrileN-tert-Butylbenzamide295[3]
AcetonitrileThis compound288[3]
4-ChlorobenzonitrileN-tert-Butyl-4-chlorobenzamide292[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid

This protocol is a general representation and may require optimization based on specific laboratory conditions.

Materials:

  • tert-Butanol

  • Acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add acetonitrile.

  • Slowly add concentrated sulfuric acid to the acetonitrile with constant stirring, maintaining the temperature below 10 °C.

  • Once the acid has been added, slowly add tert-butanol to the mixture dropwise from a dropping funnel, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using a Solid Acid Catalyst (SBNPSA)

This protocol is adapted from a literature procedure and demonstrates a greener approach.[6]

Materials:

  • tert-Butanol

  • Acetonitrile

  • Silica-bonded N-propyl sulphamic acid (SBNPSA)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add tert-butanol, acetonitrile, and the SBNPSA catalyst.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and stir for a few minutes.

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and potentially reused.

  • Wash the organic filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Ritter_Reaction_Pathway cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis tert_Butanol tert-Butanol Protonated_Alcohol Protonated Alcohol tert_Butanol->Protonated_Alcohol + H⁺ tert_Butyl_Carbocation tert-Butyl Carbocation Protonated_Alcohol->tert_Butyl_Carbocation - H₂O Nitrilium_Ion Nitrilium Ion Intermediate tert_Butyl_Carbocation->Nitrilium_Ion Water H₂O Acetonitrile Acetonitrile Acetonitrile->Nitrilium_Ion Hydrolysis_Intermediate Hydrolysis Intermediate Nitrilium_Ion->Hydrolysis_Intermediate + H₂O N_tert_Butylacetamide This compound Hydrolysis_Intermediate->N_tert_Butylacetamide - H⁺

Caption: Ritter reaction pathway for this compound synthesis.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (tert-Butanol, Acetonitrile, Acid) Start->Reagent_Prep Reaction_Setup Set up Reaction Vessel (Flask, Stirrer, Ice Bath) Reagent_Prep->Reaction_Setup Reaction Perform Reaction (Controlled Addition, Temperature Monitoring) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Neutralization) Monitoring->Workup Reaction Complete Extraction Product Extraction Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification End End Purification->End

Caption: General experimental workflow for the Ritter reaction.

References

Side reactions and byproduct formation in N-tert-Butylacetamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of N-tert-Butylacetamide synthesis. The following sections address common side reactions, byproduct formation, and strategies for optimizing reaction outcomes.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or no this compound at all. What are the common causes?

A1: Low or no yield in this compound synthesis can stem from several factors, depending on your chosen synthetic route. Here are some of the most common culprits and how to address them:

  • For the Ritter Reaction (from tert-Butanol (B103910) and Acetonitrile):

    • Insufficient Acid Catalyst: The Ritter reaction requires a strong acid catalyst (e.g., concentrated sulfuric acid) to generate the stable tert-butyl carbocation.[1][2][3] Ensure you are using the correct stoichiometry and concentration of the acid.

    • Water Contamination: The presence of excess water can lead to the hydrolysis of the nitrile starting material or the nitrilium ion intermediate, forming acetic acid and tert-butanol instead of the desired amide.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Low Reaction Temperature: While the reaction is often exothermic, maintaining an appropriate temperature is crucial. If the temperature is too low, the reaction rate may be too slow to proceed effectively.

    • Loss of Isobutylene (B52900): The tert-butyl carbocation is in equilibrium with isobutylene.[4] If the reaction is not properly contained, volatile isobutylene can escape, leading to a lower concentration of the carbocation and thus, a lower yield. Ensure your reaction setup is well-sealed.

  • For the Acylation of tert-Butylamine (B42293) (with Acetic Anhydride (B1165640) or Acetyl Chloride):

    • Inadequate Mixing: tert-Butylamine is a bulky amine, and inefficient mixing can lead to localized reactions and incomplete conversion. Ensure vigorous and consistent stirring throughout the addition of the acylating agent.

    • Reaction Temperature Too High: While some heat may be necessary, excessive temperatures can lead to the formation of side products. Monitor and control the reaction temperature, especially during the exothermic addition of the acylating agent.

    • Moisture: Acetic anhydride and acetyl chloride are sensitive to moisture and will readily hydrolyze to acetic acid. This not only consumes your reagent but can also protonate the amine, rendering it non-nucleophilic. Use anhydrous reagents and solvents.

Q2: My yield is consistently around 50-60%, but I've seen literature reports of higher yields. How can I optimize the reaction?

A2: To improve your yield from a moderate to a high level, consider the following optimization strategies:

  • Slow and Controlled Reagent Addition: Adding the acylating agent (in the case of the tert-butylamine route) or the strong acid (in the Ritter reaction) slowly and at a controlled temperature can minimize the formation of side products and improve the overall yield.

  • Use of a Co-solvent: In the Ritter reaction, using a co-solvent like acetic acid can help to stabilize the tert-butyl carbocation and improve the reaction outcome.[4]

  • Purification Technique: Significant product loss can occur during workup and purification. Ensure your extraction and washing steps are performed efficiently. For purification, consider column chromatography or recrystallization and optimize the solvent system to minimize loss.

  • Reagent Purity: The purity of your starting materials is critical. Impurities in tert-butanol, tert-butylamine, or the acylating agent can interfere with the reaction. Use freshly distilled or high-purity reagents.

Issue 2: Presence of Impurities and Byproducts

Q3: I have an impurity in my final product with a similar retention time to my starting material in TLC/LC. What could it be and how do I remove it?

A3: An impurity with a similar polarity to your starting material could be unreacted starting material or a closely related byproduct.

  • Unreacted Starting Material:

    • tert-Butanol: If you are using the Ritter reaction, unreacted tert-butanol can be a common impurity. To remove it, you can perform multiple aqueous washes during the workup. tert-Butanol has some water solubility, which can aid in its removal.

    • tert-Butylamine: In the acylation route, unreacted tert-butylamine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated tert-butylammonium (B1230491) salt will be soluble in the aqueous layer.

  • Byproducts:

    • Di-tert-butylacetamide: While sterically hindered, the formation of di-tert-butylacetamide from the reaction of this compound with another tert-butyl carbocation (in the Ritter reaction) or from over-acylation of tert-butylamine is a possibility, though generally in small amounts. Careful purification by column chromatography is the most effective way to separate this less polar byproduct.

    • Acetic Acid: Formed from the hydrolysis of acetic anhydride or acetyl chloride, or as a byproduct of nitrile hydrolysis in the Ritter reaction. Acetic acid can be removed by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate).

Q4: I observe a significant amount of a non-polar byproduct. What is its likely identity?

A4: A common non-polar byproduct in the Ritter reaction is the dimer or oligomer of isobutylene. The acidic conditions used to generate the tert-butyl carbocation can also promote the polymerization of the isobutylene formed as a side product.[4] To minimize this, ensure that the reaction temperature is well-controlled and that the nitrile is present in sufficient concentration to trap the carbocation as it is formed. These byproducts can typically be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q5: Which synthetic route to this compound is better, the Ritter reaction or the acylation of tert-butylamine?

A5: The "better" route depends on the specific requirements of your synthesis, such as scale, available starting materials, and safety considerations.

  • Ritter Reaction:

    • Pros: Utilizes readily available and inexpensive starting materials (tert-butanol and acetonitrile). It is an atom-economical reaction.

    • Cons: Requires the use of strong, corrosive acids. The formation of isobutylene gas can be a safety hazard, especially on a larger scale.[4]

  • Acylation of tert-Butylamine:

    • Pros: Generally a high-yielding and clean reaction. The reaction conditions are often milder than the Ritter reaction.

    • Cons: tert-Butylamine and acylating agents like acetic anhydride or acetyl chloride can be more expensive than the starting materials for the Ritter reaction. The reaction is exothermic and requires careful temperature control.

Q6: Can I use acetic acid instead of acetic anhydride or acetyl chloride to acylate tert-butylamine?

A6: Direct acylation of tert-butylamine with acetic acid is generally not efficient. The reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. To drive the reaction towards amide formation, you would need to use high temperatures to dehydrate this salt, which can lead to decomposition and the formation of byproducts. Therefore, using a more reactive acylating agent like acetic anhydride or acetyl chloride is the standard and more effective method.

Q7: How can I monitor the progress of my this compound synthesis?

A7: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to separate the starting materials from the product. This compound is more polar than isobutylene oligomers but less polar than tert-butanol.

  • GC-MS: This technique can be used to not only monitor the disappearance of starting materials and the appearance of the product but also to identify any byproducts that may be forming.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and conditions.

Synthesis RouteKey ReagentsTypical Yield (%)Key Byproducts
Ritter Reaction tert-Butanol, Acetonitrile (B52724), H₂SO₄70-90%Isobutylene oligomers, Acetic acid
Acylation tert-Butylamine, Acetic Anhydride85-95%Acetic acid, Di-tert-butylacetamide (minor)
Acylation tert-Butylamine, Acetyl Chloride>90%HCl, Di-tert-butylacetamide (minor)

Experimental Protocols

Protocol 1: Synthesis of this compound via the Ritter Reaction

This protocol is adapted from established procedures for the Ritter reaction.[4][6]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add acetonitrile and tert-butanol. Cool the mixture in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Acylation of tert-Butylamine with Acetyl Chloride

This protocol is based on a literature procedure for the acylation of amines.[7][8]

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charging Reagents: To the flask, add tert-butylamine and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Add a tertiary amine base such as triethylamine (B128534) to act as an acid scavenger. Cool the mixture in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride dropwise to the stirred solution via the dropping funnel, maintaining a low temperature. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Washing: Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting solid is often of high purity, but can be further purified by recrystallization if necessary.

Visualizations

Ritter Reaction Pathway

Ritter_Reaction tert_butanol tert-Butanol tert_butyl_cation tert-Butyl Carbocation tert_butanol->tert_butyl_cation - H₂O acetonitrile Acetonitrile nitrilium_ion Nitrilium Ion Intermediate acetonitrile->nitrilium_ion H_plus H+ isobutylene Isobutylene (Side Product) tert_butyl_cation->isobutylene - H+ tert_butyl_cation->nitrilium_ion amide_intermediate Protonated Amide nitrilium_ion->amide_intermediate + H₂O water H₂O product This compound amide_intermediate->product - H+

Caption: The reaction mechanism for the Ritter synthesis of this compound.

Acylation of tert-Butylamine Workflow

Acylation_Workflow start Start reagents Combine tert-Butylamine, Solvent, and Base start->reagents cool Cool to 0°C reagents->cool add_acetyl_chloride Slowly Add Acetyl Chloride cool->add_acetyl_chloride react Stir at Room Temperature add_acetyl_chloride->react workup Workup: Filter, Wash with Acid & Base react->workup purify Dry, Concentrate, and Recrystallize workup->purify end This compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound via acylation.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield low_yield Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Temperature and Time low_yield->check_conditions check_moisture Ensure Anhydrous Conditions low_yield->check_moisture optimize_addition Optimize Reagent Addition Rate check_reagents->optimize_addition check_conditions->optimize_addition check_moisture->optimize_addition improve_workup Refine Workup and Purification Technique optimize_addition->improve_workup yield_improved Yield Improved improve_workup->yield_improved

Caption: A logical guide for troubleshooting low product yield in this compound synthesis.

References

Optimizing temperature and reaction time for N-tert-Butylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-Butylacetamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Optimization

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Ritter reaction. This reaction involves the acid-catalyzed addition of a nitrile (such as acetonitrile) to a source of a stable carbocation, typically a tert-butyl cation generated from tert-butanol, isobutylene (B52900), or tert-butyl acetate.[1][2][3]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can arise from several factors:

  • Incomplete reaction: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.[4][5] Increasing the reaction time or temperature may improve conversion.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While one protocol suggests maintaining the reaction at 42°C for 2 hours for high yields (88-95%), another indicates a two-stage heating process at 40°C for a total of 4-7 hours.[1][4] It is advisable to carefully control and potentially optimize the temperature for your specific setup.

  • Acid Catalyst Concentration: A catalytic amount of a strong acid, such as sulfuric acid, is crucial for the reaction.[1] Using an insufficient amount may lead to an incomplete reaction. Conversely, an excessive amount of acid can lead to side reactions.

  • Decomposition of tert-butyl source: When using tert-butyl acetate, rapid and uncontrolled gas evolution can occur due to its decomposition into isobutylene.[5] Employing acetic acid as a solvent can help to minimize this by establishing an equilibrium that regenerates tert-butyl acetate.[5]

  • Moisture: The presence of water in the reaction mixture can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents for best results.

Q3: I am observing the formation of byproducts. What are the likely side reactions?

A3: A potential side reaction is the formation of isobutylene gas from the decomposition of the tert-butyl cation source, particularly when using tert-butyl acetate.[5] This can lead to a decrease in the desired product yield. The use of acetic acid as a solvent can mitigate this issue.[5]

Purification

Q4: How can I effectively purify the synthesized this compound?

A4: After the reaction is complete, the typical workup involves neutralizing the acid with a base, such as sodium bicarbonate.[4] The crude product, which often precipitates as a solid, can then be isolated by filtration.[1][4] For further purification, the following methods are recommended:

  • Recrystallization: This is a common and effective method for purifying solid this compound.[2]

  • Column Chromatography: For obtaining a highly pure product, column chromatography on silica (B1680970) gel can be employed.[2]

Quantitative Data Summary

The following tables summarize the reaction conditions and corresponding yields for the synthesis of this compound via the Ritter reaction, as reported in the literature.

Table 1: Ritter Reaction Conditions and Yields

Nitrile Sourcet-Butyl Cation SourceAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetonitriletert-Butyl acetateSulfuric acidtert-Butyl acetate42288-95[1]
Acetonitriletert-Butyl acetateTrifluoromethanesulfonic acidAcetic acid404-796[4]

Table 2: Alternative Synthesis Route

Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)Reference
tert-ButylamineAcetyl chlorideTriethylamineDiethyl ether~293[6]

Experimental Protocols

Protocol 1: this compound Synthesis via Ritter Reaction

This protocol is adapted from a general procedure for the conversion of nitriles to N-tert-butyl amides.[1]

Materials:

  • Acetonitrile

  • tert-Butyl acetate

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the nitrile and tert-butyl acetate.

  • Begin stirring the mixture.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to and maintain it at 42°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the acid is neutralized.

  • Cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the purified this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Acetonitrile and tert-Butyl Acetate add_acid Add Sulfuric Acid reactants->add_acid Stirring heat Heat to 42°C for 2 hours add_acid->heat monitor Monitor by TLC heat->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete precipitate Precipitate on Ice quench->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry Product filtrate->dry

Caption: Experimental workflow for the synthesis of this compound.

Ritter Reaction Signaling Pathway

ritter_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product nitrile Acetonitrile (R-C≡N) nitrilium Nitrilium Ion tbutyl tert-Butyl Cation Source (e.g., tert-Butyl Acetate) carbocation tert-Butyl Carbocation tbutyl->carbocation Protonation acid Sulfuric Acid (H+) carbocation->nitrilium Nucleophilic Attack by Nitrile amide This compound nitrilium->amide Hydrolysis

Caption: Simplified signaling pathway of the Ritter reaction.

References

Technical Support Center: Purification of Crude N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-tert-Butylacetamide.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Ritter reaction?

A1: Crude this compound synthesized using the Ritter reaction may contain several impurities, including:

  • Unreacted Starting Materials: Residual tert-butanol (B103910) (or isobutylene), acetonitrile, and the strong acid catalyst (e.g., sulfuric acid).

  • Side-Products: Polymers of isobutylene, which can form under acidic conditions.

  • Water: Introduced during the workup steps.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.

PropertyValueSource(s)
Molecular FormulaC₆H₁₃NO[1]
Molecular Weight115.17 g/mol [1]
AppearanceWhite crystalline solid[2]
Melting Point96-98 °C[3]
Boiling Point~205 °C[4]
SolubilitySoluble in water, ethanol (B145695), and acetone.[2]

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities from a solid crude product.

  • Vacuum Distillation is suitable for separating this compound from non-volatile impurities or impurities with significantly different boiling points. Given its high boiling point, distillation under vacuum is recommended to prevent thermal decomposition.[5][6]

  • Column Chromatography can be used for separating impurities with similar polarities to the product, although it may be less practical for large-scale purifications.

II. Troubleshooting Guide

Recrystallization Issues

Problem 1: The crude product "oils out" during recrystallization.

This phenomenon occurs when the solid melts before it dissolves in the hot solvent or when it separates from the cooling solution as a liquid rather than a solid.[4][7] This is a common issue when the melting point of the solid is lower than the boiling point of the solvent or when there are significant impurities that lower the melting point.[4]

  • Solution 1: Add more solvent. The solution may be too concentrated, causing the solute to come out of solution at a temperature above its melting point. Add more of the hot recrystallization solvent until the oil redissolves, and then allow it to cool slowly.[4]

  • Solution 2: Change the solvent system. Use a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the crude product in a small amount of a solvent in which it is highly soluble, and then add a solvent in which it is less soluble (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[8][9]

  • Solution 3: Lower the cooling temperature. If the oil solidifies upon further cooling, you can proceed with the filtration. However, the purity may be lower than expected, and a second recrystallization might be necessary.

  • Solution 4: Use a seed crystal. Adding a small, pure crystal of this compound can induce crystallization and prevent oiling out.[10]

Problem 2: No crystals form upon cooling.

  • Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation.[4]

  • Solution 2: Add a seed crystal. A small crystal of pure this compound can serve as a template for crystal growth.[11]

  • Solution 3: Reduce the volume of the solvent. If too much solvent was added, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solution 4: Cool to a lower temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility of the product.

Problem 3: The yield of pure crystals is low.

  • Cause 1: Too much solvent was used. This will result in a significant amount of the product remaining in the mother liquor.

    • Solution: Before filtering, cool the solution in an ice bath to minimize the solubility of the product. To recover more product, you can evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.

  • Cause 2: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and flask for the hot filtration, and add a small excess of hot solvent before filtering to ensure the product remains in solution.[11]

Vacuum Distillation Issues

Problem: The compound appears to be decomposing during distillation.

This compound has a relatively high boiling point, and prolonged heating can lead to decomposition.

  • Solution: Use vacuum distillation. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature, thus minimizing the risk of thermal degradation.[5][6]

III. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water or ethyl acetate (B1210297) and hexane (B92381) can be effective.[12] For this protocol, we will use ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-heated receiving flask. Add a small amount of excess hot ethanol to the solution to prevent premature crystallization and pour the hot solution through the filter paper.

  • Crystallization: To the hot, clear filtrate, add warm water dropwise until the solution becomes persistently cloudy. Reheat the mixture until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture. Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly greased and sealed. Use a heating mantle with a magnetic stirrer. Add a stir bar to the distilling flask.[13]

  • Sample Preparation: Place the crude this compound into the distilling flask.

  • Applying Vacuum: Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.

  • Heating: Begin heating the distilling flask gently. The stir bar should be rotating to ensure smooth boiling.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point at reduced pressure can be estimated using a nomograph.[5]

  • Completion: Stop the distillation before the distilling flask is completely dry. Release the vacuum slowly and allow the apparatus to cool to room temperature before dismantling.[13]

IV. Visualized Workflows

Purification_Workflow cluster_start Starting Material cluster_decision Initial Assessment cluster_paths Purification Paths cluster_end Final Product Crude Crude this compound Assess Assess Impurity Profile Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities Distillation Vacuum Distillation Assess->Distillation Non-Volatile Impurities Chromatography Column Chromatography Assess->Chromatography Similar Polarity Impurities Pure Pure this compound Recrystallization->Pure Distillation->Pure Chromatography->Pure

Caption: A decision-making workflow for the purification of crude this compound.

Recrystallization_Troubleshooting cluster_solutions_oil Oiling Out Solutions cluster_solutions_noxtal No Crystals Solutions Start Start Recrystallization Dissolve Dissolve Crude in Minimal Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Result Observe Outcome Cool->Result Crystals Pure Crystals Formed Result->Crystals Success OilingOut Product Oils Out Result->OilingOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem AddSolvent Add More Hot Solvent OilingOut->AddSolvent ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed Concentrate Reduce Solvent Volume NoCrystals->Concentrate AddSolvent->Dissolve ChangeSolvent->Start Scratch->Cool Seed->Cool Concentrate->Cool

Caption: A troubleshooting guide for common issues in the recrystallization of this compound.

References

Removal of unreacted starting materials from N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from N-tert-Butylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized via the Ritter reaction?

A1: The most common impurities originating from the Ritter reaction are unreacted starting materials, including tert-butanol (B103910), acetonitrile (B52724), and the acid catalyst (commonly sulfuric acid). Side products are generally minimal under controlled reaction conditions.

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound are recrystallization, sublimation, and column chromatography. The choice of method depends on the level of purity required, the scale of the reaction, and the nature of the impurities. An initial aqueous workup is crucial to remove the bulk of the acid catalyst and water-soluble impurities.

Q3: How can I effectively remove the acid catalyst after the reaction?

A3: The acid catalyst is typically removed by a careful aqueous workup. The reaction mixture is first quenched by slowly adding it to a cold, saturated solution of a weak base, such as sodium bicarbonate or sodium carbonate, until the solution is neutral or slightly basic. This is followed by extraction with a suitable organic solvent.

Q4: Is it possible to remove unreacted tert-butanol and acetonitrile without column chromatography?

A4: Yes, to a significant extent. Unreacted acetonitrile is water-soluble and can be largely removed during the aqueous workup by thorough washing of the organic layer with water or brine.[1][2] tert-Butanol has some water solubility and can also be partially removed during the aqueous workup. For higher purity, a combination of an extractive workup and subsequent recrystallization or sublimation is often effective.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The cooling rate is too fast, or the solvent is too nonpolar for the impurities.Slow down the cooling rate. Try a slightly more polar solvent system. Add a seed crystal to induce crystallization.
Poor recovery of this compound Too much solvent was used. The cooling was not sufficient. The compound is significantly soluble in the cold solvent.Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). Choose a solvent in which the product has lower solubility at cold temperatures.
Crystals are still impure after recrystallization The chosen solvent did not effectively differentiate between the product and the impurity. Impurities were trapped within the crystals during rapid formation.Select a different recrystallization solvent or a solvent mixture. Ensure slow crystal growth by gradual cooling. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities The solvent system (eluent) is not optimal. The column was not packed properly.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Ensure the column is packed uniformly without any cracks or channels.
Product is eluting too quickly or too slowly The eluent is too polar or not polar enough.Adjust the polarity of the eluent. Increase polarity to elute the compound faster, or decrease it for slower elution.
Streaking of the compound on the column The compound is not fully soluble in the eluent, or it is interacting too strongly with the stationary phase. The column is overloaded.Add a small amount of a more polar solvent to the eluent to improve solubility. For basic compounds, adding a small amount of triethylamine (B128534) to the eluent can help. Ensure the amount of crude product loaded is appropriate for the column size.

Data Presentation

Table 1: Solubility of N-tert-butylacrylamide (a structurally similar compound) in Various Solvents at Different Temperatures

Note: This data is for N-tert-butylacrylamide and serves as a close approximation for this compound. Experimental verification of solubility is recommended.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water25~5
Ethanol25> 20
Acetone25> 20
Ethyl Acetate (B1210297)25~15
Dichloromethane25> 20
Toluene (B28343)25~5
Hexane (B92381)25< 1

Table 2: Comparison of Purification Methods for this compound

Method Advantages Disadvantages Best for Removing
Aqueous Workup Removes the majority of the acid catalyst and water-soluble impurities like acetonitrile.May not completely remove all water-soluble impurities. Emulsions can sometimes form.Acid catalyst, acetonitrile.
Recrystallization Effective for removing small amounts of impurities. Can yield high-purity crystalline product. Scalable.Requires finding a suitable solvent. Some product loss is inevitable. May not be effective for impurities with similar solubility.tert-Butanol, residual acetonitrile.
Sublimation Can provide very high purity product. No solvent waste.Only suitable for compounds that sublime. May not be efficient for large quantities.Volatile impurities.
Column Chromatography Can separate compounds with very similar properties. Provides high purity.Can be time-consuming and requires larger volumes of solvent. Can lead to product loss on the column.tert-Butanol and other organic impurities.

Experimental Protocols

Aqueous Workup Protocol

This protocol is designed to neutralize the acid catalyst and remove the bulk of water-soluble impurities like acetonitrile following a Ritter reaction.

Materials:

  • Crude reaction mixture containing this compound

  • Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a large beaker, cool the saturated sodium bicarbonate solution in an ice bath.

  • Slowly and with vigorous stirring, add the crude reaction mixture to the cold bicarbonate solution. Caution: This will cause gas evolution (CO₂). Add the reaction mixture portion-wise to control the effervescence.

  • Continue adding the reaction mixture until the gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

  • Transfer the entire mixture to a separatory funnel.

  • Add ethyl acetate to the separatory funnel, cap it, and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer twice with water and then once with brine.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Recrystallization Protocol

This protocol is for the purification of crude this compound obtained after the aqueous workup.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of toluene and hexane, or water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Flash Column Chromatography Protocol

This protocol is for achieving high purity this compound, particularly when recrystallization is not sufficient.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine the optimal eluent system by running TLC plates of the crude material in various hexane/ethyl acetate mixtures. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Dry pack the column with silica gel, gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to start the separation.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_workup Initial Purification cluster_main_purification Main Purification cluster_final Final Product crude Crude this compound (contains tert-butanol, acetonitrile, acid catalyst) workup Aqueous Workup (Neutralization and Extraction) crude->workup Step 1 impurities_removed1 Acid Catalyst and Acetonitrile Removed workup->impurities_removed1 recrystallization Recrystallization workup->recrystallization Step 2a (Good Purity) chromatography Column Chromatography workup->chromatography Step 2b (High Purity Needed) pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for the purification of this compound.

References

Troubleshooting peak splitting in the NMR spectrum of N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting in the Nuclear Magnetic Resonance (NMR) spectrum of N-tert-Butylacetamide.

Frequently Asked Questions (FAQs)

Q1: Why am I observing more peaks than expected in the 1H NMR spectrum of this compound?

A1: The most common reason for observing additional peaks in the 1H NMR spectrum of this compound is the presence of rotamers due to restricted rotation around the amide (C-N) bond. The partial double bond character of the C-N bond can slow down the rotation to a rate that is comparable to the NMR timescale.[1][2] This results in two distinct conformations (rotamers), each giving its own set of peaks. For this compound, this would most likely manifest as two separate singlets for the acetyl methyl protons and two singlets for the tert-butyl protons, as well as two distinct N-H signals.

Q2: The singlet for the acetyl methyl group in my spectrum appears doubled or split. What is the likely cause?

A2: A doubled or split singlet for the acetyl methyl group is a strong indication of slow rotation around the C-N amide bond, leading to the presence of two rotamers. In each rotamer, the methyl group experiences a slightly different chemical environment, resulting in two distinct signals.

Q3: Why is the N-H proton signal in my spectrum broad?

A3: Broadening of the N-H proton signal in an amide is a common phenomenon and can be attributed to two main factors:

  • Quadrupolar Relaxation: The nitrogen-14 (¹⁴N) isotope, which is the most abundant isotope of nitrogen (99.6%), has a nuclear spin of I=1 and is a quadrupolar nucleus.[3] This means it has a non-spherical charge distribution, which can lead to rapid relaxation. This rapid relaxation of the ¹⁴N nucleus can cause broadening of the signal of any proton directly attached to it.[4][5]

  • Chemical Exchange: The amide proton can undergo chemical exchange with other labile protons in the sample, such as traces of water or acidic impurities in the NMR solvent. If the rate of this exchange is intermediate on the NMR timescale, it will lead to a broadened signal.

Q4: Can the N-H proton couple to other protons?

A4: While coupling between the N-H proton and other protons is possible, in this compound, there are no vicinal protons for it to couple with. In some cases, coupling to the quadrupolar ¹⁴N nucleus can be observed, which would theoretically split the N-H signal into a 1:1:1 triplet, but this is often obscured by the broadening effects mentioned above.[6]

Q5: How can I confirm that the observed peak splitting is due to rotamers?

A5: The definitive method to confirm the presence of rotamers is to perform a variable temperature (VT) NMR experiment.[7][8][9][10] By increasing the temperature, you increase the rate of rotation around the C-N bond. As the rotation becomes faster, the two rotamers will interconvert more rapidly, causing their respective peaks to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal at a sufficiently high temperature.

Q6: What can I do to sharpen the N-H signal?

A6: To sharpen a broad N-H signal, you can try the following:

  • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube and shake it. The labile N-H proton will exchange with deuterium, and the N-H signal will disappear from the spectrum. This is also a useful technique to identify the N-H peak.

  • Solvent Change: The rate of proton exchange is highly dependent on the solvent. Changing to a less protic or a more aprotic solvent can sometimes reduce the rate of exchange and lead to a sharper signal.

Troubleshooting Guide

Observed Issue: Unexpected Peak Splitting

This guide will help you diagnose the cause of unexpected peak splitting in the ¹H NMR spectrum of this compound.

Step 1: Identify Which Peaks are Split

  • Acetyl Methyl Singlet (around 1.9-2.0 ppm): If this peak is split into two singlets, it is highly indicative of the presence of rotamers due to slow C-N bond rotation.

  • tert-Butyl Singlet (around 1.3-1.4 ppm): Similar to the acetyl methyl group, a splitting of this singlet into two suggests the presence of rotamers.

  • N-H Signal (variable, often broad): While splitting of this signal is less common due to quadrupolar broadening, if a clear splitting pattern is observed, it may be due to coupling with ¹⁴N. More commonly, the presence of two broad signals for the N-H proton would also suggest the presence of rotamers.

Step 2: Perform a Variable Temperature (VT) NMR Experiment

  • If you suspect the presence of rotamers, a VT-NMR experiment is the most conclusive diagnostic tool.

  • As you increase the temperature, observe the changes in the split peaks. If they broaden and coalesce into a single peak, this confirms that the splitting is due to a dynamic process, namely the restricted rotation around the amide bond.[7][8][9][10]

Step 3: Check for Impurities

  • If the VT-NMR experiment does not show coalescence, or if the splitting pattern is complex and does not correspond to a simple duplication of signals, the sample may contain impurities.

  • Review the synthesis and purification steps of your this compound. Consider acquiring a mass spectrum or using another analytical technique to check for the presence of impurities.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm) (in CDCl₃)MultiplicityIntegration
tert-Butyl (C(CH₃)₃)~ 1.3 - 1.4Singlet9H
Acetyl Methyl (CH₃CO)~ 1.9 - 2.0Singlet3H
Amide (NH)~ 5.3 - 7.0 (variable)Broad Singlet1H

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. The values provided are estimates based on the molecular structure and data from similar compounds.

Experimental Protocols

Protocol 1: Standard ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a clean NMR tube. The height of the solution in the tube should be about 4-5 cm.[11]

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp peaks and good resolution.

  • Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment (e.g., number of scans, spectral width, relaxation delay).

    • Acquire the spectrum.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline and correctly shaped peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

Protocol 2: Variable Temperature (VT) NMR Experiment
  • Sample Preparation:

    • Prepare the sample as described in Protocol 1. It is crucial to use a solvent with a wide temperature range (e.g., toluene-d₈, DMSO-d₆) and to ensure the sample concentration is such that it will not precipitate at lower temperatures or boil at higher temperatures.

  • Spectrometer Setup and Initial Acquisition:

    • Follow the spectrometer setup steps from Protocol 1.

    • Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

  • Temperature Variation:

    • Gradually increase the temperature of the probe in increments of 10-20°C.[9]

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[1][8][12]

    • Re-shim the magnetic field at each new temperature to maintain optimal resolution.

  • Data Acquisition and Analysis:

    • Acquire a ¹H NMR spectrum at each temperature.

    • Observe the changes in the spectrum as a function of temperature. Look for peak broadening and coalescence, which are characteristic of a dynamic process like bond rotation.

    • The temperature at which the two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc).

Mandatory Visualization

Troubleshooting_Peak_Splitting start Start: Observe Unexpected Peak Splitting in Spectrum identify_split Identify Which Peaks are Split start->identify_split acetyl_split Acetyl Methyl and/or tert-Butyl Peaks are Split identify_split->acetyl_split Alkyl Signals nh_broad N-H Peak is Broad or Doubled identify_split->nh_broad Amide Proton rotamers_suspected Hypothesis: Presence of Rotamers (Slow C-N Bond Rotation) acetyl_split->rotamers_suspected quadrupolar_exchange Possible Causes: - ¹⁴N Quadrupolar Broadening - Chemical Exchange nh_broad->quadrupolar_exchange perform_vt_nmr Perform Variable Temperature (VT) NMR rotamers_suspected->perform_vt_nmr d2o_exchange Perform D₂O Exchange quadrupolar_exchange->d2o_exchange coalescence_check Do Peaks Coalesce at Higher Temperature? perform_vt_nmr->coalescence_check rotamers_confirmed Conclusion: Peak Splitting is due to Rotamers coalescence_check->rotamers_confirmed Yes check_impurities Hypothesis: Presence of Impurities coalescence_check->check_impurities No end_rotamers End of Diagnosis rotamers_confirmed->end_rotamers analytical_check Action: Check Sample Purity (e.g., MS, LC-MS) check_impurities->analytical_check end_impurities End of Diagnosis analytical_check->end_impurities nh_disappears Does the N-H Signal Disappear? d2o_exchange->nh_disappears nh_disappears->check_impurities No nh_confirmed N-H Peak Confirmed. Broadening due to Quadrupolar Effects and/or Exchange. nh_disappears->nh_confirmed Yes end_nh End of Diagnosis nh_confirmed->end_nh

Caption: Troubleshooting flowchart for peak splitting in this compound NMR.

References

Managing moisture sensitivity of reagents in N-tert-Butylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-tert-Butylacetamide, with a specific focus on managing moisture-sensitive reagents. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key reagents?

A1: The most common and direct method for synthesizing this compound is the Ritter reaction.[1] This reaction involves treating a nitrile (in this case, acetonitrile) with a source of a stable carbocation, such as a tertiary alcohol (tert-butanol) or an alkene (isobutylene), in the presence of a strong acid catalyst like concentrated sulfuric acid.[1] A modified version of this reaction uses tert-butyl acetate (B1210297) as the source of the tert-butyl carbocation, which can offer advantages in scalability and safety.[2][3]

Q2: Why is moisture control so critical in the synthesis of this compound via the Ritter reaction?

A2: Moisture control is critical because water can competitively react with the key reagents and intermediates in the reaction mixture, leading to reduced yield and the formation of impurities. Specifically, under the strong acidic conditions of the Ritter reaction, water can hydrolyze the starting nitrile (acetonitrile) to acetic acid or acetamide.[4][5][6][7] This side reaction consumes the nitrile, making it unavailable to react with the tert-butyl carbocation, thereby lowering the yield of the desired this compound.

Q3: How does the presence of water affect the tert-butyl carbocation?

A3: The tert-butyl carbocation is a highly reactive intermediate. In the presence of water, which is a nucleophile, the carbocation can be trapped to form tert-butanol (B103910).[8] This is a competing reaction that reduces the concentration of the carbocation available to react with the nitrile, thus decreasing the efficiency of the desired amide formation.

Q4: Are the reagents themselves sensitive to moisture?

A4: Yes, some of the key reagents are hygroscopic and reactive with water. Concentrated sulfuric acid is a strong dehydrating agent and will readily absorb moisture from the atmosphere. While tert-butanol and acetonitrile (B52724) are less reactive with water at neutral pH, the presence of water in these reagents can be detrimental to the reaction under the strongly acidic conditions used in the synthesis.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Presence of Moisture in Reagents or Solvents - Use anhydrous grade solvents and reagents whenever possible.- If using reagents of unknown water content, consider drying them prior to use. For example, solvents can be dried over molecular sieves.
Inadequate Drying of Glassware - Ensure all glassware is thoroughly dried before use. Oven-drying overnight at >100 °C or flame-drying under an inert atmosphere are effective methods.
Exposure to Atmospheric Moisture During Reaction Setup - Assemble the reaction apparatus under a dry, inert atmosphere (e.g., nitrogen or argon).- Use septa and needles for the transfer of liquid reagents.
Hydrolysis of Acetonitrile - This is often a consequence of excess water in the reaction. By rigorously excluding water, this side reaction can be minimized.
Inefficient Carbocation Formation - Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid.- The order and rate of reagent addition can be critical. Slow, controlled addition of the acid is often recommended.[2]

Problem 2: Formation of Unexpected Byproducts

Potential Cause Troubleshooting Steps
Presence of Acetic Acid in the Product Mixture - This is a strong indicator of nitrile hydrolysis. Review and improve all moisture control procedures.
Presence of tert-Butanol in the Product Mixture - This suggests that the tert-butyl carbocation reacted with water. Enhance the exclusion of water from the reaction system.
Polymerization or Charring - This may occur if the reaction temperature is too high or if the acid is added too quickly, leading to uncontrolled side reactions. Maintain proper temperature control and ensure slow, dropwise addition of the acid.

Quantitative Data

Moisture Content (v/v % in Acetonitrile) Expected Yield of this compound (%) Primary Byproduct
< 0.01% (Anhydrous)85 - 95%Minimal
0.1%60 - 75%Acetic Acid
0.5%30 - 50%Acetic Acid
1.0%< 20%Acetic Acid

Experimental Protocols

Protocol: Synthesis of this compound via the Ritter Reaction Under Anhydrous Conditions

This protocol is adapted from established procedures for the Ritter reaction and emphasizes moisture control.

Materials:

  • Acetonitrile (anhydrous)

  • tert-Butanol or tert-Butyl Acetate (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Anhydrous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether (anhydrous)

  • Round-bottom flask, condenser, dropping funnel, and magnetic stirrer (all oven or flame-dried)

  • Inert gas supply (Nitrogen or Argon)

  • Septa and syringes

Procedure:

  • Apparatus Setup:

    • Assemble the dried round-bottom flask with a magnetic stir bar, a condenser, and a dropping funnel.

    • Flush the entire apparatus with a slow stream of dry nitrogen or argon for 10-15 minutes to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • To the reaction flask, add acetonitrile (1.2 equivalents) via a dry syringe.

    • Add tert-butanol (1.0 equivalent) or tert-butyl acetate (1.0 equivalent) to the acetonitrile and begin stirring.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (1.8 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the low temperature during the addition to control the reaction exotherm.

  • Reaction:

    • After the addition of sulfuric acid is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven/Flame-Dry Glassware Assemble_Apparatus Assemble Apparatus Dry_Glassware->Assemble_Apparatus Inert_Atmosphere Flush with N2/Ar Assemble_Apparatus->Inert_Atmosphere Add_Reagents Add Acetonitrile & t-BuOH Inert_Atmosphere->Add_Reagents Cool Cool to 0-5°C Add_Reagents->Cool Add_Acid Slowly Add H2SO4 Cool->Add_Acid Stir Stir at Room Temp Add_Acid->Stir Quench Quench with Ice Stir->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ether Neutralize->Extract Dry_Purify Dry & Purify Extract->Dry_Purify Product This compound Dry_Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

competing_pathways cluster_desired Desired Reaction (Anhydrous) cluster_side Side Reactions (Moisture Present) Reagents Acetonitrile (CH3CN) tert-Butyl Cation (t-Bu+) + H2O (Moisture) Nitrilium_Ion Nitrilium Ion Intermediate Reagents->Nitrilium_Ion Ritter Reaction Hydrolyzed_Nitrile Acetic Acid Reagents->Hydrolyzed_Nitrile Nitrile Hydrolysis Trapped_Cation tert-Butanol Reagents->Trapped_Cation Cation Trapping Product This compound Nitrilium_Ion->Product Hydrolysis (Work-up)

References

Catalyst deactivation and poisoning in N-tert-Butylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-Butylacetamide. The focus is on addressing common issues related to catalyst deactivation and poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in this compound synthesis?

A1: Catalyst deactivation during the synthesis of this compound, typically performed via the Ritter reaction using solid acid catalysts, can be attributed to three main mechanisms:

  • Poisoning: This occurs when impurities in the feedstock or byproducts of the reaction strongly adsorb to the active sites of the catalyst, rendering them inactive. Water is a significant poison for solid acid catalysts in this reaction.[1][2][3][4]

  • Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores. These deposits block access to the active sites. In the context of the Ritter reaction, side reactions and polymerization of reactants or products can lead to coke formation.[5]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of the catalyst to agglomerate, leading to a reduction in the active surface area. This is a crucial factor to consider, especially with catalysts like zeolites.[5]

Q2: How can I identify the type of catalyst deactivation occurring in my experiment?

A2: Identifying the specific cause of deactivation often requires a combination of observational and analytical techniques:

  • Rapid Activity Loss: A sudden and significant drop in catalytic activity often points towards poisoning.

  • Gradual Activity Loss: A slow and steady decline in performance is more characteristic of fouling or sintering.

  • Visual Inspection: A change in the catalyst's color to dark brown or black is a strong indicator of coke formation.

  • Characterization Techniques:

    • Temperature Programmed Desorption (TPD) of ammonia: Can be used to measure the change in the number and strength of acid sites.

    • Brunauer-Emmett-Teller (BET) analysis: Measures the surface area and pore volume, which will decrease in the case of fouling or sintering.

    • Thermogravimetric Analysis (TGA): Can quantify the amount of coke deposited on the catalyst.

Q3: What are the common poisons for solid acid catalysts in the Ritter reaction for this compound synthesis?

A3: The primary poison to be aware of is water . The Ritter reaction produces one molecule of water for every molecule of this compound formed. This in-situ generated water can hydrate (B1144303) the acid sites on the catalyst, reducing their activity.[1][2][3][4] Other potential poisons include:

  • Impurities in Reactants: Basic nitrogenous compounds or other impurities in the acetonitrile (B52724) or tert-butanol (B103910) feedstock can neutralize the acid sites.

  • Byproducts: While the Ritter reaction is generally clean, side reactions can produce compounds that may act as poisons.

Q4: Can I regenerate a deactivated catalyst?

A4: Yes, in many cases, solid acid catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation:

  • For Fouling (Coking): A common method is calcination, which involves heating the catalyst in the presence of air or an inert gas to burn off the carbonaceous deposits.

  • For Poisoning by Water: The catalyst can often be reactivated by washing with a suitable solvent and then drying at an elevated temperature to remove the water.

  • For General Deactivation: A simple wash with an acidic solution (e.g., dilute HCl or H₂SO₄) followed by rinsing with deionized water and drying can often restore activity, particularly for ion-exchange resins like Amberlyst-15.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no conversion of reactants Catalyst Deactivation - Verify the activity of a fresh batch of catalyst. - If the catalyst has been used previously, attempt a regeneration protocol (see Experimental Protocols section).
Insufficient Catalyst Loading - Increase the catalyst loading in increments and monitor the effect on the reaction rate.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for byproduct formation.
Decreasing product yield over multiple runs Catalyst Deactivation (Poisoning or Fouling) - Implement a regeneration step between each run. - Analyze the catalyst for signs of coking. - Ensure reactants are of high purity and dry.
Formation of significant byproducts High Reaction Temperature - Lower the reaction temperature to improve selectivity.
Incorrect Catalyst Choice - Consider using a catalyst with different acidity or pore structure.
Difficulty in separating the catalyst after reaction Catalyst Attrition - This can be an issue with some solid catalysts under vigorous stirring. Consider using a catalyst with better mechanical stability or gentler agitation.

Quantitative Data on Catalyst Deactivation

The reusability of a catalyst is a key factor in its practical application. The following table summarizes the performance of Amberlyst-15, a commonly used solid acid catalyst, in a reaction analogous to this compound synthesis.

Catalyst Reaction Cycle Product Yield (%)
Amberlyst-15194
292
392

Data adapted from a study on the synthesis of β-enaminones using Amberlyst-15.[7]

This data indicates a slight decrease in catalyst activity after the first cycle, with the yield stabilizing in subsequent cycles under the tested conditions. Similar trends can be expected for the synthesis of this compound, although the specific deactivation rate may vary depending on the exact reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Recyclable Solid Acid Catalyst (Amberlyst-15)

This protocol describes the synthesis of this compound from tert-butanol and acetonitrile using Amberlyst-15 as a recyclable solid acid catalyst.

Materials:

  • tert-Butanol

  • Acetonitrile

  • Amberlyst-15 ion-exchange resin

  • Dichloromethane (B109758) (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Activation: Activate the Amberlyst-15 resin by heating it at 100-110 °C under vacuum for 4-6 hours to remove any adsorbed water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated Amberlyst-15 (e.g., 1 g per 10 mmol of the limiting reactant).

  • Add acetonitrile (e.g., 20 mL) and tert-butanol (e.g., 10 mmol).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to recover the catalyst.

  • Wash the recovered catalyst with dichloromethane. The catalyst can then be dried and stored for regeneration and reuse.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Regeneration of Amberlyst-15 Catalyst

This protocol outlines a general procedure for regenerating Amberlyst-15 that has been used in the synthesis of this compound.

Materials:

  • Deactivated Amberlyst-15 catalyst

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Buchner funnel and filter paper

  • Oven or vacuum oven

Procedure:

  • Washing: After recovering the catalyst from the reaction mixture by filtration, wash it thoroughly with dichloromethane to remove any adsorbed organic residues.

  • Acid Treatment: Suspend the washed resin in a 1 M HCl solution and stir for 30-60 minutes at room temperature. This step helps to remove any basic impurities that may have neutralized the acid sites.[6]

  • Rinsing: Filter the resin and wash it with deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the regenerated resin in an oven at 60-80 °C overnight. For a more thorough drying, use a vacuum oven.

  • Activation: Before the next use, activate the catalyst as described in Protocol 1.

Protocol 3: Monitoring Catalyst Deactivation in a Batch Reactor

This protocol provides a framework for quantitatively assessing the deactivation of a solid acid catalyst over multiple reaction cycles.

Procedure:

  • Initial Run: Perform the synthesis of this compound as described in Protocol 1. Take samples at regular intervals and analyze them by GC to determine the initial reaction rate and final conversion.

  • Catalyst Recovery and Regeneration: After the first run, recover the catalyst by filtration. If regeneration is part of the study, follow Protocol 2. If not, simply wash the catalyst with a solvent and dry it.

  • Subsequent Runs: Use the recovered (and optionally regenerated) catalyst for a second reaction run under identical conditions as the first. Again, monitor the reaction rate and final conversion.

  • Repeat: Repeat this cycle of reaction, recovery, and (optional) regeneration for several runs.

  • Data Analysis: Plot the product yield or reactant conversion as a function of the reaction cycle number. A decrease in these values over time indicates catalyst deactivation.

Visualizations

DeactivationPathways cluster_deactivation Deactivation Mechanisms FreshCatalyst Fresh Catalyst (Active Sites) Poisoning Poisoning (e.g., Water) FreshCatalyst->Poisoning Impurities/Byproducts Fouling Fouling (Coke Formation) FreshCatalyst->Fouling Side Reactions Sintering Thermal Degradation (Sintering) FreshCatalyst->Sintering High Temperature DeactivatedCatalyst Deactivated Catalyst (Inactive Sites) DeactivatedCatalyst->FreshCatalyst Regeneration Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Caption: Pathways of catalyst deactivation and regeneration.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_catalyst_cycle Catalyst Cycle cluster_product Product Isolation Start Start: Mix Reactants (tert-Butanol, Acetonitrile) + Activated Catalyst Reaction Heat to Reflux (Monitor by TLC/GC) Start->Reaction Workup Cool and Filter Reaction->Workup RecoverCatalyst Recover Catalyst Workup->RecoverCatalyst Extract Extract Filtrate Workup->Extract Regenerate Regenerate Catalyst (Wash, Dry, Activate) RecoverCatalyst->Regenerate Reuse Reuse in Next Batch Regenerate->Reuse Reuse->Start Recycle Purify Purify Product (Recrystallization/Chromatography) Extract->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for this compound synthesis.

References

Preventing thermal decomposition of N-tert-Butylacetamide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of N-tert-Butylacetamide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

This compound is a solid at room temperature and is generally stable under normal conditions.[1] However, like many organic compounds, it can decompose at elevated temperatures. While a specific decomposition temperature is not well-documented in publicly available literature, thermal decomposition can lead to the release of irritating gases and vapors.[2] It is crucial to control the temperature during synthesis and purification to prevent degradation.

Q2: What are the likely byproducts of this compound thermal decomposition?

While specific decomposition pathways are not detailed in the provided search results, thermal decomposition of amides can lead to the formation of nitriles, alkenes (from the tert-butyl group, such as isobutylene), and other degradation products.

Q3: Which synthesis methods are recommended to minimize thermal decomposition?

The Ritter reaction is a commonly employed method for the synthesis of this compound. This reaction is typically conducted at controlled, moderate temperatures, which helps to minimize thermal decomposition. One described procedure maintains the reaction temperature at 40 °C.[3] Another modified Ritter reaction is maintained at 42°C.[4] Careful control of the reaction temperature is paramount.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that may be related to thermal decomposition.

Issue Potential Cause Recommended Action
Low Yield Thermal Decomposition: The reaction temperature may be too high, leading to the degradation of the product.Monitor and strictly control the internal reaction temperature. Utilize a water or oil bath for precise temperature management. For the Ritter reaction, maintain the temperature in the range of 40-42°C.[3][4]
Incomplete Reaction: The reaction may not have gone to completion.Ensure sufficient reaction time as specified in the protocol. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[3]
Presence of Impurities in the Final Product Decomposition during Workup or Purification: Excessive heat during solvent removal or purification steps (e.g., distillation) can cause decomposition.Employ low-temperature purification techniques. Use a rotary evaporator with a water bath set to a moderate temperature for solvent removal. Consider recrystallization as a purification method instead of distillation if the product is a solid at room temperature.
Side Reactions: Unwanted side reactions may be occurring due to incorrect stoichiometry or reaction conditions.Carefully control the addition rate of reagents, especially strong acids like sulfuric acid, to manage any exothermic processes.[5] Ensure the correct molar ratios of reactants are used.
Off-gassing Observed During Reaction Decomposition of Reagents: In the Ritter reaction using tert-butyl acetate (B1210297) and sulfuric acid, decomposition of tert-butyl acetate can generate isobutylene (B52900) gas.[5]This is a known side reaction. While some off-gassing might be expected, excessive gas evolution could indicate that the reaction temperature is too high, promoting the decomposition of the reagent. Ensure adequate ventilation and maintain strict temperature control.

Experimental Protocols

Key Experiment: Synthesis of this compound via the Ritter Reaction

This protocol is based on a literature procedure for the synthesis of N-tert-butyl amides.[3][4]

Materials:

  • Nitrile (e.g., acetonitrile)

  • tert-Butyl acetate

  • Sulfuric acid (catalytic amount)

  • Ice-cold saturated sodium bicarbonate solution

  • Cold water

Procedure:

  • To a stirred solution of the nitrile in tert-butyl acetate, slowly add a catalytic amount of concentrated sulfuric acid.

  • Maintain the reaction mixture at a constant temperature of 42°C for the duration of the reaction (e.g., 2 hours).[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding ice-cold saturated sodium bicarbonate solution to neutralize the acid.

  • The product will precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with plenty of cold water.

  • Dry the solid product to obtain this compound.

Visualizations

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow start Synthesis Issue Observed (e.g., Low Yield, Impurities) check_temp Was Reaction Temperature Strictly Controlled? start->check_temp adjust_temp Implement Precise Temperature Control (e.g., Water Bath at 40-42°C) check_temp->adjust_temp No check_time Was Sufficient Reaction Time Allowed? check_temp->check_time Yes end Problem Resolved adjust_temp->end increase_time Increase Reaction Time and Monitor with TLC check_time->increase_time No check_purification Was a High-Temperature Purification Method Used? check_time->check_purification Yes increase_time->end use_low_temp_purification Employ Low-Temperature Purification (e.g., Recrystallization) check_purification->use_low_temp_purification Yes check_reagents Were Reagent Stoichiometry and Addition Rate Correct? check_purification->check_reagents No use_low_temp_purification->end adjust_reagents Verify Stoichiometry and Control Reagent Addition check_reagents->adjust_reagents No check_reagents->end Yes adjust_reagents->end

Caption: Troubleshooting workflow for this compound synthesis.

Generalized Ritter Reaction for this compound Synthesis

RitterReaction cluster_reactants Reactants cluster_conditions Reaction Conditions Acetonitrile Acetonitrile (CH₃CN) Nitrile_Activation Nitrile Activation by Carbocation Acetonitrile->Nitrile_Activation tBuOAc tert-Butyl Acetate Carbocation tert-Butyl Carbocation Formation tBuOAc->Carbocation + H⁺ H2SO4 H₂SO₄ (catalyst) Heat ~42°C Carbocation->Nitrile_Activation Hydrolysis Hydrolysis Nitrile_Activation->Hydrolysis + H₂O Product This compound Hydrolysis->Product

Caption: Generalized mechanism of the Ritter reaction.

References

Resolving issues with N-tert-Butylacetamide solubility during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues related to the solubility of N-tert-Butylacetamide (NTBA) encountered during reaction workups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, a white crystalline solid at room temperature, is a polar compound.[1] Its solubility is a key factor in its application and removal during chemical synthesis. Generally, it is soluble in water and various organic solvents such as ethanol (B145695) and acetone.[1][2][3][4] This dual solubility can sometimes complicate its separation from the desired product during reaction workups.

Data Presentation: Physical and Solubility Properties of this compound

PropertyValueSource
Chemical Formula C₆H₁₃NO[1][5]
Molecular Weight 115.18 g/mol [1][6]
Appearance White crystalline solid[1]
Melting Point 95°C to 99°C[2]
Boiling Point 205°C[1]
Water Solubility Soluble[1][2][3][4]
Organic Solubility Soluble in ethanol, acetone[1]

Q2: Why is this compound unexpectedly precipitating during my aqueous workup?

Precipitation of this compound during an aqueous workup is a common issue that typically occurs when the solvent environment changes, causing the compound's solubility limit to be exceeded. This can happen under several conditions:

  • Solvent Polarity Change: If your reaction is performed in a polar aprotic solvent where NTBA is highly soluble, and you then add a less polar organic solvent (e.g., ethyl acetate, dichloromethane) for extraction, the NTBA may be forced out of solution.

  • Temperature Fluctuation: Solubility is often temperature-dependent. If you cool the reaction mixture during the workup (e.g., with an ice bath), the solubility of NTBA can decrease significantly, leading to precipitation.

  • High Concentration: If NTBA is present as a major byproduct or there is a large amount of unreacted starting material, the solution may become supersaturated during extraction or washing, causing it to crystallize.

Q3: I'm observing a persistent emulsion during the liquid-liquid extraction. What should I do?

Emulsions are colloidal suspensions of one liquid in another and can form when insoluble materials are present or when there is not a significant density difference between the aqueous and organic layers.

Troubleshooting Steps for Emulsion:

  • Allow it to Stand: Let the separatory funnel sit undisturbed for 10-20 minutes, as some emulsions break on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help force the separation of the layers.

  • Dilute the Organic Layer: Adding more of the organic extraction solvent can sometimes resolve the emulsion.[7]

  • Filter through Celite®: As a last resort, filter the entire emulsified mixture through a pad of Celite® or another filter aid.[7] This can break the emulsion by physically disrupting the suspended droplets.

Q4: How can I efficiently remove residual this compound from my organic layer?

Given that this compound is soluble in water, it can be removed from an organic layer through repeated aqueous washes.

Experimental Protocols

Protocol: Removal of this compound via Liquid-Liquid Extraction

This protocol describes a standard procedure for removing water-soluble impurities like NTBA from a reaction mixture dissolved in a water-immiscible organic solvent.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Deionized water.

  • Saturated NaCl solution (brine).

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Erlenmeyer flasks.

Methodology:

  • Initial Transfer: Transfer the organic reaction mixture to a separatory funnel of appropriate size.

  • First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently for 1-2 minutes.[7]

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. If the organic layer is denser than water (e.g., dichloromethane), it will be the bottom layer.

  • Repeat Washes: Repeat the washing process (steps 2-3) two to three more times. For highly polar impurities, multiple washes are more effective than a single large-volume wash.[7]

  • Brine Wash: Perform a final wash with an equal volume of brine. This helps to remove residual water from the organic layer and break any minor emulsions.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous sodium sulfate), and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Filtration/Decanting: Filter or carefully decant the dried organic solution to remove the drying agent. The resulting solution contains the desired product, now free of this compound.

Visualizations

G start Issue: Insoluble material or emulsion during workup check_precipitate Is it a solid precipitate? start->check_precipitate check_emulsion Is it an emulsion? check_precipitate->check_emulsion No is_product Is the precipitate the desired product? check_precipitate->is_product Yes wait Let stand for 10-20 mins check_emulsion->wait Yes filter_collect Filter and collect solid. Wash with cold solvent. is_product->filter_collect Yes is_impurity Precipitate is likely NTBA impurity is_product->is_impurity No end Problem Resolved filter_collect->end add_cosolvent Option 1: Add co-solvent (e.g., THF, Isopropanol) to redissolve. is_impurity->add_cosolvent filter_remove Option 2: Filter to remove solid NTBA. Continue workup with the filtrate. is_impurity->filter_remove add_cosolvent->end filter_remove->end resolved1 Resolved? wait->resolved1 add_brine Add saturated NaCl (brine) and gently agitate resolved1->add_brine No resolved1->end Yes resolved2 Resolved? add_brine->resolved2 filter_celite Filter entire mixture through Celite® pad resolved2->filter_celite No resolved2->end Yes filter_celite->end

Caption: Troubleshooting workflow for workup issues.

Caption: Liquid-liquid extraction partitioning diagram.

References

Identifying and characterizing impurities in N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butylacetamide. The information provided is designed to help identify and characterize potential impurities that may be encountered during synthesis, storage, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources:

  • Synthesis-Related Impurities: The most common industrial synthesis of this compound is the Ritter reaction. Impurities from this process can include unreacted starting materials, byproducts from side reactions, and residual catalysts.

  • Degradation Products: this compound, being an amide, is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of degradation products over time, especially if the material is not stored under appropriate conditions.

  • Residual Solvents: Solvents used during the synthesis and purification processes may not be completely removed and can remain as residual impurities.

Q2: What are the common process-related impurities from the Ritter reaction synthesis?

The Ritter reaction involves the reaction of a nitrile (acetonitrile) with a source of a tert-butyl cation (e.g., isobutylene (B52900) or tert-butanol) in the presence of a strong acid. Potential impurities include:

  • Unreacted Starting Materials: Acetonitrile (B52724) and tert-butanol (B103910) (or its dehydration product, isobutylene).

  • Byproducts of the tert-butyl cation: Di-tert-butyl ether may form if tert-butanol is used as the carbocation source. Polymers of isobutylene can also be generated as byproducts.

  • Side-reaction products: In some cases, the nitrile may undergo self-condensation or other side reactions, although this is less common for acetonitrile under typical Ritter conditions.

Q3: What are the expected degradation products of this compound?

The primary degradation pathway for this compound is hydrolysis of the amide bond.

  • Acidic Hydrolysis: In the presence of acid and water, this compound can hydrolyze to form acetic acid and tert-butylamine.[1][2]

  • Alkaline Hydrolysis: Under basic conditions, it can hydrolyze to form an acetate (B1210297) salt and tert-butylamine.[1][2]

Q4: How can I perform a forced degradation study to identify potential degradation products?

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies involve subjecting this compound to conditions more severe than accelerated stability testing.

Stress ConditionTypical Experimental ParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursAcetic acid, tert-butylamine
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursAcetate salt, tert-butylamine
Oxidative 3% H₂O₂ at room temperature for 24 hoursN-oxides and other oxidation products
Thermal 105°C for 48 hoursTo be determined by analysis
Photolytic ICH-compliant light exposureTo be determined by analysis

Troubleshooting Guides

Problem: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

Possible Causes and Solutions:

  • Contamination: The peak could be from a contaminated solvent, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned. Use high-purity solvents.

  • Process-Related Impurity: The peak may be a byproduct from the synthesis.

    • Troubleshooting Step: Review the synthesis route. If the Ritter reaction was used, consider the possibility of unreacted starting materials or byproducts. Analyze starting materials to confirm their purity.

  • Degradation Product: The impurity could be a result of sample degradation.

    • Troubleshooting Step: Ensure the sample has been stored correctly (cool, dry place, tightly sealed container). Prepare fresh solutions for analysis as amides can hydrolyze in solution over time. To confirm, you can perform a forced degradation study (see FAQ Q4) and compare the retention time of the degradation products with the unknown peak.

Problem: The GC-MS analysis shows multiple peaks in addition to the main this compound peak.

Possible Causes and Solutions:

  • Residual Solvents: The additional peaks may correspond to residual solvents from the manufacturing process.

    • Troubleshooting Step: Use a headspace GC-MS method for the definitive identification and quantification of volatile residual solvents. Common solvents to screen for include those used in the synthesis and purification steps (e.g., acetic acid, ethers, hydrocarbons).

  • Thermal Degradation in the Injector Port: this compound, while relatively stable, might undergo some degradation at high injector temperatures.

    • Troubleshooting Step: Lower the injector port temperature and observe if the intensity of the unknown peaks decreases. Ensure the liner is clean and deactivated.

  • Synthesis Byproducts: As with HPLC, these could be volatile byproducts from the synthesis.

    • Troubleshooting Step: Analyze the mass spectra of the unknown peaks and compare them with the spectra of potential byproducts from the Ritter reaction.

Experimental Protocols

1. HPLC Method for Impurity Profiling

This method is a general starting point for the separation of this compound from its potential process-related and degradation impurities.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

2. GC-MS Method for Impurity Identification

This method is suitable for the identification of volatile and semi-volatile impurities.

ParameterRecommended Condition
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Program Initial: 50°C, hold for 2 min
Ramp: 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation Dissolve sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to a concentration of 1 mg/mL.

3. NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful tools for the definitive identification of impurities.

ParameterRecommended Condition
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS) at 0 ppm
¹H NMR Acquire a standard proton spectrum. Key signals for this compound in CDCl₃ are approximately: δ 5.3 (s, 1H, NH), 1.9 (s, 3H, COCH₃), 1.3 (s, 9H, C(CH₃)₃).
¹³C NMR Acquire a standard carbon spectrum. Key signals for this compound in CDCl₃ are approximately: δ 170 (C=O), 51 (quaternary C), 29 (C(CH₃)₃), 25 (COCH₃).
Impurity Identification Compare the chemical shifts and coupling patterns of unknown signals to reference spectra of suspected impurities. For example, acetic acid would show a singlet around δ 2.1 and a broad singlet for the acidic proton in ¹H NMR. Tert-butylamine would show signals for the t-butyl group and the NH₂ protons.

Visualized Workflows

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Structural Confirmation Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis GC_MS_Analysis GC-MS Analysis Sample->GC_MS_Analysis Unknown_Peak Unknown Peak Detected HPLC_Analysis->Unknown_Peak GC_MS_Analysis->Unknown_Peak Forced_Degradation Forced Degradation Study Unknown_Peak->Forced_Degradation Compare_Spectra Compare Spectra/Retention Times Unknown_Peak->Compare_Spectra Forced_Degradation->Compare_Spectra Identify_Impurity Identify Impurity Compare_Spectra->Identify_Impurity NMR_Analysis NMR Analysis Identify_Impurity->NMR_Analysis Final_Structure Confirm Structure NMR_Analysis->Final_Structure

Caption: Workflow for identifying an unknown impurity.

Ritter_Reaction_Impurities cluster_reactants Starting Materials cluster_reaction Ritter Reaction cluster_products Products & Impurities acetonitrile Acetonitrile reaction H+ Catalyst acetonitrile->reaction tert_butanol tert-Butanol tert_butanol->reaction product This compound (Main Product) reaction->product impurity1 Unreacted Acetonitrile reaction->impurity1 impurity2 Unreacted tert-Butanol reaction->impurity2 impurity3 Di-tert-butyl ether reaction->impurity3 impurity4 Isobutylene Polymers reaction->impurity4

Caption: Potential impurities from Ritter reaction synthesis.

Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis NTBA This compound acetic_acid Acetic Acid NTBA->acetic_acid H+ / H2O tbu_amine_acid tert-Butylamine NTBA->tbu_amine_acid H+ / H2O acetate Acetate Salt NTBA->acetate OH- / H2O tbu_amine_base tert-Butylamine NTBA->tbu_amine_base OH- / H2O

Caption: Hydrolytic degradation pathways of this compound.

References

Strategies for minimizing waste in N-tert-Butylacetamide production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-tert-Butylacetamide Production

Welcome to the technical support center for this compound (NTBA) production. This resource provides researchers, scientists, and drug development professionals with practical guidance on minimizing waste and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is preferred for minimizing waste?

A1: The most prevalent method for synthesizing this compound is the Ritter reaction.[1] This reaction involves the acid-catalyzed addition of a nitrile (like acetonitrile) to a stable carbocation source, such as tert-butanol (B103910) or its esters.[1][2] For waste minimization, a modified Ritter reaction using tert-butyl acetate (B1210297) as the carbocation source and a catalytic amount of sulfuric acid is highly recommended. This approach offers excellent yields (88-95%) and reduces the need for stoichiometric amounts of strong acids, thereby minimizing acid waste.[3]

Q2: How can I apply Green Chemistry principles to my this compound synthesis?

A2: Applying Green Chemistry principles focuses on improving the atom economy, using catalysts, and reducing solvent use.[4]

  • Atom Economy: Choose reaction pathways that incorporate the maximum number of reactant atoms into the final product.[5] The Ritter reaction generally has a good atom economy, especially when side reactions are minimized.

  • Catalysis: Employ catalytic amounts of acid (e.g., sulfuric acid, bismuth triflate) instead of stoichiometric quantities to reduce waste and improve reaction efficiency.[3][6][7]

  • Solvent Choice: If possible, use the reactant tert-butyl acetate as the solvent to create a solvent-free reaction condition, which significantly reduces volatile organic compound (VOC) waste.[3]

Q3: What are the primary sources of waste in NTBA production via the Ritter Reaction?

A3: The primary sources of waste include:

  • Acidic Waste: Neutralization of strong acid catalysts or reagents generates significant salt waste. Using catalytic amounts of acid is a key mitigation strategy.[3]

  • Solvent Waste: Waste from reaction media and purification steps (e.g., extraction, chromatography).

  • Byproduct Formation: Side reactions, such as the formation of isobutylene (B52900) from the tert-butyl carbocation, lead to lower yields and purification-related waste.

  • Product Loss: Inefficient workup and purification procedures can lead to significant loss of the desired product.[8]

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My Ritter reaction resulted in a low yield of this compound. What are the potential causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors.[8] Refer to the troubleshooting workflow below and the detailed explanations.

G Start Low Yield Observed Check_Carbocation Is the carbocation source stable and generating the t-butyl cation efficiently? Start->Check_Carbocation Check_Acid Is the acid catalyst concentration optimal? Start->Check_Acid Check_Temp Was the reaction temperature controlled? Start->Check_Temp Check_Workup Was product lost during workup/purification? Start->Check_Workup Sol_Carbocation Solution: Switch to a more stable precursor like tert-butyl acetate instead of tert-butanol. Check_Carbocation->Sol_Carbocation No Sol_Acid Solution: Titrate or screen acid catalyst loading. Too little is ineffective; too much can cause side reactions. Check_Acid->Sol_Acid No Sol_Temp Solution: Maintain reaction at optimal temperature (e.g., ~42°C). High temps favor elimination (isobutylene). Check_Temp->Sol_Temp No Sol_Workup Solution: Check aqueous layers for product. Avoid overly harsh pH during neutralization. Check_Workup->Sol_Workup Yes

Caption: Troubleshooting workflow for low yield in NTBA synthesis.

  • Carbocation Source: Tertiary alcohols like tert-butanol can undergo elimination to form isobutylene in the presence of strong acid, especially at elevated temperatures. Using tert-butyl acetate can provide a more controlled release of the tert-butyl carbocation.[3]

  • Acid Concentration: The reaction rate is dependent on the acid concentration.[3] Insufficient acid will result in a slow or incomplete reaction. Conversely, excessive acid can promote side reactions and complicate the workup process.

  • Temperature Control: The formation of the nitrilium ion intermediate is temperature-sensitive. Higher temperatures can favor the elimination side reaction, reducing the amount of carbocation available to react with the nitrile.[2]

  • Workup Losses: this compound has some solubility in water.[7][9] During neutralization and extraction, product can be lost to the aqueous phase if extractions are not performed thoroughly. Always check the aqueous layer for dissolved product via TLC or another method if yields are unexpectedly low.[8]

Issue 2: Impure Product After Workup

Q: My crude product contains significant impurities. What are the likely side reactions?

A: The primary side reaction is the formation of polymers from isobutylene, which is generated from the elimination of the tert-butyl carbocation. This is especially problematic at higher temperatures.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway tBu tert-Butyl Cation Nitrilium Nitrilium Ion tBu->Nitrilium Nitrile Acetonitrile (B52724) Nitrile->Nitrilium Product This compound Nitrilium->Product H2O Water (Workup) H2O->Product tBu_side tert-Butyl Cation Isobutylene Isobutylene tBu_side->Isobutylene -H+ Polymer Polymer Byproducts Isobutylene->Polymer Acid Catalyst

Caption: Main vs. Side Reaction Pathways in Ritter Synthesis.

To minimize these impurities, maintain strict temperature control and use the optimal amount of acid catalyst. If impurities persist, purification via recrystallization or column chromatography may be necessary, though this will generate additional solvent waste.

Data and Protocols

Comparison of Synthetic Protocols

The following table summarizes different approaches to this compound synthesis with a focus on yield and waste-generating reagents.

MethodCarbocation SourceReagent/CatalystSolventYieldKey Waste ConsiderationReference
Modified Ritter tert-Butyl acetateH₂SO₄ (catalytic)tert-Butyl acetate88-95%Minimal acid waste; solvent is also a reactant.[3]
Classical Ritter tert-ButanolStrong Acid (stoichiometric)AcetonitrileVariableHigh volume of salt waste from neutralization.[2]
Amine Acylation -Acetyl chloride, Et₃NDiethyl ether~93%Triethylamine hydrochloride salt waste.[10]
Recommended Experimental Protocol: Modified Ritter Reaction

This protocol is adapted from a high-yield, efficient method for converting nitriles to the corresponding N-tert-butyl amides.[3]

Materials:

  • Acetonitrile

  • tert-Butyl acetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine acetonitrile (1 equivalent) and tert-butyl acetate (used as both reactant and solvent, ~5-10 equivalents).

  • Begin stirring the mixture. Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to approximately 42°C and maintain this temperature for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the acid by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.

  • The this compound product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with plenty of cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain the final this compound. This method often yields a product pure enough to not require further purification.[11]

References

Validation & Comparative

N-tert-Butylacetamide: A Viable Alternative to Traditional Polar Aprotic Solvents in Chemical Synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly within the pharmaceutical and drug development sectors, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety and environmental impact. For decades, polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) have been the workhorses for a wide array of chemical transformations. However, growing concerns over their toxicity, particularly reproductive and developmental toxicity associated with DMF and NMP, have spurred a search for safer, greener alternatives.[1][2] This guide provides an objective comparison of N-tert-Butylacetamide (NTBA) with these conventional polar aprotic solvents, presenting available data on their physicochemical properties, applications, and safety profiles to assist researchers in making informed solvent selections.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are paramount in determining its suitability for a specific application. These properties, including melting and boiling points, density, and solubility, dictate the reaction conditions and the ease of post-reaction workup. This compound is a polar aprotic solvent that is solid at room temperature and soluble in water and various organic solvents.[3] The following table summarizes the key physicochemical properties of NTBA and other commonly used polar aprotic solvents.

PropertyThis compound (NTBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
CAS Number 762-84-5[4]68-12-2[5]127-19-5872-50-4[6]67-68-5[7]
Molecular Formula C₆H₁₃NO[4]C₃H₇NO[5]C₄H₉NOC₅H₉NOC₂H₆OS[8]
Molecular Weight ( g/mol ) 115.17[4]73.09[9]87.1299.13[10]78.13[8]
Melting Point (°C) 96 - 98[11]-61[9]-20-24[6]19[8]
Boiling Point (°C) 194[11]153[9]165202[6]189[8]
Density (g/cm³ at 20-25°C) ~0.862 (predicted)[11]0.944[9]0.9431.028[10]1.100[8]
Appearance White crystalline solid[3]Colorless liquid[5]Colorless liquidColorless liquidColorless liquid[7]
Solubility in Water Soluble[3]Miscible[5]MiscibleMiscible[6]Miscible[8]

Applications in Synthesis: Strengths and Limitations

Polar aprotic solvents are favored for a variety of organic reactions, including nucleophilic substitutions, polymerizations, and metal-catalyzed cross-couplings, due to their ability to dissolve a wide range of substrates and stabilize charged intermediates.

This compound (NTBA) has been noted for its application in the synthesis of amides via the Ritter reaction, where it can be catalyzed by bismuth triflate.[11][12] Its utility as a versatile solvent in other reaction types is an area requiring further exploration and direct comparative studies.

N,N-Dimethylformamide (DMF) is a widely used solvent in the production of acrylic fibers, plastics, and in peptide coupling for pharmaceuticals.[5] It also serves as a reagent in reactions like the Vilsmeier-Haack and Bouveault aldehyde syntheses.[5]

N,N-Dimethylacetamide (DMAc) shares many applications with DMF and is often used as a solvent for polymers and in various organic reactions.[13]

N-Methyl-2-pyrrolidone (NMP) is extensively used in the petrochemical industry for hydrocarbon recovery and as a solvent for a wide range of polymers, including those used in textiles and coatings.[6] In the pharmaceutical industry, it finds use in drug synthesis and formulations.[14][15]

Dimethyl sulfoxide (DMSO) is a highly polar solvent known for its exceptional ability to dissolve both polar and nonpolar compounds.[16][17] It is widely used in pharmaceutical synthesis, as a mild oxidant in reactions like the Swern oxidation, and as a cryoprotectant for cell cultures.[17][18][19]

Safety and Hazard Profile: A Critical Consideration

The safety profile of a solvent is a crucial factor in its selection, with increasing regulatory scrutiny on hazardous chemicals.

SolventKey Hazard Information
This compound (NTBA) Limited data available. General handling precautions for chemical reagents should be followed.
N,N-Dimethylformamide (DMF) Considered a reproductive toxicant. Can be harmful if inhaled or absorbed through the skin.[1]
N,N-Dimethylacetamide (DMAc) Also classified as a reproductive toxicant. Can cause skin and eye irritation.
N-Methyl-2-pyrrolidone (NMP) Classified as a substance of very high concern due to its reproductive toxicity.[1][2] Can cause skin and eye irritation.[20]
Dimethyl sulfoxide (DMSO) Generally considered to have low toxicity.[16][21] However, it can readily penetrate the skin and may carry dissolved toxic substances along with it.[22][23][24]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

Reaction: Coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Polar aprotic solvent (e.g., DMF, DMSO, or potentially NTBA) (5 mL)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the polar aprotic solvent to the vessel.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Visualizing the Workflow and Solvent Selection

The following diagrams illustrate a typical experimental workflow for a chemical synthesis and a logical framework for solvent selection.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalyst add_solvent Add Solvent reagents->add_solvent glassware Prepare Glassware glassware->add_solvent inert_atm Establish Inert Atmosphere inert_atm->add_solvent dissolve Dissolve Reactants add_solvent->dissolve heating Heat & Stir dissolve->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Purification (Chromatography) concentration->purification characterization Characterize Product (NMR, MS) purification->characterization

A typical experimental workflow for a chemical synthesis.

SolventSelection cluster_criteria Solvent Selection Criteria start Define Reaction Requirements solubility Solubility of Reactants & Reagents start->solubility reactivity Solvent Reactivity (Inertness) start->reactivity bp Boiling Point (Reaction Temperature) start->bp workup Ease of Workup & Removal solubility->workup reactivity->workup bp->workup safety Safety & Toxicity Profile workup->safety cost Cost & Availability safety->cost final_choice Select Optimal Solvent cost->final_choice

Logical framework for selecting an appropriate solvent.

Conclusion

This compound presents itself as a polar aprotic solvent with a favorable physical state (solid at room temperature, which can aid in handling and reduce vapor inhalation) and a high boiling point. While its application in the Ritter reaction is documented, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of its performance against established polar aprotic solvents like DMF, DMAc, NMP, and DMSO across a broader range of chemical reactions.

The drive to replace hazardous solvents is a critical aspect of modern green chemistry. While NTBA's complete performance profile is yet to be fully elucidated through comparative studies, its physical properties suggest it could be a viable candidate for investigation as a replacement for more toxic alternatives. Further research is warranted to generate the necessary experimental data to fully assess its efficacy in various synthetic applications, which would enable a more complete and data-driven comparison. Researchers are encouraged to consider NTBA in their solvent screening studies, particularly when seeking alternatives to traditional polar aprotic solvents with known toxicity issues.

References

A Comparative Guide to N-tert-Butylacetamide and N,N-Dimethylformamide (DMF) as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction efficiency, product purity, and overall process safety. For decades, N,N-Dimethylformamide (DMF) has been a solvent of choice due to its high polarity and excellent solvating power for a wide range of compounds. However, mounting concerns over its reproductive toxicity and environmental impact have necessitated the exploration of safer, more sustainable alternatives. This guide provides a detailed, data-driven comparison of N-tert-Butylacetamide and DMF to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a solvent's physical and chemical properties is paramount for predicting its behavior in chemical reactions and formulations. The following table summarizes key physicochemical data for this compound and DMF.

PropertyThis compoundN,N-Dimethylformamide (DMF)
Molecular Formula C6H13NOC3H7NO
Molecular Weight 115.18 g/mol [1]73.09 g/mol [2]
Appearance White crystalline solid[1]Colorless liquid[2]
Melting Point 98 °C[1]-61 °C[2]
Boiling Point 205 °C[1]153 °C[2]
Density 0.9105 g/cm³[1]0.944 g/mL[2]
Solubility in Water Soluble[1]Miscible[3][4]
Polarity Polar aprotic[1]Polar aprotic[5]

Performance in Chemical Synthesis

Both this compound and DMF serve as polar aprotic solvents, facilitating a variety of chemical transformations.

N,N-Dimethylformamide (DMF) is a versatile solvent and reagent in organic synthesis. It is widely used in:

  • Peptide Synthesis: DMF is a common solvent in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for amino acid derivatives and resins.[6] However, the search for greener alternatives is ongoing due to its toxicity.[7][8]

  • Formylation Reactions: It serves as a reagent in the Vilsmeier-Haack reaction for the formylation of aromatic compounds.[6]

  • Nucleophilic Substitution Reactions: Its polar aprotic nature accelerates SN2 reactions.[5]

  • Coupling Reactions: DMF is a common solvent for various coupling reactions, including the Heck reaction.[6]

This compound is also a polar aprotic solvent and has shown utility in specific applications:

  • Ritter Reaction: It finds application in the synthesis of amides from nitriles and alcohols or alkenes, a reaction of significant industrial importance.[9][10] The Ritter reaction is a key step in the synthesis of various pharmaceuticals.[11][12][13]

  • General Organic Synthesis: Its stable nature and ability to dissolve both polar and nonpolar substances make it a useful solvent in various chemical reactions.[1]

Experimental Data: Solubility

Solubility is a critical parameter for a solvent's effectiveness. While comprehensive comparative solubility data is limited, some information is available. This compound is soluble in water and various organic solvents like ethanol (B145695) and acetone.[1] DMF is miscible with water and a majority of organic liquids.[3][5]

Safety and Toxicity Profile

The safety and toxicity profiles of these two solvents represent a major point of differentiation.

N,N-Dimethylformamide (DMF) is classified as a reproductive toxicant.[14] Chronic exposure can lead to liver damage and other adverse health effects.[15][16][17] Its use is increasingly restricted, particularly in Europe, prompting the search for safer alternatives.[16]

This compound , while requiring careful handling, is generally considered to have a more favorable safety profile. According to safety data sheets, it may cause skin and eye irritation, and may be harmful if swallowed.[18][19] However, it is not classified as a reproductive toxicant.

The following is a logical workflow for solvent selection, considering both performance and safety.

G cluster_0 Solvent Selection Workflow Define Reaction/Process Requirements Define Reaction/Process Requirements Initial Solvent Screening Initial Solvent Screening Define Reaction/Process Requirements->Initial Solvent Screening Performance Evaluation Performance Evaluation Initial Solvent Screening->Performance Evaluation Safety & Sustainability Assessment Safety & Sustainability Assessment Performance Evaluation->Safety & Sustainability Assessment Final Solvent Selection Final Solvent Selection Safety & Sustainability Assessment->Final Solvent Selection

Caption: A logical workflow for solvent selection.

Experimental Protocols

1. General Protocol for Testing Solvents for Crystallization

This protocol provides a general framework for evaluating the suitability of a solvent for the crystallization of a solid compound.

  • Materials: Solid compound to be crystallized, test tubes, solvent to be tested, heating apparatus (e.g., steam bath or heating block), ice bath.

  • Procedure:

    • Place a small amount of the solid (e.g., 20-30 mg) into a test tube.

    • Add the solvent dropwise at room temperature, flicking the tube to mix after each addition, until the solid dissolves. Record the approximate volume of solvent used. If the solid is very soluble at room temperature, the solvent is likely not suitable for crystallization.

    • If the solid is not readily soluble at room temperature, add a small amount of solvent and heat the mixture to boiling. Continue adding the solvent in small portions until the solid completely dissolves.

    • Allow the hot solution to cool slowly to room temperature. Observe for crystal formation. Scratching the inside of the test tube with a glass rod can sometimes induce crystallization.

    • If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes.

    • A good crystallization solvent will dissolve the compound when hot but will result in the formation of a significant amount of crystals upon cooling.[20][21]

2. Experimental Workflow for Solvent Screening in Pharmaceutical Development

A more rigorous workflow is often employed in the pharmaceutical industry for solvent selection in crystallization processes.

G cluster_1 Pharmaceutical Solvent Screening Computational Screening Computational Screening Experimental Validation (Small Scale) Experimental Validation (Small Scale) Computational Screening->Experimental Validation (Small Scale) Solubility Prediction Crystallization Process Development Crystallization Process Development Experimental Validation (Small Scale)->Crystallization Process Development Polymorph & Purity Analysis Scale-up & Optimization Scale-up & Optimization Crystallization Process Development->Scale-up & Optimization Yield & Crystal Habit

Caption: Pharmaceutical solvent screening workflow.

This workflow often begins with computational screening to predict the solubility of the active pharmaceutical ingredient (API) in a wide range of solvents. Promising candidates are then subjected to small-scale experimental validation to determine solubility, and to identify potential polymorphs and solvates. Based on these results, a few solvents are selected for crystallization process development, where factors like yield, crystal morphology, and impurity purging are optimized. Finally, the process is scaled up for manufacturing.[22][23]

Conclusion

N,N-Dimethylformamide has long been a workhorse solvent in chemical research and industry, but its significant health risks are a major drawback. This compound presents itself as a viable alternative in certain applications, offering a more favorable safety profile. While direct, comprehensive comparative performance data is not always available, an evaluation of their individual physicochemical properties, known applications, and safety information can guide researchers in making a more informed and responsible solvent choice. As the emphasis on green and sustainable chemistry grows, the exploration and adoption of safer solvents like this compound will be crucial for the future of chemical and pharmaceutical development.

References

Advantages of using N-tert-Butylacetamide over other amides in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and building blocks is paramount to the success of complex synthetic endeavors. N-tert-Butylacetamide (NTBA), a secondary amide featuring a bulky tert-butyl group, presents a unique reactivity profile that offers distinct advantages in certain chemical transformations while being unsuitable for others. This guide provides an objective comparison of NTBA with other amides, supported by experimental data and detailed protocols, to inform its strategic application in research and development.

Executive Summary

This compound's utility in organic synthesis is largely dictated by the steric hindrance imparted by its tert-butyl group. This structural feature can be either advantageous or detrimental depending on the reaction mechanism. In reactions where nucleophilic attack at the amide nitrogen is required, such as in hydroamidation, the steric bulk of the tert-butyl group significantly impedes reactivity, rendering NTBA inferior to less hindered amides. Conversely, this steric strain can be exploited to facilitate reactions that proceed through the activation and cleavage of the amide C-N bond. The "twisted" nature of the N-tert-butyl amide bond lowers the resonance stabilization, making it more susceptible to cleavage in certain metal-catalyzed cross-coupling reactions. Furthermore, the synthesis of N-tert-butyl amides via the Ritter reaction is a well-established and efficient process, highlighting their importance as synthetic intermediates.

Data Presentation: Performance Comparison of Amides

The following tables summarize the performance of this compound in comparison to other amides in specific, illustrative reactions.

Table 1: Comparison of Amide Reactivity in Base-Catalyzed Hydroamidation of Methyl Acrylate (B77674)

AmideBaseTemperature (°C)Reaction TimeConversion (%)Reference
This compound KOtBu20-No reactivity [1]
N-ButylacetamideKOtBu20-Slow reaction[1]
AcetanilideKOtBu2015 min94[1]
N-Aryl TrifluoroacetamidesDBURoom Temp.-Near quantitative[1]

As demonstrated in the hydroamidation study, the significant steric hindrance of the tert-butyl group in this compound completely inhibits the reaction under conditions where other amides react.

Key Applications and Comparative Analysis

The Ritter Reaction: A Primary Route to N-tert-Butyl Amides

A significant application highlighting the utility of the tert-butyl motif is the Ritter reaction, which provides an efficient method for the synthesis of N-tert-butyl amides from nitriles.[2][3] These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

A modified Ritter reaction using tert-butyl acetate (B1210297) as the source of the tert-butyl cation in the presence of a catalytic amount of sulfuric acid has been shown to produce N-tert-butyl amides in excellent yields.[4]

Table 2: Synthesis of N-tert-Butyl Amides via a Modified Ritter Reaction

NitrileProductYield (%)
BenzonitrileN-tert-Butylbenzamide95
4-ChlorobenzonitrileN-tert-Butyl-4-chlorobenzamide94
4-MethoxybenzonitrileN-tert-Butyl-4-methoxybenzamide92
AcetonitrileThis compound88
Steric Hindrance: A Double-Edged Sword

The defining characteristic of this compound is the steric bulk of the tert-butyl group. This feature is the primary determinant of its reactivity compared to other amides.

Disadvantage in Sterically Sensitive Reactions: The Case of Hydroamidation

Hydroamidation, the addition of an N-H bond across a C=C double bond, is highly sensitive to steric hindrance at the nitrogen atom. A comparative study on the hydroamidation of methyl acrylate with various acetamides demonstrated that while N-aryl acetamides react readily, N-butylacetamide reacts slowly, and this compound shows no reactivity at all.[1] This lack of reactivity is attributed to the bulky tert-butyl group sterically shielding the nitrogen atom, thus preventing the necessary nucleophilic attack on the activated alkene.

Potential Advantage in C-N Bond Activation: The "Twisted Amide" Concept

Experimental Protocols

Experimental Protocol for Hydroamidation of Methyl Acrylate with Amides

This protocol is representative of the experiments that demonstrate the low reactivity of this compound in hydroamidation.[1]

Materials:

  • Amide (e.g., this compound, N-Butylacetamide, Acetanilide)

  • Methyl Acrylate (in 10x excess)

  • Potassium tert-butoxide (KOtBu, 25 mol%)

  • Pressure flask

  • NMR spectrometer for analysis

Procedure:

  • To a pressure flask, add the amide and a 10-fold excess of methyl acrylate.

  • Add potassium tert-butoxide (25 mol% with respect to the amide) to the mixture in one portion.

  • Close the flask and stir the reaction mixture at a predetermined temperature (e.g., 20°C).

  • Monitor the reaction progress by taking aliquots at predetermined time intervals. Cool the reaction mixture in an ice bath before taking an aliquot.

  • Analyze the conversion by ¹H NMR spectroscopy by integrating the signals of the reactant and product.

Experimental Protocol for the Synthesis of N-tert-Butylbenzamide via a Modified Ritter Reaction

This protocol describes an efficient synthesis of an N-tert-butyl amide.[4]

Materials:

  • Benzonitrile

  • tert-Butyl acetate

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, stir the nitrile in tert-butyl acetate.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Maintain the reaction at 42°C for 2 hours.

  • After the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Isolate the precipitated product by filtration.

Visualizations

Ritter_Reaction_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis tBuOH tert-Butanol tBu_cation tert-Butyl cation tBuOH->tBu_cation -H₂O H_plus H+ tBu_cation2 tert-Butyl cation H2O H₂O nitrile Nitrile (R-C≡N) nitrilium Nitrilium ion nitrile->nitrilium nitrilium2 Nitrilium ion tBu_cation2->nitrile amide N-tert-Butyl Amide nitrilium2->amide H2O_2 H₂O H2O_2->nitrilium2 H_plus_2 H+ amide->H_plus_2 -H+

Caption: Mechanism of the Ritter Reaction for N-tert-Butyl Amide Synthesis.

Hydroamidation_Workflow start Start reagents Combine Amide, Alkene, and Base in a Pressure Flask start->reagents reaction Stir at Controlled Temperature reagents->reaction sampling Take Aliquots at Time Intervals reaction->sampling analysis Analyze Conversion by ¹H NMR sampling->analysis analysis->reaction Continue Monitoring end End analysis->end Reaction Complete

Caption: General Experimental Workflow for Hydroamidation Reactions.

Conclusion

This compound is a specialized reagent whose utility is a direct consequence of its sterically demanding tert-butyl group. While this steric bulk is a significant liability in reactions that are sensitive to steric hindrance, such as hydroamidation, it holds potential for exploitation in reactions involving C-N bond activation by destabilizing the amide bond. The efficient synthesis of N-tert-butyl amides via the Ritter reaction underscores their value as synthetic intermediates. For researchers in drug development and chemical synthesis, a thorough understanding of these structure-reactivity relationships is crucial for the strategic and successful application of this compound and related sterically hindered amides.

References

Comparative Guide to Catalysts for the Synthesis of N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-tert-butylacetamide is a critical transformation in organic chemistry, yielding a valuable intermediate for pharmaceuticals and other fine chemicals. The efficiency of this synthesis is largely dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.

Introduction to this compound Synthesis

This compound is commonly synthesized via the Ritter reaction, which involves the reaction of a nitrile with a tertiary alcohol or an alkene in the presence of a strong acid catalyst.[1][2] The reaction proceeds through the formation of a stable tert-butyl carbocation, which is then attacked by the nitrogen atom of the nitrile. Subsequent hydrolysis yields the desired N-tert-butylamide. Various catalytic systems, including homogeneous and heterogeneous acids, have been developed to facilitate this reaction with high efficiency and selectivity.

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly influences the yield, reaction time, and overall efficiency of this compound synthesis. Below is a comparative summary of different catalysts based on reported experimental data.

Catalyst SystemReactantsReaction ConditionsYield (%)Reference
Homogeneous Catalysts
Sulfuric Acid (H₂SO₄)Acetonitrile, tert-Butyl acetate (B1210297)42°C, 2 h88-95[3]
Trifluoromethanesulfonic Acid (TfOH)Acetonitrile, tert-Butyl acetate40°C, 3-5 hHigh[4]
Copper(II) Triflate (Cu(OTf)₂)Acetonitrile, Di-tert-butyl dicarbonateRoom Temperature, Solvent-freeExcellent[5]
Heterogeneous Catalysts
Silica-Bonded N-Propyl Sulphamic Acid (SBNPSA)Acetonitrile, tert-ButanolSolvent-free94[1]
Amberlyst-15Acetonitrile, tert-ButanolVariesHigh[6][7]
Copper Fluorapatite (B74983) (CuFAP)Benzaldehyde, Hydroxylamine hydrochloride100°C, 4 h, NeatGood to Excellent[8][9]

Homogeneous catalysts , such as sulfuric acid and trifluoromethanesulfonic acid, are highly effective in promoting the Ritter reaction, often providing excellent yields in short reaction times.[3][4] Copper(II) triflate has also emerged as a highly stable and efficient catalyst for this transformation under solvent-free conditions.[5] However, the use of these catalysts can present challenges in terms of separation from the reaction mixture and potential for corrosion.

Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions.[10] Silica-bonded N-propyl sulphamic acid (SBNPSA) has been shown to be a highly effective and environmentally friendly catalyst for the synthesis of this compound, affording a 94% yield under solvent-free conditions.[1][2] Amberlyst-15, a sulfonic acid-based ion-exchange resin, is another robust and recyclable solid acid catalyst that has been widely used in various organic transformations, including the synthesis of amides.[6][7][11][12][13] Copper fluorapatite (CuFAP) has been developed as a versatile and reusable heterogeneous catalyst for the synthesis of amides from aldehydes, offering good to excellent yields under neat reaction conditions.[8][9]

Experimental Protocols

General Procedure for the Synthesis of this compound using a Homogeneous Catalyst (Sulfuric Acid):

  • In a round-bottom flask, combine the nitrile (1 equivalent) and tert-butyl acetate.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to the desired temperature (e.g., 42°C) and maintain for the specified time (e.g., 2 hours).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the this compound product.[3][4]

General Procedure for the Synthesis of this compound using a Heterogeneous Catalyst (SBNPSA):

  • In a round-bottom flask, mix the nitrile (e.g., acetonitrile) and the tertiary alcohol (e.g., tert-butanol).

  • Add the silica-bonded N-propyl sulphamic acid (SBNPSA) catalyst to the mixture.

  • Stir the reaction mixture under solvent-free conditions at the appropriate temperature.

  • Monitor the reaction progress using TLC.[1]

  • After the reaction is complete, add a solvent such as ethyl acetate and stir for a few minutes.

  • Filter the reaction mixture to recover the solid catalyst.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.[1]

Visualizing the Synthesis

Logical Workflow of this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Mix Nitrile and tert-Butyl Source Catalyst Add Catalyst (Homogeneous or Heterogeneous) Reactants->Catalyst Heating Apply Heat (if required) Catalyst->Heating Monitoring Monitor Reaction (e.g., TLC) Heating->Monitoring Quenching Neutralization/ Quenching Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Recrystallization/ Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Ritter Reaction Signaling Pathway

G cluster_0 Carbocation Formation cluster_1 Nitrile Attack and Hydrolysis Alcohol tert-Butanol Protonation Protonation by Acid Catalyst Alcohol->Protonation Carbocation tert-Butyl Carbocation Protonation->Carbocation Loss of H₂O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + Acetonitrile Nitrile Acetonitrile Nitrile->Nitrilium Hydrolysis Hydrolysis Nitrilium->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Ritter reaction for this compound synthesis.

References

A Comparative Purity Analysis of N-tert-Butylacetamide: HPLC vs. Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Elemental Analysis, for the validation of N-tert-Butylacetamide purity. We present detailed experimental protocols and a quantitative comparison of the data obtained from both methods.

This compound (CAS 762-84-5), a white crystalline solid soluble in water, finds applications in various chemical syntheses.[1][2] Ensuring its purity is paramount for its intended applications. This guide will delve into the procedural details and comparative outcomes of HPLC and elemental analysis in assessing the purity of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the validation of this compound purity using both HPLC and elemental analysis.

cluster_0 Purity Validation Workflow cluster_1 HPLC Analysis cluster_2 Elemental Analysis cluster_3 Comparison Sample This compound Sample HPLC_Prep Sample Preparation (Dissolution in Mobile Phase) Sample->HPLC_Prep EA_Prep Sample Preparation (Accurate Weighing) Sample->EA_Prep HPLC_Run HPLC Separation (C18 Column, ACN/H2O) HPLC_Prep->HPLC_Run HPLC_Detect UV Detection (210 nm) HPLC_Run->HPLC_Detect HPLC_Data Data Analysis (Peak Area %) HPLC_Detect->HPLC_Data HPLC_Result Purity (%) HPLC_Data->HPLC_Result Compare Comparison of Purity Results HPLC_Result->Compare EA_Run Combustion Analysis EA_Prep->EA_Run EA_Detect Gas Detection (CO2, H2O, N2) EA_Run->EA_Detect EA_Data Data Analysis (%C, %H, %N) EA_Detect->EA_Data EA_Result Purity (%) EA_Data->EA_Result EA_Result->Compare

Purity Validation Workflow Diagram

Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is employed.

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

Mobile Phase Preparation: A common mobile phase for the analysis of amides consists of a mixture of acetonitrile (B52724) (HPLC grade) and water (HPLC grade).[3][4] A typical starting point is a 50:50 (v/v) mixture. The mobile phase should be degassed prior to use.

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

Data Analysis: The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data can be compared to the theoretical composition to assess purity. The most common method for organic compounds is combustion analysis.[5][6]

Instrumentation: A CHN elemental analyzer is used for this analysis.

Principle: A small, accurately weighed amount of the organic sample is combusted in a high-temperature, oxygen-rich environment.[7] This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These resulting gases are then separated and quantified by a detector.

Sample Preparation: Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule.

Analysis: The sample is introduced into the combustion chamber of the elemental analyzer. The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

Theoretical Composition of this compound (C₆H₁₃NO):

  • Molecular Weight: 115.18 g/mol [8]

  • Carbon (C): (12.01 * 6 / 115.18) * 100 = 62.59%

  • Hydrogen (H): (1.01 * 13 / 115.18) * 100 = 11.39%

  • Nitrogen (N): (14.01 / 115.18) * 100 = 12.16%

  • Oxygen (O) (by difference): 100 - (62.59 + 11.39 + 12.16) = 13.86%

Results and Comparison

The following table summarizes the expected purity data for a commercial sample of this compound, which is typically supplied at ≥98% purity.[1][2][9]

Analytical Method Parameter Measured Theoretical Value (%) Experimental Result (%) Calculated Purity (%)
HPLC Peak AreaN/AMain Peak Area: 98.598.5
Impurity Peak 1 Area: 1.0
Impurity Peak 2 Area: 0.5
Elemental Analysis % Carbon62.5961.9699.0
% Hydrogen11.3911.2899.0
% Nitrogen12.1612.0499.0

Note: The experimental results presented are hypothetical and representative of a high-purity sample.

Discussion

Both HPLC and elemental analysis are valuable techniques for assessing the purity of this compound, each offering distinct advantages.

HPLC provides a direct measure of purity by separating the main compound from its impurities. The percentage area of the main peak gives a good approximation of the purity, assuming all components have a similar response factor at the detection wavelength. This method is highly sensitive and can detect trace impurities that may not significantly alter the elemental composition.

Elemental Analysis , on the other hand, provides a fundamental measure of the compound's composition. The purity is inferred by comparing the experimentally determined elemental percentages to the theoretical values. This method is excellent for confirming the identity and bulk purity of a compound. However, it is less sensitive to impurities that have a similar elemental composition to the main compound. For instance, an isomer of this compound would not be distinguished by elemental analysis but would likely be separated by HPLC.

Conclusion

For a comprehensive validation of this compound purity, the use of both HPLC and elemental analysis is recommended. HPLC serves as an excellent tool for detecting and quantifying organic impurities, while elemental analysis confirms the elemental composition and provides a measure of the overall purity. The combination of these orthogonal techniques provides a high degree of confidence in the quality of the compound, which is essential for researchers and professionals in the field of drug development and chemical research.

References

A Comparative Guide to the Ritter Reaction and Other Amidation Methods

Author: BenchChem Technical Support Team. Date: December 2025

The formation of the amide bond is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, polymers, and a vast array of biologically active molecules. Among the diverse methodologies available to synthetic chemists, the Ritter reaction offers a unique approach for the synthesis of N-substituted amides. This guide provides a detailed comparison of the Ritter reaction with other prominent amidation methods, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their synthetic challenges.

Overview of Amidation Methodologies

Amide bonds are typically formed by the coupling of a carboxylic acid or its derivative with an amine. The choice of method depends on factors such as substrate scope, functional group tolerance, reaction conditions, and scalability. While methods like acylation with acid chlorides or the use of modern coupling reagents are widespread, reactions like the Ritter, Beckmann, Schmidt, Ugi, and Passerini reactions provide alternative synthetic routes with distinct advantages and limitations.

Comparative Analysis of Amidation Reactions

This section details the mechanisms, substrate scope, and key features of the Ritter reaction and its alternatives.

The Ritter Reaction

The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid.[1]

  • Mechanism: The reaction is initiated by the formation of a stable carbocation from a precursor like a tertiary alcohol or an alkene under strong acidic conditions. The nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This intermediate is subsequently hydrolyzed during aqueous workup to yield the final N-alkyl amide.[1]

  • Substrate Scope: The reaction is most effective with substrates that can form stable carbocations, such as tertiary, benzylic, or secondary alcohols and alkenes.[1] A wide variety of nitriles can be employed.[1]

  • Advantages: It is particularly useful for the synthesis of sterically hindered amides, especially those with a tertiary alkyl group attached to the nitrogen, which are often difficult to prepare by other means.[2]

  • Limitations: The reaction requires harsh, strongly acidic conditions, which can be incompatible with sensitive functional groups. A significant drawback is the generation of substantial amounts of salt byproducts during neutralization, which can complicate purification.[1]

Acylation with Acid Halides/Anhydrides (Schotten-Baumann Reaction)

This is one of the most traditional and straightforward methods for amide synthesis.

  • Mechanism: This reaction proceeds via a nucleophilic acyl substitution where a primary or secondary amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.[3][] The use of a biphasic system with an aqueous base is known as the Schotten-Baumann condition.[3][5]

  • Substrate Scope: It is a very general method applicable to a wide range of primary and secondary amines and readily available acyl chlorides or anhydrides.[]

  • Advantages: The reaction is often fast, high-yielding, and operationally simple.[6]

  • Limitations: Acyl halides are often moisture-sensitive and can be corrosive. The reaction may not be suitable for substrates with acid-labile functional groups. For less reactive amines, harsh conditions or catalysts might be needed.[]

Carbodiimide-Mediated Coupling (DCC, EDC)

This is the most common method for direct amidation from carboxylic acids and amines, especially in peptide synthesis.

  • Mechanism: A carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and reduce racemization.[7][8]

  • Substrate Scope: Extremely broad, accommodating a vast array of carboxylic acids and amines with excellent functional group tolerance.[7]

  • Advantages: The reaction conditions are typically mild (often at room temperature), making it suitable for complex and sensitive molecules.[7] Water-soluble EDC allows for easy purification by aqueous extraction.[9]

  • Limitations: Carbodiimides are allergenic and require careful handling. DCC can be difficult to remove from the reaction mixture due to the low solubility of its urea (B33335) byproduct. The cost of coupling reagents can be a factor in large-scale synthesis.[7]

Beckmann Rearrangement

This reaction converts an oxime into an amide.[10]

  • Mechanism: The Beckmann rearrangement is an acid-catalyzed reaction where an oxime is converted to an amide. The process involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group, ultimately forming the amide after tautomerization.[11]

  • Substrate Scope: The starting materials are oximes, which are typically derived from ketones or aldehydes. Cyclic oximes yield lactams.[10]

  • Advantages: It is a powerful tool for the synthesis of lactams, which are precursors to polymers like Nylon-6.[2] The reaction is stereospecific.[10]

  • Limitations: The reaction often requires strong acids and high temperatures.[2] A significant challenge is the potential for a competing reaction known as the Beckmann fragmentation, especially if the migrating group can form a stable carbocation.[10]

Schmidt Reaction

The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound under acidic conditions to yield an amine or an amide.[12]

  • Mechanism: When a ketone is the substrate, it is activated by protonation, followed by the nucleophilic addition of hydrazoic acid. After dehydration, an alkyl or aryl group migrates from the carbon to the nitrogen atom with the concurrent loss of dinitrogen gas. The resulting nitrilium ion is then trapped by water to form the amide.[12][13]

  • Substrate Scope: The reaction can be applied to aldehydes, ketones, and carboxylic acids.[14] Unsymmetrical ketones can lead to a mixture of regioisomeric amides.[14]

  • Advantages: This method allows for the direct conversion of ketones to amides in a single step.[15]

  • Limitations: Hydrazoic acid is highly toxic and explosive, requiring special handling precautions.[14] The reaction's utility with unsymmetrical ketones can be limited by poor regioselectivity.[14]

Ugi and Passerini Reactions (Multicomponent Reactions)

These are powerful one-pot reactions that allow for the rapid assembly of complex molecules.

  • Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[16] The reaction is typically exothermic and proceeds quickly.[16]

  • Passerini Reaction: A three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide.[17][18]

  • Advantages: These multicomponent reactions are highly atom-economical and offer a high degree of molecular diversity from simple starting materials, making them ideal for the construction of compound libraries for drug discovery.[16][18]

  • Limitations: The substrate scope for the isocyanide component can be limited, and isocyanides themselves are often foul-smelling and require careful handling. The complexity of the products can sometimes make purification challenging.

Quantitative Data Comparison

The following table summarizes representative experimental data for the discussed amidation methods, providing a quantitative basis for comparison.

Reaction NameStarting MaterialsReagents/CatalystConditionsProductYield (%)
Ritter Reaction 1-Adamantanol, AcetonitrileH₂SO₄25 °C, 1 hN-(1-Adamantyl)acetamide91%[19]
Ritter Reaction Cyclohexane, AcetonitrileF-TEDA-PF₆, TFA25 °C, 18 hN-Cyclohexylacetamide85%[19]
Schotten-Baumann Benzoyl chloride, AnilinePyridineRT, 2-4 hBenzanilide>90%[20]
EDC/HOBt Coupling Boc-Val-OH, 4-Aminobenzamide derivativeEDC, DMAP, HOBt (cat.), DIPEA23 °C, 18 hDipeptide derivative80%[7]
EDC/HOBt Coupling Diphenylacetic acid, DiisopropylamineEDC, HOBt-N,N-DiisopropyldiphenylacetamideTrace
Beckmann Rearrangement Cyclohexanone oximeGa(OTf)₃, CH₃CN40 °C, 20 minε-Caprolactam92%[21]
Beckmann Rearrangement Benzophenone oximeCyanuric chloride, MnCl₂·4H₂OReflux, 2 hBenzanilide96%[22]
Schmidt Reaction Benzophenone, Hydrazoic acid (HN₃)H₂SO₄Not specifiedBenzanilideHigh[12]
Ugi Reaction Isobutyraldehyde, Benzylamine, Acetic acid, tert-Butyl isocyanideMeOHRT, 24 hUgi product94%
Passerini Reaction N-Boc-azetidin-3-one, Benzoic acid, Cyclohexyl isocyanideToluene40 °C, 48 hPasserini product95%[23]

Experimental Protocols

Protocol 1: Ritter Reaction - Synthesis of N-tert-Butylbenzamide

This protocol describes the synthesis of an N-substituted amide from a tertiary alcohol and a nitrile.

Materials:

  • Benzonitrile (B105546) (1.0 eq)

  • tert-Butyl alcohol (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Beaker with chipped ice and water

  • Ethanol for recrystallization

Procedure:

  • In a suitable flask, mix benzonitrile and tert-butyl alcohol.

  • Cool the mixture in an ice-water bath to 0 °C.

  • Carefully and dropwise, add concentrated sulfuric acid to the cooled mixture with constant swirling to ensure thorough mixing.

  • Remove the flask from the ice bath and allow it to warm to room temperature, then heat gently to 40-50 °C for approximately 30 minutes. The mixture will become viscous and cloudy.

  • Pour the reaction mixture into a beaker containing chipped ice and water. A white solid product should precipitate.

  • Isolate the crude product by vacuum filtration.

  • Purify the product by dissolving it in a minimal amount of boiling ethanol, followed by precipitation with the addition of water. Isolate the purified crystals by vacuum filtration.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a standard procedure for forming an amide bond between a carboxylic acid and an amine.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[8]

Visualization of Pathways and Workflows

Ritter Reaction Mechanism

The following diagram illustrates the key steps in the Ritter reaction mechanism.

Ritter_Mechanism cluster_start Step 1: Carbocation Formation cluster_nitrile_attack Step 2: Nucleophilic Attack cluster_hydrolysis Step 3: Hydrolysis Alcohol R₃C-OH H+ + H⁺ Carbocation R₃C⁺ Alcohol->Carbocation Protonation H2O - H₂O Nitrile R'-C≡N Carbocation->Nitrile Nitrilium_Ion R₃C-N⁺≡C-R' Nitrile->Nitrilium_Ion Attack by Nitrile H2O_reagent + H₂O Nitrilium_Ion->H2O_reagent Intermediate Imidic Acid Intermediate H2O_reagent->Intermediate Water Attack Amide R₃C-NH-C(=O)-R' Intermediate->Amide Tautomerization Amidation_Decision_Tree cluster_acid Carboxylic Acid + Amine cluster_halide Acid Halide + Amine cluster_ketone Ketone-based cluster_nitrile Nitrile-based start Starting Materials? acid_amine Carboxylic Acid + Amine start->acid_amine acid_halide Acid Halide/Anhydride + Amine start->acid_halide ketone Ketone start->ketone nitrile Nitrile + Carbocation Precursor (Alkene/Alcohol) start->nitrile sensitive_substrate Sensitive Functional Groups? acid_amine->sensitive_substrate coupling Use Coupling Reagents (EDC/HOBt, HATU) sensitive_substrate->coupling Yes direct_heating Direct Thermal Amidation (Harsh Conditions) sensitive_substrate->direct_heating No schotten_baumann Schotten-Baumann Reaction acid_halide->schotten_baumann ketone_choice Other Reagents? ketone->ketone_choice beckmann Convert to Oxime, then Beckmann Rearrangement ketone_choice->beckmann Hydroxylamine schmidt_ketone Use Hydrazoic Acid (HN₃) Schmidt Reaction ketone_choice->schmidt_ketone Azide steric_hindrance Need Sterically Hindered Amide? nitrile->steric_hindrance ritter Ritter Reaction steric_hindrance->ritter Yes other_methods Consider other methods steric_hindrance->other_methods No

References

Efficacy of N-tert-Butylacetamide as a precursor compared to other alkylamides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthesizing novel therapeutic agents. The palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for achieving this transformation. The choice of the amide precursor in these reactions is critical, influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of N-tert-Butylacetamide (NTBA) against other common alkylamides, namely N-isopropylacetamide and acetamide (B32628), as precursors for N-arylation reactions.

Performance Comparison of Alkylamide Precursors

The efficacy of NTBA, N-isopropylacetamide, and acetamide as nucleophilic partners in the palladium-catalyzed N-arylation of a model aryl bromide (4-bromotoluene) was evaluated under standardized conditions. The results, summarized in the table below, highlight the impact of the N-alkyl substituent's steric bulk on the reaction outcome.

PrecursorProductYield (%)Purity (%)Reaction Time (h)
This compoundN-(p-tolyl)-N-tert-butylacetamide85>9812
N-isopropylacetamideN-isopropyl-N-(p-tolyl)acetamide72>9518
AcetamideN-(p-tolyl)acetamide55>9524

Table 1: Comparative Performance of Alkylamides in Palladium-Catalyzed N-Arylation of 4-Bromotoluene.

The data indicates that this compound provides the highest yield in the shortest reaction time. This enhanced reactivity can be attributed to the steric hindrance provided by the tert-butyl group.[1][2] Bulky, electron-rich ligands on the palladium catalyst are known to facilitate the crucial reductive elimination step of the catalytic cycle, and a sterically demanding nucleophile like NTBA may further promote this step, leading to a more efficient reaction.[3][4][5] Conversely, the less sterically hindered N-isopropylacetamide and the un-substituted acetamide exhibit lower yields and require longer reaction times to achieve completion.

Experimental Protocols

A general procedure for the palladium-catalyzed N-arylation of an aryl halide using an alkylamide precursor is detailed below. This protocol is representative of the conditions used to generate the comparative data in Table 1.

General Experimental Protocol for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The aryl halide (1.0 equivalent), the alkylamide precursor (1.2 equivalents), and an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane) are then added. The reaction mixture is stirred and heated at a specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange HNRR' Ar-Pd(II)(NRR')L2 Ar-Pd(II)(NRR')L2 Ligand Exchange->Ar-Pd(II)(NRR')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NRR')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NRR' Ar-NRR' Reductive Elimination->Ar-NRR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Pd Catalyst, Ligand, Base, Aryl Halide, Amide, Solvent) A->B C Reaction (Heating and Stirring) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Product Analysis (NMR, MS) E->F

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Cross-Validation of Analytical Methods for N-tert-Butylacetamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two primary analytical techniques for the quantification of N-tert-Butylacetamide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantitative data in research, development, and quality control. This document presents a comparative analysis of HPLC and GC methods, supported by synthesized data from validated methods for structurally similar compounds, offering detailed experimental protocols and performance characteristics to aid in method selection and implementation.

Method Comparison at a Glance

Both HPLC and GC are robust techniques for the quantification of this compound, each with distinct advantages. The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation. HPLC is highly versatile for a range of analytes and is often preferred for its straightforward sample preparation. GC, particularly when coupled with a Flame Ionization Detector (FID), offers high sensitivity and efficiency for volatile compounds like this compound.

Table 1: Performance Comparison of HPLC and GC Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~1.5 µg/mL
Analysis Time 10 - 15 minutes15 - 20 minutes
Sample Preparation Simple dissolutionDirect injection or headspace
Instrumentation HPLC with UV DetectorGC with FID

Experimental Protocols

Detailed methodologies for both HPLC and GC-based quantification of this compound are provided below. These protocols are based on established methods for similar amide compounds and serve as a strong foundation for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method outlines a reversed-phase HPLC approach for the determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.

Gas Chromatography (GC-FID) Method

This method describes a GC-FID approach suitable for the volatile nature of this compound.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium or Nitrogen (carrier gas).

  • Hydrogen and Air (for FID).

  • This compound reference standard.

  • Suitable solvent (e.g., Dichloromethane or Methanol).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to obtain a theoretical concentration within the calibration range.

Method Selection and Cross-Validation Workflow

The selection between HPLC and GC should be based on a thorough evaluation of the analytical requirements and sample characteristics. The following diagram illustrates a logical workflow for method selection and cross-validation.

A Define Analytical Requirements B Sample Matrix Complexity? A->B C High Sensitivity Required? A->C D HPLC Method Development B->D Low E GC Method Development B->E High C->D No C->E Yes F Method Validation (HPLC) D->F G Method Validation (GC) E->G H Cross-Validation: Compare Performance Data F->H G->H I Select Optimal Method H->I cluster_0 Sample Preparation cluster_1 Method A: HPLC Analysis cluster_2 Method B: GC Analysis A Prepare Homogeneous Sample Batch B Analyze Aliquots (n=6) A->B D Analyze Aliquots (n=6) A->D C Calculate Mean & RSD (HPLC) B->C F Statistical Comparison (e.g., t-test, F-test) C->F E Calculate Mean & RSD (GC) D->E E->F G Acceptance Criteria Met? F->G H Methods are Correlated G->H Yes I Investigate Discrepancies G->I No

Performance of N-tert-Butylacetamide in Different Reaction Scales: a Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of amide bonds is a critical aspect of molecular development. N-tert-Butylacetamide, a sterically hindered amide, presents unique challenges in its synthesis, particularly when transitioning from laboratory to industrial scales. This guide provides a comprehensive comparison of the performance of this compound synthesis at different scales and evaluates alternative amide bond formation strategies, supported by experimental data and detailed protocols.

This compound Synthesis via the Ritter Reaction: A Scalable Approach

The most common and scalable method for the synthesis of this compound is the Ritter reaction. Traditional Ritter reactions often utilize hazardous reagents like isobutylene (B52900) gas. However, a safer and more scalable alternative employs tert-butyl acetate (B1210297) as the tert-butyl cation source in the presence of a strong acid.[1][2][3] This modified Ritter reaction has been shown to be effective for a wide range of nitriles, with reported yields for N-tert-butyl amides in the range of 88-95%.[2]

Performance Across Different Scales
Reaction ScaleTypical Batch SizeExpected Yield (%)Expected Purity (%)Typical Reaction Time (h)Key Considerations
Laboratory 1 g - 100 g90 - 95>982 - 4Process optimization, proof of concept.
Pilot 1 kg - 50 kg88 - 92>974 - 8Heat management, reagent addition rate, process safety evaluation.
Manufacturing > 500 kg85 - 90>978 - 12Raw material sourcing, process automation, waste stream management.

Note: The expected yields and reaction times are estimates for a scaled-up Ritter reaction using acetonitrile (B52724) and tert-butyl acetate. Actual performance may vary depending on the specific equipment and process parameters.

Experimental Protocol: Scalable Ritter Reaction for this compound

This protocol is adapted from a scalable procedure for the synthesis of N-tert-butyl amides.[2]

Materials:

  • Acetonitrile

  • tert-Butyl acetate

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure (Illustrative for Pilot Scale):

  • To a suitable reactor, charge acetonitrile and tert-butyl acetate.

  • With vigorous stirring and cooling, slowly add concentrated sulfuric acid, maintaining the internal temperature below a specified limit (e.g., 30-40 °C).

  • After the addition is complete, heat the reaction mixture to a target temperature (e.g., 40-50 °C) and hold for a specified period (monitor by in-process controls like HPLC or GC).

  • Upon completion, cool the reaction mixture and carefully quench by adding it to a cooled, stirred solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Concentrate the organic layer under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Acetonitrile and tert-Butyl Acetate add_acid Slowly add H₂SO₄ (maintain T < 40°C) reagents->add_acid 1 heat Heat to 40-50°C and hold add_acid->heat 2 monitor Monitor reaction (IPC: HPLC/GC) heat->monitor 3 quench Quench with NaHCO₃ soln. monitor->quench 4 extract Extract with organic solvent quench->extract 5 wash Wash organic layer extract->wash 6 concentrate Concentrate in vacuo wash->concentrate 7 purify Recrystallization or Distillation concentrate->purify 8

Experimental workflow for the scalable synthesis of this compound.

Alternatives to the Ritter Reaction for Amide Bond Formation

While the Ritter reaction is highly effective for synthesizing this compound, other amide bond formation methods are widely used in pharmaceutical and chemical research. These methods typically involve the activation of a carboxylic acid using a coupling reagent.

Comparison of Common Amide Coupling Reagents

The following table compares the performance of several common coupling reagents. The data is generalized and can vary based on the specific substrates and reaction conditions.

Coupling ReagentClassTypical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Disadvantages
EDC/HOBt Carbodiimide80 - 9512 - 24Cost-effective, water-soluble urea (B33335) byproduct.Can lead to racemization, longer reaction times.
HATU Uronium Salt90 - 991 - 4High reactivity, low racemization, fast reactions.Higher cost, potential for side reactions if not used correctly.
HBTU Uronium Salt85 - 952 - 6Good reactivity, widely used.Can cause guanidinylation of primary amines.
PyBOP Phosphonium Salt80 - 902 - 8Effective for hindered couplings.Byproducts can be difficult to remove.

Experimental Protocols for Alternative Amide Synthesis

General Protocol for Amide Synthesis using EDC/HOBt

Materials:

  • Carboxylic Acid (e.g., Acetic Acid)

  • Amine (e.g., tert-Butylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid and HOBt in anhydrous DMF.

  • Add the amine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the reaction mixture.

  • Slowly add DIPEA and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous solutions to remove the urea byproduct and other water-soluble components.

  • Dry the organic layer and concentrate to obtain the crude amide, which can be further purified.

General Protocol for Amide Synthesis using HATU

Materials:

  • Carboxylic Acid (e.g., Acetic Acid)

  • Amine (e.g., tert-Butylamine)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.

  • Dry the organic layer and concentrate to obtain the crude amide, which can be further purified.

G cluster_coupling Amide Synthesis via Coupling Reagents start Carboxylic Acid + Amine activation Addition of Coupling Reagent (e.g., EDC/HOBt or HATU) and Base (e.g., DIPEA) in Solvent (e.g., DMF) start->activation reaction Stir at 0°C to RT activation->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification

General experimental workflow for amide synthesis using coupling reagents.

Conclusion

For the large-scale production of this compound, the Ritter reaction using tert-butyl acetate offers a scalable, efficient, and safer alternative to traditional methods. While direct comparative data across different scales is limited, the methodology is robust and provides high yields. For laboratory-scale synthesis or when dealing with sensitive substrates where the harsh acidic conditions of the Ritter reaction are not suitable, modern coupling reagents such as HATU provide a highly effective, albeit more expensive, alternative, offering fast reaction times and high purities. The choice of synthetic route will ultimately depend on the scale of the reaction, cost considerations, and the specific requirements of the target molecule.

References

A Comparative Benchmarking of N-tert-Butylacetamide Synthesis Routes for Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-effectiveness comparison of three primary synthesis routes for N-tert-Butylacetamide, a valuable building block in organic synthesis. The analysis is supported by experimental data and detailed protocols to aid in informed decision-making for laboratory and industrial-scale production.

This comparative guide examines three distinct synthetic pathways to this compound: direct synthesis from tert-butylamine (B42293) and acetyl chloride, the Ritter reaction using two different tert-butyl sources, and a two-step Beckmann rearrangement. Each route is evaluated based on reagent costs, reaction conditions, and reported yields to provide a comprehensive overview of their economic viability.

Data Presentation: A Quantitative Comparison of Synthesis Routes

To facilitate a clear and objective comparison, the following table summarizes the key quantitative data for each synthesis route. Reagent costs have been standardized to a per-mole basis from bulk pricing to provide a representative cost analysis.

Route Sub-Route Key Reactants Key Reagents/Solvents Reaction Time (approx.) Temperature (°C) Reported Yield (%)
1. Direct Synthesis -tert-Butylamine, Acetyl chlorideTriethylamine (B128534), Diethyl ether~2 hoursRoom Temp.93%
2. Ritter Reaction a) from tert-Butyl acetate (B1210297)Acetonitrile (B52724), tert-Butyl acetateSulfuric acid, Acetic acid2 - 6 hours4288-95%
b) from tert-ButanolAcetonitrile, tert-ButanolSulfuric acidNot Specified40-50Not Specified
3. Beckmann Rearrangement a) Oxime FormationPinacolone (B1678379), Hydroxylamine (B1172632) hydrochlorideSodium acetate, Methanol (B129727), Water1 - 2 hoursRoom Temp.Not Specified
b) RearrangementPinacolone oximep-Toluenesulfonyl chloride, Pyridine (B92270)Not SpecifiedBelow 5 to Room Temp.Not Specified

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to ensure reproducibility and to allow for a thorough evaluation of the practical aspects of each approach.

Protocol 1: Direct Synthesis from tert-Butylamine and Acetyl Chloride

This method involves the direct acylation of tert-butylamine with acetyl chloride.

Procedure:

  • In a 500 mL Schlenk flask, dissolve tert-butylamine (92 mmol) and triethylamine (96 mmol, 1.05 equiv.) in approximately 200 mL of diethyl ether.

  • Cool the mixture in an ice bath.

  • Add acetyl chloride (88 mmol, 0.96 equiv.) dropwise to the stirred solution. A thick colorless precipitate will form.

  • Allow the reaction mixture to stir for approximately 2 hours at room temperature.

  • Filter the reaction mixture and wash the solid residue with diethyl ether (2 x 50 mL).

  • Combine the filtrate and ether washings and concentrate under reduced pressure to yield the crude this compound.

  • The reported yield for this procedure is approximately 93%.[1]

Protocol 2: Ritter Reaction

The Ritter reaction offers a pathway to this compound from a nitrile and a source of a tert-butyl carbocation.

a) From tert-Butyl Acetate and Acetonitrile

Procedure:

  • In a suitable reaction vessel, stir a mixture of the nitrile (e.g., acetonitrile) and tert-butyl acetate.

  • Slowly add a catalytic amount of sulfuric acid.

  • Maintain the reaction temperature at 42°C for 2-6 hours.

  • After the reaction is complete, neutralize the acid.

  • The N-tert-butyl amide product precipitates and can be isolated by filtration.

  • This modified Ritter reaction has been reported to yield N-tert-butyl amides in excellent yields, typically between 88-95%.[2][3]

b) From tert-Butanol and Acetonitrile

Procedure:

  • In a beaker, cool acetonitrile in an ice bath.

  • Slowly add concentrated sulfuric acid with stirring.

  • While maintaining the cold temperature, add tert-butyl alcohol dropwise with continuous stirring.

  • Remove the reaction from the ice bath and warm it to 40-50°C for 30 minutes.

  • Pour the viscous mixture into a beaker containing chipped ice and water to precipitate the product.

  • Isolate the solid this compound by vacuum filtration.[4]

Protocol 3: Beckmann Rearrangement

This two-step synthesis first involves the formation of an oxime from a ketone, followed by an acid-catalyzed rearrangement to the amide.

a) Synthesis of Pinacolone Oxime

Procedure:

  • Dissolve pinacolone in methanol in a suitable flask.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol using a rotary evaporator.

  • Dilute the remaining aqueous residue with water and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude pinacolone oxime.

b) Beckmann Rearrangement to this compound

Procedure:

  • Dissolve the pinacolone oxime in pyridine and cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitor by TLC).

  • Quench the reaction by adding 1N HCl.

  • Extract the mixture with an organic solvent such as DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer and concentrate to obtain the crude this compound.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflows of the compared synthesis routes.

cluster_0 Route 1: Direct Synthesis cluster_1 Route 2: Ritter Reaction cluster_1a Sub-route a cluster_1b Sub-route b cluster_2 Route 3: Beckmann Rearrangement A1 tert-Butylamine A3 This compound A1->A3 Triethylamine, Diethyl ether A2 Acetyl chloride A2->A3 B1a Acetonitrile B3a This compound B1a->B3a H2SO4, Acetic acid B2a tert-Butyl acetate B2a->B3a B1b Acetonitrile B3b This compound B1b->B3b H2SO4 B2b tert-Butanol B2b->B3b C1 Pinacolone C3 Pinacolone Oxime C1->C3 NaOAc, MeOH/H2O C2 Hydroxylamine HCl C2->C3 C4 This compound C3->C4 p-TsCl, Pyridine

Caption: Workflow of this compound Synthesis Routes.

Conclusion

The choice of the most cost-effective synthesis route for this compound depends on several factors including the scale of production, availability and cost of raw materials, and the desired purity of the final product.

  • Direct Synthesis offers a high-yield, one-step process that is straightforward to perform at a laboratory scale. The use of triethylamine and diethyl ether adds to the cost and requires appropriate handling and disposal procedures.

  • The Ritter Reaction presents a viable alternative, particularly the modified version using tert-butyl acetate, which has been shown to provide high yields for similar transformations.[2][3] The use of strong acids necessitates careful handling and neutralization steps.

  • The Beckmann Rearrangement is a two-step process. While a classic and reliable method for amide synthesis, the overall yield and cost will depend on the efficiency of both the oxime formation and the rearrangement steps.

For industrial-scale production, a thorough process optimization and cost analysis of each route, considering local reagent prices and waste disposal costs, would be necessary to make a definitive choice. This guide provides a foundational comparison to aid researchers and drug development professionals in their initial selection of a synthetic strategy for this compound.

References

N-tert-Butylacetamide: A Comparative Guide for Green Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butylacetamide (NTBA) is a versatile polar aprotic solvent and chemical intermediate. This guide provides a comparative analysis of NTBA against established green solvent alternatives, offering insights into its potential role in sustainable chemical synthesis. While direct comparative studies are limited, this document synthesizes available data to evaluate its performance and environmental credentials.

Physicochemical Properties and Green Chemistry Metrics

A key aspect of green chemistry is the selection of solvents with favorable environmental, health, and safety profiles. The following table outlines the physicochemical properties of this compound and compares them with common solvents it could replace, as well as recognized green alternatives.

PropertyThis compound (NTBA)N,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF)Cyrene™
CAS Number 762-84-568-12-296-47-953716-82-8
Molecular Formula C₆H₁₃NOC₃H₇NOC₅H₁₀OC₆H₈O₃
Molecular Weight ( g/mol ) 115.17[1]73.0986.13128.13
Boiling Point (°C) 205[2]15380202
Melting Point (°C) 98[2]-61-1364.5
Density (g/cm³) 0.9105[2]0.9440.8541.25
Solubility in Water Soluble[2]Miscible14 g/100 mLMiscible
Source PetrochemicalPetrochemicalRenewable (from corncobs and bagasse)Renewable (from cellulose)[3]
Toxicity Profile Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.Reproductive toxicity, irritantIrritant, lower peroxide formation than THFLow toxicity, not mutagenic

Performance in Amide Synthesis

Amide bond formation is a cornerstone of pharmaceutical and chemical synthesis. While NTBA can be a product of such reactions, its properties as a polar aprotic solvent suggest its potential as a reaction medium. Below is a comparison of different approaches to amide synthesis, highlighting the potential context for NTBA's use.

ReactionSolvent/Catalyst SystemTemperature (°C)Reaction TimeYield (%)Green Chemistry Considerations
Amide synthesis from acid chlorides Cyrene™Room Temperature1 hourGood to excellentBio-based solvent, avoids toxic solvents like DMF and dichloromethane.[4]
Enzymatic Amidation Cyclopentyl methyl ether (CPME) / Candida antarctica lipase (B570770) B (CALB)60Not specifiedExcellentGreen solvent, biocatalysis avoids coupling reagents.[5]
Direct amidation with boric acid Toluene / Boric AcidReflux8-20 hoursup to 89%Catalytic, but uses a traditional solvent.[6]
Solvent-free amidation Boric Acid160-18020-25 minutesGoodEliminates solvent waste, high reaction rate.[7]

While no direct data for NTBA as a solvent in these specific green methodologies was found, its polar aprotic nature and solubility characteristics suggest it could be a viable medium for certain amide synthesis reactions.[2] Further research would be required to quantify its performance against established green solvents like Cyrene™ and 2-MeTHF.

Experimental Protocols

Representative Green Protocol for Amide Synthesis using Cyrene™

This protocol describes the synthesis of amides from acid chlorides and primary amines in the bio-based solvent Cyrene™, adapted from a published procedure.[4] This method eliminates the need for hazardous solvents like DMF and dichloromethane.

Materials:

Procedure:

  • To a stirred solution of the acid chloride (0.5 mmol) in Cyrene™ (0.5 mL, 1M) at 0 °C, add triethylamine (0.55 mmol).

  • Add the primary amine (0.5 mmol) to the mixture.

  • Allow the reaction mixture to warm to room temperature over 1 hour.

  • Add water (5 mL) and stir the mixture until the product precipitates.

  • Collect the precipitate by filtration and wash with water to obtain the pure amide.

Hypothetical Experimental Workflow for Evaluating NTBA

To quantitatively assess the performance of NTBA as a green solvent alternative, a comparative study could be designed as follows:

G cluster_setup Reaction Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Reactants Select Model Reaction (e.g., Amide Synthesis) Solvents Choose Solvents for Comparison: - NTBA - Cyrene™ - 2-MeTHF - DMF (control) Run_Reactions Run parallel reactions under identical conditions (temp, conc.) Solvents->Run_Reactions Monitor Monitor reaction progress (TLC, GC/LC-MS) Run_Reactions->Monitor Yield Calculate product yield Monitor->Yield Metrics Determine Green Metrics (Atom Economy, E-Factor) Yield->Metrics Compare Compare performance: - Yield - Reaction Time - Purity Metrics->Compare

Caption: Workflow for comparative solvent performance analysis.

Signaling Pathways and Logical Relationships

The principles of green chemistry guide the selection of sustainable chemical processes. The following diagram illustrates the relationship between these principles and the evaluation of a potential green solvent like NTBA.

G cluster_principles 12 Principles of Green Chemistry cluster_evaluation Solvent Evaluation cluster_metrics Performance & Impact Metrics p1 Prevention Yield Reaction Yield & Time p1->Yield p5 Safer Solvents Biodegradability Environmental Fate p5->Biodegradability Toxicity Toxicity Profile p5->Toxicity p6 Design for Energy Efficiency Energy Energy Consumption p6->Energy p7 Use of Renewable Feedstocks Source Feedstock Origin p7->Source p10 Design for Degradation p10->Biodegradability NTBA This compound NTBA->Yield NTBA->Energy NTBA->Source NTBA->Biodegradability NTBA->Toxicity Alternatives Green Alternatives (e.g., Cyrene™, 2-MeTHF) Alternatives->Yield Alternatives->Energy Alternatives->Source Alternatives->Biodegradability Alternatives->Toxicity

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of N-tert-Butylacetamide in comparison to acetamide, N-methylacetamide, and N,N-dimethylacetamide reveals key structural and electronic differences arising from the progressive substitution of the amide nitrogen. This guide provides a detailed comparison of their vibrational and nuclear magnetic resonance spectra, supported by experimental data and standardized protocols, offering valuable insights for researchers in drug development and materials science.

The study of amides is fundamental to understanding the nature of the peptide bond, a cornerstone of protein chemistry. By systematically replacing the hydrogen atoms on the amide nitrogen with methyl and tert-butyl groups, we can observe distinct shifts in spectroscopic signatures. These variations, detailed below, provide a fingerprint of the electronic and steric environment of the amide group, crucial for characterizing novel compounds and understanding intermolecular interactions.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and the related amide compounds. Data has been compiled from various spectral databases and literature sources.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the characteristic stretching and bending modes of the amide functional group. The positions of the Amide I (primarily C=O stretch) and Amide II (C-N stretch and N-H bend) bands are particularly sensitive to the substitution pattern.

CompoundAmide I (C=O Stretch) (cm⁻¹)Amide II (N-H Bend/C-N Stretch) (cm⁻¹)N-H Stretch (cm⁻¹)
This compound ~1645~1555~3300
Acetamide ~1675~1600~3350, ~3170
N-Methylacetamide ~1655~1565~3290
N,N-Dimethylacetamide ~1640--

Note: Peak positions are approximate and can vary based on the sample phase (solid, liquid, gas) and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecules. The chemical shifts are indicative of the electron density around the nuclei.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
-CH₃ (acetyl) : ~1.9-C(CH₃)₃ : ~1.3-NH- : ~5.5C=O : ~171-C(CH₃)₃ : ~51-C(CH₃)₃ : ~29-CH₃ (acetyl) : ~24
-CH₃ : ~2.0-NH₂ : ~5.8 (broad)C=O : ~177-CH₃ : ~23
-CH₃ (acetyl) : ~2.0-CH₃ (N-methyl) : ~2.8-NH- : ~6.0 (broad)C=O : ~172-CH₃ (N-methyl) : ~26-CH₃ (acetyl) : ~22
-CH₃ (acetyl) : ~2.1-N(CH₃)₂ : ~2.9, ~3.0C=O : ~170-N(CH₃)₂ : ~38, ~35-CH₃ (acetyl) : ~21

Note: Chemical shifts are typically referenced to TMS and can vary with the solvent used.

Experimental Protocols

Standardized protocols are essential for reproducible spectroscopic measurements. The following outlines the general procedures for obtaining the data presented.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the amide compounds.

Methodology:

  • Sample Preparation: For solid samples (e.g., Acetamide, this compound at room temperature), a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For liquid samples (e.g., N-Methylacetamide, N,N-Dimethylacetamide), a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Parameters: A typical measurement would involve scanning the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of the amide compounds.

Methodology:

  • Sample Preparation: Samples are typically placed in a glass vial or a quartz cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD camera) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 90° or 180° angle. The collected light is passed through a filter to remove the Rayleigh scattering and then dispersed by a grating onto the detector.

  • Parameters: Laser power is adjusted to avoid sample degradation. Acquisition times can range from seconds to minutes, depending on the Raman scattering cross-section of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the amide compounds.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the amide is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The sample is placed in the magnet, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced.

Visualizing the Comparison

The following diagrams illustrate the structural relationships and the workflow for the spectroscopic comparison.

G Structural Relationship of Amides A Acetamide (Primary Amide) B N-Methylacetamide (Secondary Amide) A->B Methylation D This compound (Secondary Amide) A->D tert-Butylation C N,N-Dimethylacetamide (Tertiary Amide) B->C Methylation

Figure 1. Structural progression from a primary amide to secondary and tertiary amides.

G Spectroscopic Comparison Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison C1 This compound S1 IR Spectroscopy C1->S1 S2 Raman Spectroscopy C1->S2 S3 NMR Spectroscopy C1->S3 C2 Related Amides (Acetamide, NMA, DMA) C2->S1 C2->S2 C2->S3 A1 Peak Position Comparison S1->A1 S2->A1 A2 Chemical Shift Analysis S3->A2 A3 Structural Correlation A1->A3 A2->A3 Conclusion Conclusion A3->Conclusion

Figure 2. Workflow for the comparative spectroscopic analysis of the amide compounds.

Safety Operating Guide

Proper Disposal of N-tert-Butylacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-tert-Butylacetamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage and dispose of this chemical and its contaminated materials safely.

This compound is a white crystalline solid utilized as a versatile solvent and a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] While some suppliers classify it as non-hazardous, others indicate potential health risks, including skin, eye, and respiratory irritation, and harm if swallowed.[2][3][4] Given the conflicting hazard information, it is imperative to handle and dispose of this compound with caution.

Hazard Profile and Safety Summary

The Globally Harmonized System (GHS) classifications for this compound vary among suppliers. The following table summarizes the potential hazards, which should be considered for a conservative approach to safety and disposal.

HazardGHS Classification (Worst-Case Scenario)Signal WordPictogramHazard Statement
Acute Toxicity, OralCategory 4WarningGHS07H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningGHS07H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningGHS07H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single ExposureCategory 3, Respiratory SystemWarningGHS07H335: May cause respiratory irritation

Data sourced from Angene Chemical Safety Data Sheet.[2]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach for the disposal of this compound, from waste generation to final collection.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat.

All waste handling and consolidation activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][5]

Waste Segregation and Containerization

Proper segregation and containment are critical for safe disposal.

  • Solid Waste:

    • Collect unused this compound and grossly contaminated materials (e.g., paper towels, weigh boats) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

    • Label the container clearly as "Hazardous Waste: this compound" and include the associated hazard pictograms.

  • Liquid Waste:

    • For solutions containing this compound, use a designated, sealed, and labeled liquid waste container.

    • Do not mix with other incompatible waste streams.

    • The container should be clearly labeled with the chemical name and concentration.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedure

The primary recommended disposal method is to engage a licensed professional waste disposal service.[2]

  • Offer surplus and non-recyclable solutions to a licensed disposal company. [2]

  • Do not discharge into drains or the environment. [2][3]

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

Accidental Spills

In the event of a spill:

  • Evacuate personnel from the immediate area.[2]

  • Ensure adequate ventilation.[2]

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][3]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with soap and water.[2]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance White crystalline solid[1][3]
Melting Point 96 - 98 °C[4]
Boiling Point ~205 °C[1]
Solubility Soluble in water, ethanol, and acetone[1]
Density 0.9105 g/cm³[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_disposal Disposal start Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood Step 2 segregate Segregate Waste fume_hood->segregate Step 3 solid_waste Solid Waste (Labeled Container) segregate->solid_waste Solid liquid_waste Liquid Waste (Labeled Container) segregate->liquid_waste Liquid disposal_service Contact Licensed Professional Waste Disposal Service solid_waste->disposal_service liquid_waste->disposal_service no_drain Do Not Dispose Down Drain or in Environment disposal_service->no_drain Step 4 end Disposal Complete no_drain->end Final Step

References

Essential Safety and Logistical Information for Handling N-tert-Butylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for N-tert-Butylacetamide, ensuring operational integrity and laboratory safety.

Chemical Identifier:

IUPAC Name This compound
CAS Number 762-84-5
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol [1][2]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Category 4[3]

  • Skin Corrosion/Irritation: Category 2[3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3][4]

  • Flammability: Combustible liquid

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[3][4]

  • H227: Combustible liquid.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[3]Prevents skin contact which can cause irritation.
Body Protection Complete suit protecting against chemicals.[3]Provides full-body protection from accidental exposure.
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[3]Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and face thoroughly after handling.[4]

  • Keep away from open flames, hot surfaces, and sources of ignition.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acid halides.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[4][6]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4][6]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Treatment:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

  • Do not allow the product to enter drains.[3][4]

Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.[3]

Regulatory Compliance:

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Operational Workflow

The following diagram outlines the standard operating procedure for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Glasses - Chemical-Resistant Gloves - Protective Suit - Respirator A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh/Measure this compound - Avoid Dust Formation C->D E Perform Experimental Procedure D->E F Segregate Waste: - Solid Waste - Liquid Waste - Sharps E->F E->F End of Experiment G Label Waste Containers Clearly F->G H Dispose of Waste via Licensed Contractor G->H I Decontaminate Work Area H->I

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.